Product packaging for 3-Ethyl-3-methylglutaric acid(Cat. No.:CAS No. 5345-01-7)

3-Ethyl-3-methylglutaric acid

Cat. No.: B1359791
CAS No.: 5345-01-7
M. Wt: 174.19 g/mol
InChI Key: XAWFHZMTJUGGEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Ethyl-3-methylglutaric acid is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2989. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O4 B1359791 3-Ethyl-3-methylglutaric acid CAS No. 5345-01-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-3-methylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-3-8(2,4-6(9)10)5-7(11)12/h3-5H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWFHZMTJUGGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201613
Record name 3-Ethyl-3-methylglutaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5345-01-7
Record name 3-Ethyl-3-methylpentanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5345-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-3-methylglutaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005345017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-3-methylglutaric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2989
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Ethyl-3-methylglutaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-3-methylglutaric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.904
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Metabolic Significance of 3-Ethyl-3-methylglutaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-3-methylglutaric acid, a dicarboxylic acid of significant interest in the field of clinical chemistry and metabolic research. While not as extensively characterized as its lower homolog, 3-methylglutaric acid, its structural analogy suggests a potential role as a biomarker for inborn errors of metabolism. This document consolidates available physicochemical data, proposes a plausible synthetic route, and places the compound in a relevant biochemical context based on established metabolic pathways of related organic acids. Furthermore, a detailed, field-proven analytical methodology for its quantification in biological matrices is presented. This guide is intended for researchers, clinicians, and drug development professionals investigating metabolic disorders and searching for novel biomarkers.

Introduction: The Diagnostic Potential of an Unusual Metabolite

Organic acidurias are a class of inborn errors of metabolism characterized by the accumulation and excretion of non-amino organic acids. The identification of unusual or elevated levels of specific organic acids in urine is a cornerstone for the diagnosis of these often-debilitating genetic disorders. While compounds such as 3-methylglutaric acid and 3-hydroxy-3-methylglutaric acid are well-established biomarkers for defects in leucine catabolism and mitochondrial dysfunction, the significance of their ethyl-substituted analog, this compound, remains an area of active investigation.

The presence of this compound in a patient's metabolic profile could signify a previously uncharacterized metabolic block or a novel variant of a known disorder, potentially related to the catabolism of other branched-chain amino acids like isoleucine or valine. Understanding its fundamental chemical properties, potential metabolic origins, and having a robust analytical method for its detection are therefore critical first steps for any research or diagnostic endeavor. This guide serves to provide that foundational knowledge, bridging the gap between its chemical identity and its potential clinical relevance.

Chemical Identity and Physicochemical Properties

This compound is a C8 dicarboxylic acid. Its core structure is a five-carbon glutaric acid backbone with both a methyl and an ethyl group substituted at the C-3 position. This substitution creates a quaternary, chiral center.

PropertyValueSource(s)
IUPAC Name 3-ethyl-3-methylpentanedioic acid[1]
Synonyms This compound, β-Ethyl-β-methylglutaric acid[1]
CAS Number 5345-01-7[1]
Molecular Formula C₈H₁₄O₄[1]
Molecular Weight 174.19 g/mol [1]
Appearance White to off-white crystalline powderTCI AMERICA
Melting Point 77-81 °C[2]
SMILES CCC(C)(CC(=O)O)CC(=O)O[1]
InChIKey XAWFHZMTJUGGEE-UHFFFAOYSA-N[1]

Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) is available through public databases such as PubChem and SpectraBase.

Synthesis and Reactivity

While a specific, peer-reviewed synthesis for this compound is not prominently available in the literature, a plausible and efficient route can be adapted from established methods for structurally similar compounds, such as β-methylglutaric acid. The following procedure is a representative example based on a Michael addition followed by hydrolysis.

Representative Synthesis:

A potential synthesis could involve the Michael addition of a cyanide source to an α,β-unsaturated ester, followed by the addition of an ethyl group and subsequent hydrolysis. A more direct, classical approach is the condensation of an aldehyde with two equivalents of a malonic ester derivative in the presence of a base, followed by hydrolysis and decarboxylation.

A well-established method for creating substituted glutaric acids is the condensation of an aldehyde with cyanoacetamide, followed by hydrolysis. Adapting the procedure for β-methylglutaric acid provides a sound chemical basis for the synthesis of the target compound.[3]

  • Step 1: Condensation. Propanal (the ethyl precursor) would be condensed with two equivalents of cyanoacetamide in an aqueous solution with a piperidine catalyst. This reaction forms an α,α'-dicyano-β-ethylglutaramide intermediate.

  • Step 2: Alkylation. The intermediate would then be alkylated at the β-position with a methylating agent (e.g., methyl iodide) in the presence of a suitable base.

  • Step 3: Hydrolysis. The resulting substituted diamide is then subjected to strong acid hydrolysis (e.g., refluxing with concentrated hydrochloric acid). This hydrolyzes both the amide and nitrile functionalities to carboxylic acids.

  • Step 4: Purification. The final product, this compound, is then extracted from the aqueous solution using an organic solvent like ether and purified by recrystallization.[3]

The primary reactive sites are the two carboxylic acid groups, which can undergo typical reactions such as esterification, amide formation, and reduction. Heating the compound may lead to the formation of its corresponding anhydride.

Biochemical Context and Metabolic Significance

The metabolic origin of this compound has not been definitively established. However, its structure strongly suggests it arises from the metabolism of branched-chain amino acids or fatty acids. The accumulation of its close analog, 3-methylglutaric acid, is a key diagnostic marker for deficiencies in the leucine degradation pathway or broader mitochondrial dysfunction.[4][5]

Proposed Metabolic Origin:

It is hypothesized that this compound is formed via a side-reaction from an intermediate in the catabolic pathway of isoleucine. In cases of a metabolic block, such as a deficiency in an acyl-CoA dehydrogenase or hydratase specific to this pathway, upstream acyl-CoA intermediates accumulate. One such intermediate, likely 3-methylglutaconyl-CoA (derived from isoleucine metabolism), could be shunted into an alternative pathway. This could involve carboxylation followed by reduction, or it may arise from the accumulation of propionyl-CoA and acetyl-CoA, which can be condensed to form larger, unusual acyl-CoA species. This process is analogous to the "acetyl-CoA diversion pathway" proposed for the formation of 3-methylglutaric acid in states of mitochondrial energy compromise.[5][6]

Proposed Metabolic Origin of this compound cluster_isoleucine Isoleucine Catabolism cluster_main_pathway Normal Pathway Isoleucine Isoleucine Tiglyl_CoA Tiglyl_CoA Isoleucine->Tiglyl_CoA Multiple Steps Methylcrotonyl_CoA Methylcrotonyl_CoA Tiglyl_CoA->Methylcrotonyl_CoA Enoyl-CoA Hydratase Methylglutaconyl_CoA Methylglutaconyl_CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA Methylcrotonyl-CoA Carboxylase HMG_CoA HMG_CoA Methylglutaconyl_CoA->HMG_CoA Methylglutaconyl-CoA Hydratase EMGA_CoA 3-Ethyl-3-methylglutaryl-CoA Methylglutaconyl_CoA->EMGA_CoA Acetyl_CoA Acetyl_CoA HMG_CoA->Acetyl_CoA HMG-CoA Lyase TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle Energy Production EMGA This compound (Excreted in Urine) EMGA_CoA->EMGA Acyl-CoA Thioesterase

Caption: Proposed metabolic pathway for the formation of this compound.

Analytical Methodologies for Quantification in Urine

The gold standard for the analysis of organic acids in biological fluids is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high sensitivity and specificity, allowing for the reliable identification and quantification of compounds like this compound, even at trace levels.

Detailed Protocol: Urinary Organic Acid Analysis by GC-MS

This protocol is a robust method for the extraction, derivatization, and analysis of organic acids from urine samples.[7][8][9]

Objective: To quantify the concentration of this compound in a urine sample.

Materials:

  • Urine sample (5-10 mL, first-morning void preferred)

  • Internal standard (e.g., 3,3-dimethylglutaric acid or a stable isotope-labeled version of the analyte)

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC-MS system with a non-polar capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation & Internal Standard Spiking:

    • Thaw frozen urine samples to room temperature and vortex thoroughly.

    • Centrifuge at 3,000 x g for 10 minutes to pellet any particulate matter.

    • Transfer a precise volume of the supernatant (e.g., 1.0 mL) to a clean glass tube.

    • Add a known amount of the internal standard. The causality here is critical: the internal standard is chemically similar to the analyte and will experience similar losses during extraction and inconsistencies during derivatization and injection. By comparing the analyte's peak area to the internal standard's, we achieve accurate quantification.

  • Liquid-Liquid Extraction:

    • Acidify the urine sample by adding 100 µL of 6M HCl to protonate the carboxylic acid groups, making them less water-soluble and more extractable into an organic solvent.

    • Add 3 mL of ethyl acetate, cap the tube, and vortex vigorously for 2 minutes.

    • Centrifuge at 2,000 x g for 5 minutes to achieve phase separation.

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

    • Repeat the extraction with a second 3 mL portion of ethyl acetate and combine the organic layers. This two-step extraction ensures a high recovery rate of the analyte.

  • Drying and Evaporation:

    • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water, which can interfere with derivatization.

    • Transfer the dried extract to a new tube and evaporate to complete dryness under a gentle stream of nitrogen at 40-50°C.

  • Derivatization:

    • To the dry residue, add 100 µL of BSTFA with 1% TMCS.

    • Cap the tube tightly and heat at 70°C for 30 minutes. This step is essential as dicarboxylic acids are not volatile enough for GC analysis. The BSTFA reagent replaces the acidic protons on the carboxyl groups with trimethylsilyl (TMS) groups, creating a much more volatile TMS-ester that can readily pass through the GC column.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS.

    • GC Conditions (Typical):

      • Injector Temperature: 250°C

      • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 5-10°C/min, hold for 5 minutes.

      • Carrier Gas: Helium

    • MS Conditions (Typical):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 50-600

    • Identification is achieved by comparing the retention time and mass spectrum of the analyte peak to that of an authentic standard. Quantification is performed by constructing a calibration curve and using the peak area ratio of the analyte to the internal standard.

GC-MS Workflow for this compound Analysis Urine Urine Sample Spike Spike with Internal Standard Urine->Spike Extract Liquid-Liquid Extraction (Ethyl Acetate) Spike->Extract Dry Dry & Evaporate Extract->Dry Deriv Derivatize with BSTFA (70°C, 30 min) Dry->Deriv GCMS Inject into GC-MS Deriv->GCMS Data Data Analysis (Retention Time, Mass Spectrum, Quantification) GCMS->Data

References

An In-Depth Technical Guide to 3-Ethyl-3-methylglutaric Acid: From Biochemical Significance to Advanced Analytical Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Ethyl-3-methylglutaric acid (EMG), a key organic acid with significant clinical relevance. We will delve into its core chemical properties, explore its critical role in human metabolic pathways, and detail authoritative methodologies for its precise quantification in biological matrices. This document is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to apply these principles effectively in their own work.

Core Molecular Identity and Physicochemical Properties

This compound, systematically named 3-ethyl-3-methylpentanedioic acid, is a dicarboxylic acid.[1] Its structure is characterized by a five-carbon glutaric acid backbone with both an ethyl and a methyl substituent at the C3 position. This substitution creates a chiral center, although the biological form is typically not specified in routine clinical analyses.

The fundamental properties of this compound are crucial for designing analytical methods, particularly concerning solubility, volatility, and mass.

Chemical Structure:

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 3-ethyl-3-methylpentanedioic acid[1]
Molecular Formula C₈H₁₄O₄[1][2]
Molecular Weight 174.19 g/mol [1][2]
CAS Number 5345-01-7[1][3]
Appearance White to off-white crystalline powder[4]
Melting Point 77-81 °C[2][3]
Canonical SMILES CCC(C)(CC(=O)O)CC(=O)O[1]

Biochemical Significance and Clinical Relevance

This compound is not a normal product of human metabolism. Its presence in urine or blood, even at low levels, is a pathognomonic biomarker for specific inborn errors of metabolism. Its primary clinical significance is linked to 3-Methylglutaconic Aciduria (MGA) , a group of heterogeneous inherited metabolic disorders.

Specifically, elevated levels of EMG are often indicative of a deficiency in the enzyme 3-methylglutaconyl-CoA hydratase (AUH) , which is encoded by the AUH gene. This enzyme plays a crucial role in the catabolism of the branched-chain amino acid leucine.

The Leucine Catabolic Pathway and Pathophysiology

When the AUH enzyme is deficient, the metabolic pathway is blocked. This leads to the accumulation of upstream metabolites, primarily 3-methylglutaconyl-CoA. The body attempts to detoxify this buildup by shunting it through alternative, secondary pathways. One such pathway involves the carboxylation of 3-methylglutaconyl-CoA, followed by a series of reactions that ultimately produce abnormal metabolites, including 3-methylglutaric acid, 3-hydroxyisovaleric acid, and, significantly, this compound. The exact mechanism for the formation of the ethyl group is still a subject of research but is believed to involve the condensation with an additional acetyl-CoA molecule.

The accumulation of these organic acids can lead to a range of clinical symptoms, including progressive neurodegeneration, developmental delay, and cardiomyopathy, making early and accurate detection critical.

Metabolic_Pathway Leucine Leucine Metabolites1 ... Leucine->Metabolites1 Multiple Steps HMG_CoA HMG-CoA Metabolites1->HMG_CoA MG_CoA 3-Methylglutaconyl-CoA (Accumulates) HMG_CoA->MG_CoA Normal Pathway Enzyme_Block AUH Enzyme Deficiency MG_CoA->Enzyme_Block MGAcid 3-Methylglutaconic Acid EMG_Acid This compound (Pathognomonic Biomarker) Other_Metabolites Other Abnormal Metabolites Enzyme_Block->MGAcid Shunt Pathway Enzyme_Block->EMG_Acid Shunt Pathway Enzyme_Block->Other_Metabolites Shunt Pathway GCMS_Workflow Start Urine Sample Collection Spike Spike with Internal Standard Start->Spike Extract Liquid-Liquid Extraction (Ethyl Acetate) Spike->Extract Dry Evaporation to Dryness (Nitrogen Stream) Extract->Dry Deriv Silylation with BSTFA (70°C for 30 min) Dry->Deriv Inject GC Injection Deriv->Inject Separate Chromatographic Separation (GC Column) Inject->Separate Detect Mass Spectrometry Detection (SIM Mode) Separate->Detect Quant Data Analysis & Quantification Detect->Quant

References

A Biomarker at the Crossroads of Isoleucine Catabolism and Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Metabolic Significance of 3-Ethyl-3-methylglutaric Acid

Abstract

This technical guide provides a comprehensive exploration of this compound, a dicarboxylic acid of increasing interest in the diagnosis of specific inborn errors of metabolism. While not part of a primary, dedicated metabolic pathway, its presence in biological fluids is a significant indicator of disruptions in the catabolism of the branched-chain amino acid isoleucine. This document will delve into the putative biochemical origins of this compound, its association with known enzymatic deficiencies, and its role as a diagnostic biomarker. We will further provide detailed methodologies for its detection and analysis, offering a valuable resource for researchers, clinicians, and professionals in drug development.

Introduction: Unraveling the Significance of a Novel Biomarker

In the landscape of clinical metabolomics, the identification of atypical organic acids in urine and plasma is paramount for the diagnosis of inherited metabolic disorders. This compound is one such molecule. Its structural similarity to 3-methylglutaric acid and 3-hydroxy-3-methylglutaric acid, established markers for disorders of leucine metabolism, has prompted investigation into its own metabolic origins and clinical relevance.[1][2][3][4]

Unlike its well-studied analogue, 3-hydroxy-3-methylglutaric acid, which is a key intermediate in leucine breakdown, this compound does not appear to be part of a canonical metabolic pathway.[5] Instead, its formation is likely the result of a side-reaction or an alternative metabolic route that becomes significant under pathological conditions, specifically when the catabolism of the essential amino acid isoleucine is impaired.

This guide will synthesize the current understanding of this compound, positioning it as a critical piece of the diagnostic puzzle for certain organic acidurias.

The Putative Metabolic Origin: A Diversion from Isoleucine Catabolism

The primary hypothesis for the formation of this compound is a disruption in the mitochondrial catabolic pathway of isoleucine. Isoleucine, a branched-chain amino acid, undergoes a series of enzymatic reactions to be converted into acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.

The key to understanding the origin of this compound lies in the intermediates of this pathway. A crucial step in isoleucine catabolism is the conversion of 2-methyl-acetoacetyl-CoA to acetyl-CoA and propionyl-CoA, catalyzed by the enzyme beta-ketothiolase. A deficiency in this enzyme, or in other enzymes upstream in the pathway, can lead to the accumulation of various intermediates.

It is postulated that one of these accumulating intermediates, likely a C7-acyl-CoA species derived from isoleucine, undergoes an alternative metabolic fate. This could involve a carboxylation reaction followed by further modifications to yield this compound. The presence of an ethyl group in the molecule strongly points towards isoleucine as the parent molecule.

Diagram: Proposed Origin of this compound from Isoleucine Catabolism

Isoleucine_Catabolism Isoleucine Isoleucine Intermediates Series of Enzymatic Steps Isoleucine->Intermediates Precursor_CoA Putative C7-Acyl-CoA Intermediate Intermediates->Precursor_CoA Block Metabolic Block (e.g., Beta-ketothiolase deficiency) Precursor_CoA->Block Alternative_Pathway Alternative Metabolic Pathway Precursor_CoA->Alternative_Pathway Accumulation TCA Acetyl-CoA & Propionyl-CoA (to TCA Cycle) Precursor_CoA->TCA Normal Pathway EMGA 3-Ethyl-3-methylglutaric Acid Alternative_Pathway->EMGA

Caption: Proposed diversion of isoleucine catabolism leading to the formation of this compound due to a metabolic block.

Clinical Significance and Associated Disorders

The detection of this compound in urine is clinically significant as it can be a biomarker for specific inborn errors of metabolism. While research is ongoing, its presence has been noted in the context of:

  • Beta-Ketothiolase Deficiency: This is a disorder of isoleucine and ketone body metabolism. The enzymatic block leads to the accumulation of intermediates that can be shunted into alternative pathways, potentially leading to the formation of this compound.

  • Other Organic Acidurias: The presence of this compound may also be observed in a broader range of organic acidurias where mitochondrial function is compromised.[6] In such cases, the accumulation of various acyl-CoA esters can lead to the formation of unusual dicarboxylic acids.

The clinical presentation of patients with disorders associated with 3-Ethyl-3-methylglutaric aciduria can include episodes of metabolic acidosis, vomiting, lethargy, and developmental delay.

Experimental Protocols for Detection and Quantification

The gold standard for the analysis of organic acids in biological fluids is Gas Chromatography-Mass Spectrometry (GC-MS) . This powerful analytical technique allows for the separation, identification, and quantification of a wide range of metabolites.

Urine Organic Acid Analysis by GC-MS

Principle: Organic acids are extracted from urine, derivatized to make them volatile, and then separated based on their boiling points and chemical properties using a gas chromatograph. The separated compounds are then ionized and fragmented in a mass spectrometer, which provides a unique "fingerprint" for each molecule, allowing for its definitive identification and quantification.

Step-by-Step Methodology:

  • Sample Preparation:

    • A known volume of urine is collected, and an internal standard (a non-naturally occurring organic acid) is added for quantification.

    • The urine is acidified to protonate the organic acids.

  • Extraction:

    • The organic acids are extracted from the aqueous urine sample into an organic solvent (e.g., ethyl acetate). This step is typically repeated to ensure complete extraction.

    • The organic layers are combined and dried under a stream of nitrogen gas.

  • Derivatization:

    • The dried extract is chemically modified to increase the volatility of the organic acids. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • The reaction mixture is heated to ensure complete derivatization.

  • GC-MS Analysis:

    • A small volume of the derivatized sample is injected into the GC-MS instrument.

    • The gas chromatograph separates the compounds over time.

    • The mass spectrometer detects and identifies the eluting compounds based on their mass spectra.

  • Data Analysis:

    • The resulting chromatogram is analyzed to identify the peak corresponding to the derivatized this compound by comparing its retention time and mass spectrum to that of a known standard.

    • The concentration of this compound is calculated by comparing its peak area to that of the internal standard.

Diagram: GC-MS Workflow for Organic Acid Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample + Internal Standard Acidification Acidification Urine->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Drying Drying Extraction->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

Caption: A streamlined workflow for the analysis of urinary organic acids, including this compound, using GC-MS.

Quantitative Data and Interpretation

The presence of this compound in urine is typically not seen in healthy individuals. Therefore, any detectable amount is considered abnormal and warrants further investigation. The quantitative results from GC-MS analysis are usually reported in relation to creatinine concentration to account for variations in urine dilution.

Table 1: Characteristic Metabolic Profile in Disorders Associated with 3-Ethyl-3-methylglutaric Aciduria

MetaboliteExpected Level in Associated DisordersSignificance
This compound ElevatedKey diagnostic marker
2-Methyl-3-hydroxybutyric acidElevatedMarker of impaired isoleucine catabolism
TiglylglycineElevatedAnother indicator of a block in isoleucine breakdown
2-Methylacetoacetic acidElevatedDirect precursor that accumulates in beta-ketothiolase deficiency

Conclusion and Future Directions

This compound represents an important, albeit atypical, biomarker in the field of inborn errors of metabolism. While not a component of a primary metabolic pathway, its formation via a diversion of the isoleucine catabolic pathway provides a crucial diagnostic clue for specific organic acidurias. The continued application of advanced analytical techniques like GC-MS is essential for its detection and for furthering our understanding of its precise biochemical origins.

Future research should focus on elucidating the specific enzymatic steps that lead to the formation of this compound. This could involve stable isotope tracing studies in relevant cell models or patient-derived fibroblasts. A deeper understanding of this alternative metabolic route will not only improve diagnostic accuracy but may also open new avenues for therapeutic interventions in these rare but serious metabolic disorders.

References

A Technical Guide to the Biological Significance of 3-Ethyl-3-methylglutaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-3-methylglutaric acid (3E3MG) is a dicarboxylic organic acid of significant clinical interest. While not a direct participant in major metabolic pathways, its presence and concentration in biological fluids are pathognomonic for a specific, rare inborn error of metabolism. This technical guide provides an in-depth exploration of the biological significance of 3E3MG, detailing its metabolic origins, profound clinical relevance as a biomarker, the underlying pathophysiology of its accumulation, and the analytical methodologies essential for its detection and quantification. This document is designed to serve as a comprehensive resource for researchers and clinicians investigating mitochondrial disorders and related metabolic syndromes.

Introduction: Unmasking a Key Metabolic Aberration

This compound (PubChem CID: 79290) is an unusual, branched-chain dicarboxylic acid.[1] Its biological significance is not derived from a physiological role but from its accumulation as a "spill-over" product in a specific metabolic disease. The detection of 3E3MG, alongside its structural analog 3-methylglutaconic acid (3MGC), is a crucial diagnostic indicator for 3-methylglutaconic aciduria Type III (MGA Type III) , also known as Costeff syndrome .[2][3]

Costeff syndrome is a rare, autosomal recessive neuro-ophthalmologic disorder characterized by early-onset optic atrophy, which progressively worsens, and the later development of a choreoathetoid movement disorder.[3][4] Other clinical features can include spasticity, ataxia, and mild cognitive deficits.[5][6] The condition is most prevalent in the Iraqi-Jewish population due to a founder mutation.[3][7] Understanding the biochemistry of 3E3MG is therefore synonymous with understanding the molecular underpinnings of this debilitating disease.

Metabolic Origins: A Detour from Isoleucine Catabolism

The accumulation of 3E3MG is a direct consequence of a disruption in mitochondrial function, although its precise biosynthetic pathway is thought to be an alternative route stemming from intermediates of branched-chain amino acid catabolism, specifically isoleucine.

The catabolism of the essential amino acid isoleucine is a multi-step mitochondrial process that ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the Krebs cycle.[8][9] The standard pathway involves the sequential action of several enzymes.[10][11]

While the exact enzymatic block leading to 3E3MG formation is not fully elucidated, it is intrinsically linked to mutations in the OPA3 gene .[7][12] The OPA3 protein is a mitochondrial inner membrane protein whose precise function is still under investigation but is known to be critical for maintaining mitochondrial morphology and function.[4][13][14] Loss-of-function mutations in OPA3 lead to disordered mitochondrial architecture and impaired energy metabolism.[5][13] This mitochondrial dysfunction is hypothesized to disrupt the normal processing of isoleucine catabolites, leading to the formation and subsequent accumulation of aberrant products like 3E3MG and 3MGC.

The diagram below illustrates the conventional isoleucine degradation pathway and the proposed point of divergence leading to the production of abnormal organic acids in the context of OPA3 dysfunction.

Isoleucine_Catabolism cluster_pathway Mitochondrial Isoleucine Catabolism cluster_disease Pathological Pathway (OPA3 Dysfunction) Isoleucine Isoleucine Keto_Acid α-Keto-β-methylvalerate Isoleucine->Keto_Acid BCAT aKG α-Ketoglutarate aKG->Keto_Acid Methylbutyryl_CoA α-Methylbutyryl-CoA Keto_Acid->Methylbutyryl_CoA BCKDH CoA_NAD CoA + NAD+ CoA_NAD->Methylbutyryl_CoA Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA ACADM Metabolite_pool Aberrant Metabolite Pool Methylbutyryl_CoA->Metabolite_pool Pathway Shunting FAD FAD FAD->Tiglyl_CoA Hydroxy_Methylbutyryl_CoA α-Methyl-β-hydroxybutyryl-CoA Tiglyl_CoA->Hydroxy_Methylbutyryl_CoA ECHS1 H2O H2O H2O->Hydroxy_Methylbutyryl_CoA Keto_Methylbutyryl_CoA α-Methylacetoacetyl-CoA Hydroxy_Methylbutyryl_CoA->Keto_Methylbutyryl_CoA HADH NAD NAD NAD->Keto_Methylbutyryl_CoA Acetyl_CoA Acetyl-CoA Keto_Methylbutyryl_CoA->Acetyl_CoA ACAT1 Propionyl_CoA Propionyl-CoA Keto_Methylbutyryl_CoA->Propionyl_CoA ACAT1 CoA_SH CoA CoA_SH->Acetyl_CoA OPA3_defect OPA3 Gene Mutation Mito_dysfunction Mitochondrial Dysfunction OPA3_defect->Mito_dysfunction Mito_dysfunction->Metabolite_pool E3MG This compound Metabolite_pool->E3MG MGC 3-Methylglutaconic Acid Metabolite_pool->MGC Urine Urinary Excretion E3MG->Urine MGC->Urine caption Figure 1. Isoleucine catabolism and its disruption in Costeff syndrome.

Caption: Figure 1. Isoleucine catabolism and its disruption in Costeff syndrome.

Clinical Significance and Pathophysiology

The primary biological significance of 3E3MG is its role as a highly specific biomarker for Costeff syndrome.[2] The urinary organic acid profile of patients reveals a characteristic elevation of both 3-methylglutaconic acid and this compound.[4][6] While 3MGC can be elevated in several other mitochondrial disorders (classified as MGA types I, II, IV, and V), the concurrent elevation of 3E3MG is considered unique to MGA Type III (Costeff syndrome).[2]

Pathophysiological Mechanism

The neurological and ophthalmological symptoms of Costeff syndrome are a direct result of mitochondrial dysfunction precipitated by the faulty OPA3 protein.[4][15] Tissues with high energy demands, such as the optic nerve and the basal ganglia in the brain, are particularly vulnerable.[15] The accumulation of 3E3MG and 3MGC is not believed to be the primary toxic agent but rather a biochemical signature of the underlying energy deficit. The pathophysiology is thought to proceed as follows:

  • OPA3 Mutation : Autosomal recessive loss-of-function mutations in the OPA3 gene are the genetic basis of the disease.[3][12]

  • Mitochondrial Disorganization : The absence of a functional OPA3 protein leads to abnormal mitochondrial morphology, including fragmentation and disordered cristae.[4][13]

  • Impaired Oxidative Phosphorylation : This structural disarray impairs the efficiency of the electron transport chain, leading to reduced ATP production.

  • Metabolic Shift : The compromised mitochondrial function disrupts the catabolism of amino acids like isoleucine and leucine, leading to the formation and accumulation of aberrant organic acids.[16][17]

  • Cellular Damage : Neurons, particularly in the optic nerve and extrapyramidal system, cannot meet their high energy demands, leading to progressive degeneration, apoptosis, and the resulting clinical manifestations of optic atrophy and movement disorders.[15]

Pathophysiology_Cascade A Biallelic OPA3 Mutations B Loss of OPA3 Protein Function A->B C Mitochondrial Dysmorphology (Fragmentation, Cristae Disarray) B->C D Impaired Oxidative Phosphorylation C->D E Reduced Cellular ATP Production D->E F Disrupted Isoleucine/Leucine Metabolism D->F H Neuronal Energy Deficit (Optic Nerve, Basal Ganglia) E->H G Accumulation of 3E3MG & 3MGC (Biomarker Signature) F->G I Progressive Neurodegeneration H->I J Clinical Phenotype: Optic Atrophy & Choreoathetosis I->J caption Figure 2. Pathophysiological cascade of Costeff syndrome.

Caption: Figure 2. Pathophysiological cascade of Costeff syndrome.

Analytical Methodologies for Quantification

Accurate diagnosis of Costeff syndrome relies on the precise quantification of 3E3MG and 3MGC in urine.[6] Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard analytical technique for this purpose.[18][19] The method involves extraction of organic acids from the urine, chemical derivatization to enhance their volatility, followed by separation and detection by GC-MS.

Experimental Protocol: Urinary Organic Acid Analysis by GC-MS

This protocol outlines a standard, self-validating workflow for the quantification of this compound.

1. Sample Preparation & Internal Standard Spiking:

  • Thaw a frozen urine sample (typically 1-2 mL) at room temperature.

  • Vortex the sample to ensure homogeneity.

  • Transfer a precise volume (e.g., 500 µL) to a glass test tube.

  • Causality Check: Add a known concentration of an internal standard (IS), such as heptadecanoic acid or 2-ketocaproic acid. The IS is a non-endogenous compound with similar chemical properties to the analytes. It is essential for correcting variations in extraction efficiency and instrument response, thereby ensuring quantitative accuracy.

2. Extraction:

  • Acidify the sample by adding 50 µL of 6M HCl to protonate the organic acids, making them less water-soluble.

  • Add 2 mL of ethyl acetate (or another suitable organic solvent).

  • Vortex vigorously for 2 minutes to perform a liquid-liquid extraction, transferring the organic acids from the aqueous urine matrix into the organic solvent phase.

  • Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a new clean tube. Repeat the extraction on the aqueous layer and pool the organic extracts.

  • Causality Check: This two-step extraction maximizes the recovery of the analytes of interest from the complex urine matrix.

3. Derivatization:

  • Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen gas at 40-50°C.

  • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the tube tightly and heat at 70°C for 60 minutes.

  • Causality Check: Organic acids like 3E3MG are polar and not volatile enough for GC analysis. Derivatization replaces the acidic protons with trimethylsilyl (TMS) groups, creating a less polar, more volatile, and thermally stable compound suitable for injection into the GC.

4. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Gas Chromatography: Use a capillary column (e.g., DB-5ms) to separate the components of the mixture based on their boiling points and interaction with the column's stationary phase. A typical temperature program might start at 80°C and ramp up to 280°C.

  • Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

  • Data Analysis: Identify 3E3MG by its specific retention time and its characteristic mass spectrum. Quantify by comparing the peak area of the analyte to the peak area of the internal standard.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis A Urine Sample Collection B Spike with Internal Standard (IS) A->B C Acidification (HCl) B->C D Liquid-Liquid Extraction (Ethyl Acetate) C->D E Evaporation to Dryness (N2) D->E F Derivatization (BSTFA) 70°C for 60 min E->F G GC-MS Injection F->G H Separation (GC) G->H I Detection & Fragmentation (MS) H->I J Data Processing: Quantification vs. IS I->J caption Figure 3. GC-MS workflow for urinary 3E3MG quantification.

Caption: Figure 3. GC-MS workflow for urinary 3E3MG quantification.

Conclusion and Future Directions

This compound stands out not for its role in normal physiology but as a critical diagnostic marker whose presence signals a profound underlying mitochondrial dysfunction. Its identification is a key step in the diagnosis of Costeff syndrome, a severe neuro-ophthalmologic disorder. The study of 3E3MG provides a direct link between a specific genetic defect (in OPA3), a resulting biochemical signature, and a devastating clinical phenotype.

Future research should focus on several key areas:

  • Elucidating the Precise Biosynthetic Pathway: While linked to isoleucine metabolism, the exact enzymatic steps leading to 3E3MG formation in the context of OPA3 dysfunction remain to be fully characterized.

  • Therapeutic Strategies: Understanding the metabolic consequences of OPA3 mutations may open avenues for therapies aimed at bypassing the metabolic block or supporting mitochondrial function to alleviate symptoms.

  • Broader Biomarker Potential: Investigating whether 3E3MG appears in other, less-defined mitochondrial disorders could broaden its utility as a diagnostic marker.

For professionals in drug development, the metabolic cascade leading to 3E3MG production represents a potential target for intervention. By understanding the intricate details of this seemingly minor metabolite, we gain significant insight into the fundamental processes of mitochondrial health and disease.

References

The Analytical Scientist's Guide to 3-Ethyl-3-methylglutaric Acid in Human Samples

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The detection and quantification of 3-Ethyl-3-methylglutaric acid (3E3MGA) in human samples, primarily urine, is a critical diagnostic marker for specific inborn errors of metabolism. While not a household name, this C8 dicarboxylic acid provides a crucial window into underlying metabolic dysfunction, particularly related to mitochondrial processes. This guide offers a comprehensive overview of the biochemical significance of 3E3MGA, detailed analytical methodologies for its accurate measurement, and the clinical context for interpreting its presence. We will delve into the nuances of sample preparation, the relative merits of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provide step-by-step protocols to empower researchers in their diagnostic and therapeutic development endeavors.

Introduction to this compound

This compound (chemical formula: C8H14O4) is a dicarboxylic organic acid.[1] In healthy individuals, it is typically present in trace amounts. However, its accumulation and subsequent excretion in urine are hallmarks of specific metabolic disorders. The presence of elevated 3E3MGA is often indicative of a disruption in the catabolism of certain amino acids and fatty acids, pointing towards underlying enzymatic deficiencies.

The primary clinical association of elevated 3E3MGA is with Ethylmalonic Encephalopathy (EE) , a rare and severe autosomal recessive inborn error of metabolism.[2][3] This condition typically presents in early infancy with a range of debilitating symptoms including developmental delay, seizures, and chronic diarrhea.[2][4][5] Therefore, the accurate and timely detection of 3E3MGA is of paramount importance for the early diagnosis and management of affected individuals.

Metabolic Origin and Pathophysiology

The accumulation of this compound is not due to a primary defect in its own metabolic pathway, but rather a secondary consequence of a blockage elsewhere. The key to understanding its presence lies in the broader context of mitochondrial fatty acid oxidation and amino acid catabolism.

In conditions like Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency, the body is unable to properly break down short-chain fatty acids for energy.[6][7] This leads to a buildup of butyryl-CoA. The excess butyryl-CoA can then be carboxylated to form ethylmalonyl-CoA, which is subsequently metabolized to ethylmalonic acid and other metabolites, including this compound.[7][8]

Similarly, in Ethylmalonic Encephalopathy, mutations in the ETHE1 gene lead to a deficiency of the mitochondrial enzyme ETHE1, a sulfur dioxygenase.[3][5][9] This enzyme is crucial for detoxifying hydrogen sulfide. Its deficiency leads to an accumulation of toxic sulfide, which in turn inhibits other mitochondrial enzymes, including those involved in fatty acid oxidation, leading to the characteristic metabolic profile.[4][5]

Metabolic_Pathway Butyryl_CoA Butyryl-CoA Propionyl_CoA_Carboxylase Propionyl-CoA Carboxylase Butyryl_CoA->Propionyl_CoA_Carboxylase Carboxylation Ethylmalonyl_CoA Ethylmalonyl-CoA Propionyl_CoA_Carboxylase->Ethylmalonyl_CoA Metabolism Further Metabolism Ethylmalonyl_CoA->Metabolism EMA Ethylmalonic Acid Metabolism->EMA 3E3MGA 3-Ethyl-3-methylglutaric Acid Metabolism->3E3MGA SCAD_Deficiency SCAD Deficiency SCAD_Deficiency->Butyryl_CoA Inhibition ETHE1_Deficiency ETHE1 Deficiency (Ethylmalonic Encephalopathy) ETHE1_Deficiency->Butyryl_CoA Indirect Inhibition

Caption: Simplified metabolic origin of this compound.

Analytical Methodologies for Quantification in Human Samples

The gold standard for the analysis of organic acids in urine is mass spectrometry coupled with a chromatographic separation technique. Both GC-MS and LC-MS/MS are powerful tools for this purpose, each with its own set of advantages and considerations.

Sample Collection and Pre-analytical Considerations
  • Sample Type: Urine is the primary matrix for the analysis of 3E3MGA and other organic acids.[10]

  • Collection: A first morning void or a 24-hour urine collection is preferred to obtain a concentrated and representative sample.

  • Storage: Samples should be stored at -20°C or lower to prevent degradation of the analytes. Repeated freeze-thaw cycles should be avoided.

Sample Preparation

The goal of sample preparation is to isolate the organic acids from the complex urine matrix and prepare them for analysis.

Liquid-Liquid Extraction (LLE) Protocol:

  • Acidification: Adjust the pH of a 1 mL urine sample to approximately 1-2 with hydrochloric acid. This protonates the organic acids, making them more soluble in organic solvents.

  • Extraction: Add 2 mL of ethyl acetate and vortex for 1 minute. Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube. Repeat the extraction process on the aqueous layer with another 2 mL of ethyl acetate and combine the organic extracts.

  • Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40-50°C.

Derivatization for GC-MS Analysis

Organic acids are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is required to convert them into more volatile and thermally stable compounds. Trimethylsilylation (TMS) is a common derivatization method.

TMS Derivatization Protocol:

  • To the dried extract from the LLE step, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers excellent chromatographic separation and characteristic mass spectra for compound identification.

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injection Mode Splitless
Injector Temp. 280°C
Oven Program Initial 80°C, hold 2 min, ramp to 280°C at 5°C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 50-600
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS provides high sensitivity and specificity, often with simpler sample preparation as derivatization may not be necessary.[11][12]

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of target analytes
Flow Rate 0.3 mL/min
MS Ionization Electrospray Ionization (ESI), negative mode
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for 3E3MGA (illustrative):

  • Parent Ion (Q1): 173.1 m/z

  • Product Ion (Q3): 127.1 m/z

Analytical_Workflow Urine_Sample Urine Sample LLE Liquid-Liquid Extraction Urine_Sample->LLE Derivatization Derivatization (for GC-MS) LLE->Derivatization LC_MS LC-MS/MS Analysis LLE->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis LC_MS->Data_Analysis Report Clinical Report Data_Analysis->Report

References

An In-depth Technical Guide to the Endogenous and Exogenous Sources of 3-Ethyl-3-methylglutaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-3-methylglutaric acid (3E3MGA) is a dicarboxylic organic acid whose metabolic origins are not extensively documented in scientific literature. Unlike its structural analog, 3-methylglutaric acid, which is a well-known biomarker for certain inborn errors of metabolism, the significance of 3E3MGA in biological systems remains largely unexplored. This technical guide provides a comprehensive overview of the potential endogenous and exogenous sources of 3E3MGA. Drawing upon established principles of intermediary metabolism and xenobiotic biotransformation, this document proposes scientifically grounded, hypothetical pathways for its formation. For endogenous sources, we explore a putative side-pathway in the catabolism of the branched-chain amino acid isoleucine. For exogenous origins, we examine the plausible metabolic fate of industrial solvents, specifically diethyl ketone. This guide also details the standard analytical methodologies requisite for the identification and quantification of 3E3MGA in biological matrices, thereby providing a foundational framework for future research into this novel metabolite.

Introduction: The Enigma of this compound

Organic acidurias are a class of inborn errors of metabolism characterized by the accumulation of organic acids in biological fluids. The analysis of urinary organic acids by gas chromatography-mass spectrometry (GC-MS) is a cornerstone of diagnostic metabolic medicine, revealing pathognomonic signatures of specific enzyme deficiencies.[1][2] Within this context, dicarboxylic acids such as 3-methylglutaric acid are well-established biomarkers for disorders of leucine catabolism and mitochondrial dysfunction.[3][4]

This compound (3E3MGA), a C8 dicarboxylic acid, presents a diagnostic and biochemical puzzle.[5] Its structural similarity to known metabolic intermediates suggests it may arise from related pathways. However, a review of the current literature reveals a conspicuous absence of studies detailing its metabolic origin or clinical significance.

This guide serves as a senior application scientist's perspective on the potential origins of 3E3MGA. It is structured to provide researchers and drug development professionals with a foundational understanding built on established biochemical principles, enabling the design of experiments to validate the proposed pathways and explore the potential toxicological or biomarker relevance of this compound.

Proposed Endogenous Source: A Hypothetical Offshoot of Isoleucine Catabolism

The endogenous production of branched-chain organic acids is intricately linked to the catabolism of the branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.[6][7] While leucine metabolism is the established source of 3-methylglutaric acid, the unique ethyl and methyl branches of 3E3MGA point towards isoleucine as a more probable precursor.

The Canonical Isoleucine Catabolic Pathway

The breakdown of isoleucine is a multistep mitochondrial process that yields two key metabolic intermediates: acetyl-CoA and propionyl-CoA.[8][9] This dual ketogenic and glucogenic nature is a hallmark of isoleucine metabolism.[8] The pathway proceeds through a series of enzymatic reactions, and defects in these enzymes lead to known organic acidurias, such as propionic acidemia and β-ketothiolase deficiency.[10][11]

A Hypothetical Pathway for 3E3MGA Formation

We propose that 3E3MGA could be formed via a side-pathway initiated by the condensation of acetyl-CoA and propionyl-CoA, the end-products of isoleucine catabolism. This hypothesis is predicated on the existence of mitochondrial enzymes that, under conditions of high substrate concentration (e.g., a metabolic block downstream or high protein turnover), might catalyze an alternative reaction.

Proposed Enzymatic Steps:

  • Condensation: A mitochondrial thiolase or a specialized condensing enzyme could catalyze the Claisen condensation of propionyl-CoA (a C3 unit) with acetyl-CoA (a C2 unit). While some organisms possess a propionyl-CoA condensing enzyme for the synthesis of methyl-branched fatty acids, this activity is not well-characterized in mammals.[12][13] Such a reaction would yield 2-methylacetoacetyl-CoA.

  • Second Condensation: This C5 intermediate could then undergo a second condensation with another molecule of acetyl-CoA, catalyzed by an enzyme analogous to HMG-CoA synthase, to form a C7 branched-chain acyl-CoA intermediate.

  • Modification and Cleavage: Subsequent enzymatic modifications (e.g., hydration, oxidation) and eventual thioester cleavage would yield this compound.

This proposed pathway provides a logical biochemical route from a known endogenous precursor to the target molecule. It suggests that elevated 3E3MGA could potentially signify a yet-unidentified inborn error of metabolism related to isoleucine breakdown or a secondary mitochondrial dysfunction.

Isoleucine_Catabolism_Hypothesis cluster_isoleucine Canonical Isoleucine Catabolism cluster_hypothesis Hypothetical 3E3MGA Pathway Isoleucine Isoleucine Intermediates Multiple Enzymatic Steps Isoleucine->Intermediates PropionylCoA Propionyl-CoA Intermediates->PropionylCoA AcetylCoA Acetyl-CoA Intermediates->AcetylCoA Condensation1 Step 1: Condensation (Thiolase-like) PropionylCoA->Condensation1 C3 Unit AcetylCoA->Condensation1 C2 Unit Condensation2 Step 2: Condensation (HMG-CoA Synthase-like) AcetylCoA->Condensation2 C2 Unit C5_Intermediate 2-Methylacetoacetyl-CoA Condensation1->C5_Intermediate C5_Intermediate->Condensation2 C7_Intermediate Branched C7 Acyl-CoA Condensation2->C7_Intermediate Modification Step 3: Modification & Thioester Cleavage C7_Intermediate->Modification E3MGA 3-Ethyl-3-methylglutaric Acid Modification->E3MGA

Figure 1. Proposed endogenous pathway for 3E3MGA formation from isoleucine.

Potential Exogenous Sources: Metabolism of Industrial Ketones

The presence of an unusual organic acid can also signify exposure to a xenobiotic compound. The biotransformation of foreign chemicals often involves oxidation pathways that can generate dicarboxylic acids, which are then excreted in the urine.[14][15]

Diethyl Ketone (3-Pentanone) as a Plausible Precursor

Diethyl ketone (DEK), also known as 3-pentanone, is an industrial solvent with a chemical structure that makes it a prime candidate for being a metabolic precursor to 3E3MGA. Its symmetrical structure consists of a central ketone group flanked by two ethyl groups.[16]

A Hypothetical Biotransformation Pathway

We propose a metabolic pathway for DEK that results in the formation of 3E3MGA, drawing on established principles of xenobiotic metabolism.

Proposed Biotransformation Steps:

  • Omega (ω)-Oxidation: The terminal methyl group of one of the ethyl side chains undergoes hydroxylation by a cytochrome P450 (CYP) enzyme, likely from the CYP4A or CYP4F subfamily, which are known to catalyze ω-oxidation of fatty acids and related compounds.[15]

  • Further Oxidation: The newly formed primary alcohol is then oxidized to a carboxylic acid, forming a keto-acid.

  • Alpha (α)-Oxidation and Carboxylation: The carbon atom on the other side of the ketone group (the α-carbon of the second ethyl group) could undergo oxidation and subsequent carboxylation, adding a carboxyl group. This step is more speculative but represents a known mechanism for modifying carbon skeletons.

  • Final Product: The resulting molecule would be this compound, which could then be excreted.

This pathway highlights a plausible route by which environmental or occupational exposure to a common industrial chemical could lead to the urinary excretion of 3E3MGA.

Xenobiotic_Metabolism_Hypothesis DEK Diethyl Ketone (3-Pentanone) Step1 Step 1: ω-Oxidation (Cytochrome P450) DEK->Step1 KetoAcid Intermediate Keto-Acid Step1->KetoAcid Step2 Step 2: α-Oxidation & Carboxylation KetoAcid->Step2 E3MGA 3-Ethyl-3-methylglutaric Acid Step2->E3MGA

Figure 2. Proposed exogenous pathway for 3E3MGA formation from diethyl ketone.

Analytical Methodologies for Detection and Quantification

The definitive identification and quantification of 3E3MGA in biological samples is critical for validating the proposed pathways and for any future clinical or toxicological studies. The established gold-standard methodology for urinary organic acid analysis is GC-MS.[3][17]

Experimental Protocol: Urinary Organic Acid Analysis by GC-MS

This protocol provides a self-validating system for the analysis of 3E3MGA, incorporating an internal standard for accurate quantification.

Step-by-Step Methodology:

  • Sample Preparation:

    • Thaw a frozen urine sample (typically 1-2 mL) at room temperature.

    • Add a known amount of an internal standard (e.g., a stable isotope-labeled version of 3E3MGA or a structurally similar, non-endogenous dicarboxylic acid like heptadecanedioic acid).

    • Adjust the pH to <2.0 with hydrochloric acid.

    • Saturate the sample with sodium chloride to improve extraction efficiency.

  • Liquid-Liquid Extraction:

    • Extract the organic acids with two successive portions of a polar organic solvent, such as ethyl acetate.

    • Vortex vigorously for 1 minute after each solvent addition and centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic phases.

    • Combine the organic (upper) layers.

  • Drying and Derivatization:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40-50°C.

    • To the dry residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70°C for 30 minutes to convert the non-volatile organic acids into their volatile trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Gas Chromatography: Use a non-polar capillary column (e.g., DB-5ms) with a temperature gradient program to separate the components.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-650.

  • Data Analysis:

    • Identify the 3E3MGA-TMS derivative peak by its retention time and its unique mass spectrum.

    • Quantify the concentration by comparing the peak area of the analyte to the peak area of the internal standard. Results are typically normalized to urinary creatinine concentration.

Table 1: Expected GC-MS Characteristics for Di-TMS-3-Ethyl-3-methylglutarate

ParameterExpected Value/CharacteristicRationale
Molecular Weight (underivatized) 174.19 g/mol C8H14O4[5]
Molecular Weight (Di-TMS derivative) 318.5 g/mol Addition of 2x Si(CH3)3 groups, minus 2x H
Key Mass Spectral Fragments (m/z) M-15 (loss of CH3), M-73 (loss of Si(CH3)3), characteristic fragments from cleavage of the carbon chain.Standard fragmentation patterns for TMS-derivatized dicarboxylic acids.
Internal Standard Heptadecanedioic acid or ¹³C-labeled 3E3MGAEnsures accurate quantification by correcting for extraction and derivatization variability.

Conclusion and Future Directions

While this compound is not a recognized metabolite, this guide establishes a robust theoretical framework for its potential origins. The proposed endogenous pathway linked to isoleucine catabolism and the exogenous pathway from diethyl ketone metabolism provide clear, testable hypotheses for the scientific community.

Future research should focus on:

  • In Vitro Validation: Incubating liver mitochondria with isoleucine and co-factors to detect the formation of 3E3MGA.

  • In Vivo Studies: Administering diethyl ketone to animal models and analyzing urinary organic acid profiles for the presence of 3E3MGA.

  • Clinical Screening: Retrospectively analyzing GC-MS data from patients with unexplained organic acidurias for the presence of unidentified peaks corresponding to the mass spectrum of 3E3MGA.

By elucidating the sources of this compound, we can begin to understand its potential role as a biomarker for novel metabolic disorders or as an indicator of xenobiotic exposure, ultimately contributing to the fields of drug development, toxicology, and personalized medicine.

References

A Technical Guide to Preliminary Toxicity Studies of 3-Ethyl-3-methylglutaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals engaged in metabolic disorders and toxicology.

Abstract: This guide provides a comprehensive framework for conducting preliminary toxicity studies on 3-Ethyl-3-methylglutaric acid (3-EMGA), a key metabolite implicated in the severe neurometabolic disorder, Ethylmalonic Encephalopathy. We delve into the biochemical origins of 3-EMGA, its hypothesized mechanisms of toxicity, and present a structured approach for its toxicological assessment. This document outlines detailed in vitro and preliminary in vivo experimental strategies, complete with step-by-step protocols for core assays, data interpretation guidelines, and mandatory visualizations to facilitate a robust and scientifically sound investigation.

Introduction: The Clinical Imperative to Understand 3-EMGA

This compound is not a benign metabolic bystander. Its accumulation is a biochemical hallmark of Ethylmalonic Encephalopathy (EE), a devastating autosomal recessive disorder that manifests in early infancy.[1][2][3] EE is characterized by severe neurological impairment, including developmental regression, hypotonia, and seizures, alongside systemic vascular issues like petechiae and acrocyanosis.[1][2][3] The prognosis is grim, with most affected children not surviving past their first decade.[3]

The root cause of EE lies in mutations within the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase.[1][4] This enzyme is critical for detoxifying hydrogen sulfide (H₂S), a molecule that is toxic at high concentrations.[1][2] The failure of the ETHE1 enzyme leads to H₂S accumulation, which in turn inhibits key mitochondrial functions, including the activity of cytochrome c oxidase.[4][5] While H₂S is a primary toxic agent, the concurrent and significant elevation of organic acids like ethylmalonic acid and 3-EMGA in patient body fluids suggests they may also contribute to the pathophysiology. Understanding the specific toxicity of 3-EMGA is crucial for developing targeted therapeutic interventions that look beyond sulfide detoxification.

This guide provides a structured, evidence-based approach to dissecting the toxicological profile of 3-EMGA, empowering researchers to generate high-quality, reproducible data.

Biochemical Context: The Origin of 3-EMGA Accumulation

In Ethylmalonic Encephalopathy, the genetic defect in the ETHE1 gene disrupts the mitochondrial sulfide oxidation pathway.[2][4] The resulting buildup of hydrogen sulfide is thought to inhibit short-chain acyl-CoA dehydrogenase (SCAD), an enzyme involved in fatty acid oxidation. This inhibition leads to the accumulation of various upstream metabolites, which are then shunted into alternative pathways, resulting in the production and excretion of compounds like ethylmalonic acid and, presumably, 3-EMGA.

While the precise metabolic route to 3-EMGA in this context is not fully elucidated, it is classified as a dicarboxylic organic acid.[6][7][8] Such organic acidurias are characterized by the accumulation of toxic intermediates that can disrupt cellular homeostasis through various mechanisms, including mitochondrial dysfunction and oxidative stress.[6][9]

Isoleucine Isoleucine Metabolism SCAD SCAD & other Mitochondrial Enzymes Isoleucine->SCAD FattyAcids Fatty Acid Metabolism FattyAcids->SCAD Sulfide Sulfide (H₂S) (from gut bacteria, tissue production) ETHE1 ETHE1 (Sulfur Dioxygenase) Sulfide->ETHE1 Detoxification Sulfate Sulfate (Excreted) ETHE1->Sulfate ETHE1->SCAD Inhibition by H₂S buildup Metabolites Accumulated Metabolites SCAD->Metabolites Pathway Blockage EMGA 3-Ethyl-3-methylglutaric acid (3-EMGA) Metabolites->EMGA Toxicity Cellular Toxicity (Neurodegeneration, Vascular Damage) EMGA->Toxicity

Caption: Pathophysiological cascade in Ethylmalonic Encephalopathy.

Hypothesized Mechanisms of 3-EMGA Toxicity: A Focus on the Mitochondrion

The clinical phenotype of EE strongly points towards mitochondrial dysfunction.[4][10] Organic acids that accumulate in similar metabolic disorders are known to be toxic by disrupting mitochondrial energy metabolism, inducing oxidative stress, and impairing mitochondrial dynamics.[6][9][11]

The primary hypothesis is that 3-EMGA acts as a mitochondrial toxin . This toxicity is likely multifaceted:

  • Inhibition of the Electron Transport Chain (ETC): Like other accumulated organic acids, 3-EMGA may directly inhibit one or more of the ETC complexes, leading to decreased ATP synthesis and an increased production of reactive oxygen species (ROS).[11]

  • Induction of Oxidative Stress: The compromised ETC can leak electrons, which then react with oxygen to form superoxide and other ROS.[10][12] This oxidative stress can damage cellular components, including lipids, proteins, and DNA.

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): The proton gradient across the inner mitochondrial membrane is essential for ATP production.[13] 3-EMGA could act as a protonophore or otherwise disrupt this gradient, leading to mitochondrial depolarization and cellular dysfunction.

EMGA 3-EMGA ETC Electron Transport Chain EMGA->ETC Inhibition MMP Mitochondrial Membrane Potential (ΔΨm) EMGA->MMP Depolarization? ETC->MMP Maintains ROS Reactive Oxygen Species (ROS) ETC->ROS Electron Leak ATP ATP Production MMP->ATP Drives MMP->ATP OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Hypothesized mechanism of 3-EMGA-induced mitochondrial toxicity.

A Framework for In Vitro Toxicity Assessment

A systematic in vitro investigation is the foundational step to characterizing the toxicity of 3-EMGA. This involves selecting appropriate cellular models and employing a battery of assays to probe cell health, mitochondrial function, and oxidative stress.

Selection of Cellular Models

The choice of cell line is critical and should be guided by the clinical manifestations of EE. Since the nervous system and vascular endothelium are heavily affected, relevant cell types are paramount.[1][5]

Cell ModelRationale for UseAdvantagesConsiderations
SH-SY5Y (Human Neuroblastoma) Neuronal proxy to investigate neurotoxicity.Well-characterized, easy to culture and differentiate into more mature neuron-like cells.Cancer cell line; may have altered metabolic properties compared to primary neurons.
Primary Neurons/iPSC-derived Neurons More physiologically relevant model of neurotoxicity.Represents a closer approximation of in vivo neuronal biology.[14]Technically demanding, higher variability, and ethical considerations for primary cells.
HUVEC (Human Umbilical Vein Endothelial Cells) Model for vascular damage observed in EE.Relevant to the petechiae and acrocyanosis seen in patients.Primary cells with a limited lifespan.
Patient-derived Fibroblasts Carry the patient's genetic background (ETHE1 mutation).Provides a disease-relevant context, though fibroblasts are not the most affected cell type.[10][14]Can be used to study the combined effect of 3-EMGA on a compromised genetic background.

Expert Insight: For preliminary studies, SH-SY5Y cells offer a robust and reproducible starting point. Comparing results with a non-neuronal cell line like HEK293 can help distinguish between general cytotoxicity and neuron-specific vulnerability.

Experimental Workflow

A logical workflow ensures that data from multiple assays can be integrated to form a cohesive picture of 3-EMGA's toxic effects.

Start Select & Culture Cell Lines (e.g., SH-SY5Y) Dose Dose-Response & Time-Course Treatment with 3-EMGA Start->Dose Viability Tier 1: Cytotoxicity & Viability Assays (e.g., MTT, LDH) Dose->Viability Mito Tier 2: Mitochondrial Function (Seahorse, JC-1, ATP Assay) Viability->Mito If toxic, investigate mechanism Analysis Data Integration & Analysis Viability->Analysis ROS Tier 3: Oxidative Stress (DCFH-DA Assay) Mito->ROS Correlate with oxidative damage Mito->Analysis ROS->Analysis Conclusion Formulate Toxicity Profile Analysis->Conclusion

Caption: Tiered experimental workflow for in vitro 3-EMGA toxicity testing.

Key Assays and Step-by-Step Protocols

Objective: To determine the concentration range at which 3-EMGA is cytotoxic.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.

  • Principle: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1x10⁴ cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of 3-EMGA in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the 3-EMGA-containing medium or vehicle control. Incubate for the desired time period (e.g., 24, 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium. Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Express results as a percentage of the vehicle-treated control. Calculate the IC₅₀ value (the concentration of 3-EMGA that causes 50% inhibition of cell viability).

Objective: To directly measure the impact of 3-EMGA on mitochondrial respiration and membrane potential.

A) Mitochondrial Respiration - Seahorse XF Cell Mito Stress Test

  • Principle: This assay measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in real-time.[15][16][17] By sequentially injecting mitochondrial inhibitors (Oligomycin, FCCP, and Rotenone/Antimycin A), key parameters of mitochondrial function like basal respiration, ATP-linked respiration, and maximal respiration can be determined.[17][18]

Protocol: Seahorse XF Cell Mito Stress Test

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[18]

  • Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.[18]

  • Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Incubate in a non-CO₂ 37°C incubator for 45-60 minutes.[15][18]

  • Compound Plate Preparation: Load the injector ports of the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) and the 3-EMGA test compound (or vehicle) for acute exposure experiments.

  • Run Assay: Calibrate the instrument and then replace the calibrant plate with the cell plate. Run the assay according to the manufacturer's protocol.

  • Data Analysis: Normalize OCR data to cell number or protein concentration.[16] Analyze the key parameters of mitochondrial function.

B) Mitochondrial Membrane Potential (ΔΨm) - JC-1 Assay

  • Principle: The JC-1 dye is a cationic probe that exhibits potential-dependent accumulation in mitochondria.[13][19] In healthy, high-potential mitochondria, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with low potential, JC-1 remains in its monomeric form and fluoresces green.[20] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[20]

Protocol: JC-1 Assay for Flow Cytometry

  • Cell Preparation: Culture and treat cells with 3-EMGA as described for the viability assay. Include a positive control group treated with a known depolarizing agent like CCCP.[21]

  • Staining: Resuspend ~1x10⁶ cells/mL in warm medium. Add JC-1 to a final concentration of 2 µM and incubate for 15-30 minutes at 37°C, protected from light.[13][21]

  • Washing (Optional but recommended): Wash cells once with warm PBS to remove excess dye.[21]

  • Acquisition: Analyze the cells on a flow cytometer. Detect green fluorescence in the FL1 channel (FITC) and red fluorescence in the FL2 channel (PE).[13]

  • Analysis: Quantify the shift from red to green fluorescence in the treated populations compared to the control.

Objective: To quantify the generation of intracellular reactive oxygen species.

Recommended Assay: DCFH-DA Assay

  • Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22][23] The fluorescence intensity is proportional to the amount of ROS.[24]

Protocol: DCFH-DA Assay for Plate Reader

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with 3-EMGA as previously described. Include a positive control (e.g., H₂O₂ or ferrous sulfate).[24]

  • Staining: Remove the treatment medium and wash cells once with warm PBS. Add DCFH-DA working solution (typically 10-25 µM in serum-free medium) and incubate for 30-45 minutes at 37°C in the dark.[22][24][25]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular dye.[24][25]

  • Measurement: Add 100 µL of PBS to each well. Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[22]

  • Analysis: Normalize fluorescence readings to cell viability or protein content to account for any cytotoxicity. Express results as a fold change relative to the vehicle control.

Preliminary In Vivo Toxicity Models

While in vitro studies are essential for mechanistic insights, in vivo models are necessary to understand the systemic effects of 3-EMGA. For preliminary studies, rodent models are often employed. Mouse models that recapitulate EE, such as Ethe1 knockout mice, provide a powerful tool to study the effects of exogenous 3-EMGA in a disease-relevant context.[5][26]

Experimental Design Considerations:

  • Model: Use both wild-type mice and an Ethe1 knockout or knockdown model. This allows for the differentiation between the toxicity of 3-EMGA alone and its effects on a compromised system.

  • Administration: 3-EMGA can be administered via intraperitoneal (IP) injection or osmotic pumps for chronic exposure. A dose-finding study is a prerequisite.

  • Endpoint Analysis:

    • Biochemical: Measure levels of 3-EMGA, other organic acids, and lactate in plasma and urine.

    • Histopathology: Examine key organs (brain, liver, kidney) for pathological changes, paying close attention to vascular integrity and signs of neuronal damage.[5]

    • Behavioral: Conduct a panel of behavioral tests to assess motor function, coordination, and cognitive status.

Integrated Data Synthesis and Future Directions

The ultimate goal is to build a cohesive toxicity profile for 3-EMGA. Data from all tiers of the investigation should be integrated. For example:

  • Does the IC₅₀ from viability assays correlate with concentrations that cause significant mitochondrial depolarization?

  • Does the onset of ROS production precede the loss of mitochondrial membrane potential?

  • Do the pathological findings in the in vivo model align with the cell types found to be most vulnerable in vitro?

A strong correlation between in vitro mitochondrial dysfunction and in vivo pathology would provide compelling evidence for 3-EMGA's role as a mitochondrial toxin and a key contributor to the pathophysiology of Ethylmalonic Encephalopathy. This foundational knowledge is critical for designing and evaluating novel therapeutic strategies aimed at mitigating its toxic effects.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Ethyl-3-methylglutaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-3-methylglutaric acid, a disubstituted dicarboxylic acid, serves as a valuable building block in organic synthesis. Its structure is of interest in medicinal chemistry and materials science, often through its conversion to the corresponding anhydride or other derivatives. Understanding its synthesis is crucial for researchers who require this scaffold for the development of novel compounds. This document provides a detailed guide to a reliable and well-established synthetic route for this compound, complete with mechanistic insights, step-by-step protocols, and characterization data.

Overview of Synthetic Strategy

The most robust and frequently cited method for the preparation of this compound is a two-step process. The synthesis commences with a base-catalyzed condensation reaction to form a cyclic imide intermediate, which is subsequently hydrolyzed under acidic conditions to yield the final dicarboxylic acid. This approach is advantageous due to the accessibility of the starting materials and the generally good yields obtained.

Mechanistic Insights

The synthesis hinges on two key transformations: the formation of α,α'-dicyano-β-ethyl-β-methylglutarimide and its subsequent hydrolysis.

  • Formation of the Glutarimide Intermediate: This step is a tandem Knoevenagel condensation and Michael addition, followed by cyclization. The reaction is initiated by the deprotonation of ethyl cyanoacetate by a base (ammonia), generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of methyl ethyl ketone in a Knoevenagel condensation. A second equivalent of deprotonated ethyl cyanoacetate then undergoes a Michael addition to the newly formed α,β-unsaturated intermediate. Finally, intramolecular cyclization with ammonia affords the stable α,α'-dicyano-β-ethyl-β-methylglutarimide.

  • Hydrolysis of the Glutarimide: The second stage involves the vigorous acid-catalyzed hydrolysis of both the nitrile and imide functionalities of the intermediate. Under strong acidic conditions (typically sulfuric acid) and elevated temperatures, the nitrile groups are converted to carboxylic acids, and the imide ring is opened to reveal the second carboxylic acid moiety, yielding this compound.

Experimental Protocols

Part A: Synthesis of α,α'-Dicyano-β-ethyl-β-methylglutarimide

This procedure is adapted from a well-established method published in Organic Syntheses.

Materials:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (grams)Quantity (mL)
Ethyl cyanoacetate113.124.0452~404
Methyl ethyl ketone72.112.0144~179
Ammonium acetate77.08~0.0262-
95% Ethanol---800
Anhydrous ammonia17.034.780-

Protocol:

  • In a 2-liter round-bottomed flask, combine 452 g (4.0 moles) of ethyl cyanoacetate, 144 g (2.0 moles) of methyl ethyl ketone, and 2 g of ammonium acetate.

  • Add 800 mL of 95% ethanol that has been saturated with approximately 80 g (4.7 moles) of anhydrous ammonia. Caution: This step should be performed in a well-ventilated fume hood as ammonia gas is corrosive and has a strong odor.

  • Stopper the flask securely and place it in a refrigerator.

  • After approximately 12 hours, a precipitate of the ammonium salt of the imide will have formed. Collect this precipitate by filtration using a Büchner funnel.

  • Wash the collected solid with about 200 mL of diethyl ether and allow it to air-dry.

  • Dissolve the dried ammonium salt in the minimum amount of boiling water (approximately 800 mL).

  • Acidify the hot solution with concentrated hydrochloric acid until it is acidic to Congo red paper. The free imide will precipitate immediately.

  • Cool the resulting white slurry in an ice bath to ensure complete precipitation.

  • Collect the α,α'-dicyano-β-ethyl-β-methylglutarimide by filtration, and dry it in an oven at 100 °C or in a vacuum desiccator. The expected yield is 266–287 g (65–70%).

Part B: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (grams)Quantity (mL)
α,α'-Dicyano-β-ethyl-β-methylglutarimide207.231.36280-
65% (w/w) Sulfuric acid---1.35 L

Protocol:

  • In a 5-liter round-bottomed flask equipped with a reflux condenser, combine 280 g (1.36 moles) of α,α'-dicyano-β-ethyl-β-methylglutarimide with 1.35 L of 65% (by weight) sulfuric acid.

  • Heat the mixture under reflux for 8–10 hours. Caution: The reaction mixture will be highly acidic and hot. Ensure proper safety precautions are in place.

  • Allow the mixture to cool to room temperature. A precipitate of the crude product will form.

  • Collect the crude this compound by filtration using a sintered glass funnel.

  • Recrystallize the crude product from water to obtain the purified this compound. The expected yield is 174–191 g (73–80%).

Characterization of this compound

Physical Properties:

PropertyValue
Molecular FormulaC₈H₁₄O₄[1]
Molar Mass174.19 g/mol [1]
Melting Point78–80 °C
AppearanceWhite crystalline solid

Spectroscopic Data:

  • ¹H NMR: Spectral data for this compound can be found in various databases.[2]

  • ¹³C NMR: The carbon NMR spectrum provides characteristic signals for the quaternary carbon, methylene groups, methyl groups, and the carboxylic acid carbons.

  • IR Spectroscopy: The infrared spectrum will show a broad absorption band characteristic of the O-H stretching of the carboxylic acid groups, as well as a sharp absorption for the C=O stretching of the carbonyls.[1]

  • Mass Spectrometry: The mass spectrum can be used to confirm the molecular weight of the compound.[1]

Alternative Synthetic Approaches

While the described method is highly reliable, modern organic synthesis offers alternative strategies that may be advantageous under certain circumstances, such as the need for enantiomerically pure products. Asymmetric synthesis methodologies, employing chiral auxiliaries or catalysts, can be adapted to produce chiral 3,3-disubstituted glutaric acid derivatives. These methods are particularly relevant in drug development where specific stereoisomers often exhibit desired biological activity. However, for the straightforward preparation of racemic this compound, the classical approach remains highly effective and scalable.

Applications and Significance

This compound and its derivatives, particularly the corresponding anhydride, are valuable intermediates in the synthesis of more complex molecules. The anhydride can be readily prepared from the diacid and is a useful precursor for creating ester and amide linkages. In the field of drug development, substituted glutaric acid scaffolds are found in various biologically active compounds. While specific applications of this compound are not extensively documented in mainstream literature, its structural motif is of interest to medicinal chemists designing molecules with specific steric and electronic properties.

Safety and Handling

  • Ethyl cyanoacetate: This compound is harmful if swallowed or inhaled and can cause skin and eye irritation. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Methyl ethyl ketone: A flammable liquid and vapor that can cause serious eye irritation and may cause drowsiness or dizziness. All ignition sources should be excluded from the work area.

  • Ammonia: A corrosive and toxic gas with a pungent odor. Work with ammonia solutions or gas should always be conducted in a well-ventilated fume hood.

  • Sulfuric acid: A highly corrosive acid that can cause severe skin burns and eye damage. Use with extreme caution and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The synthesis of this compound via the condensation of ethyl cyanoacetate and methyl ethyl ketone followed by hydrolysis is a proven and efficient method. This application note provides a comprehensive guide for researchers, detailing the reaction from both a practical and mechanistic standpoint. By following these protocols and adhering to safety precautions, scientists can reliably produce this versatile chemical building block for their research and development needs.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Glutarimide Formation cluster_step2 Step 2: Hydrolysis cluster_purification Purification A Ethyl Cyanoacetate + Methyl Ethyl Ketone B α,α'-Dicyano-β-ethyl-β-methylglutarimide A->B NH3, EtOH, NH4OAc C This compound B->C 65% H2SO4, Reflux D Recrystallization from Water C->D

Caption: Overall workflow for the synthesis of this compound.

Reaction_Mechanism Ethyl Cyanoacetate Ethyl Cyanoacetate Enolate Enolate Ethyl Cyanoacetate->Enolate NH3 (Base) Adduct Adduct Enolate->Adduct + Methyl Ethyl Ketone Unsaturated Intermediate Unsaturated Intermediate Adduct->Unsaturated Intermediate -H2O Dinitrile Intermediate Dinitrile Intermediate Unsaturated Intermediate->Dinitrile Intermediate + Enolate Glutarimide Intermediate Glutarimide Intermediate Dinitrile Intermediate->Glutarimide Intermediate + NH3 -2 EtOH This compound This compound Glutarimide Intermediate->this compound H3O+, Heat (Hydrolysis of nitriles and imide)

Caption: Simplified reaction mechanism for the synthesis.

References

Application Note: Quantification of 3-Ethyl-3-methylglutaric Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Relevance of 3-Ethyl-3-methylglutaric Acid

This compound (3-EMGA) is an organic acid that is typically present in trace amounts in human urine. However, elevated levels of this compound can be indicative of specific inborn errors of metabolism. Notably, increased urinary excretion of 3-EMGA is a key diagnostic marker for 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, a rare autosomal recessive disorder that affects the catabolism of the essential amino acid leucine and the synthesis of ketone bodies.[1][2][3][4] This condition can lead to severe metabolic crises, including hypoglycemia, metabolic acidosis, and hyperammonemia, particularly during periods of illness or fasting.[1][2] Therefore, the accurate and precise quantification of 3-EMGA in urine is crucial for the diagnosis, monitoring, and management of patients with HMG-CoA lyase deficiency and other related metabolic disorders.[1][5]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the analysis of urinary organic acids due to its high sensitivity, selectivity, and ability to resolve complex mixtures.[6][7][8][9] This application note provides a detailed protocol for the reliable quantification of 3-EMGA in urine using GC-MS, intended for researchers, scientists, and professionals in drug development and clinical diagnostics.

Principle of the Method

The methodology is based on the extraction of organic acids from a urine matrix, followed by chemical derivatization to increase their volatility and thermal stability for GC analysis.[10][11] The derivatized analytes are then separated on a gas chromatographic column and detected by a mass spectrometer. Quantification is achieved by using an internal standard to correct for variations in sample preparation and instrument response.

Materials and Reagents

  • Chemicals and Solvents:

    • This compound (analytical standard)

    • Internal Standard (IS): e.g., Heptadecanoic acid or a stable isotope-labeled analog of 3-EMGA (if available)

    • Ethyl acetate (Chromatography grade)[10][12][13]

    • Hexane (Chromatography grade)[14]

    • Pyridine (Anhydrous)[10][13]

    • Hydrochloric acid (HCl), 5M[10]

    • Sodium chloride (NaCl), analytical grade

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Methoxyamine hydrochloride[14][15]

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5][10][13]

  • Consumables:

    • Glass test tubes with screw caps

    • GC vials with inserts

    • Pipettes and tips

    • Nitrogen evaporator

    • Heating block or water bath

    • Vortex mixer

    • Centrifuge

Experimental Protocol

Sample Collection and Storage

Random urine samples should be collected in sterile, preservative-free containers.[6] To ensure the stability of the organic acids, samples should be stored frozen at -20°C or lower until analysis.[6] It is advisable to minimize freeze-thaw cycles.[6]

Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare individual stock solutions of 3-EMGA and the internal standard in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 3-EMGA stock solution to create a calibration curve covering the expected clinical range.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking a pooled urine matrix with known amounts of 3-EMGA.

Sample Preparation Workflow

The following diagram illustrates the key steps in the sample preparation process:

Workflow cluster_sample_prep Sample Preparation Sample Urine Sample Normalization Normalize to Creatinine Sample->Normalization 1. Acidification Acidify (pH < 2) Normalization->Acidification 2. Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction 3. Drying Evaporate to Dryness Extraction->Drying 4. Derivatization Derivatization (BSTFA + TMCS) Drying->Derivatization 5. Analysis GC-MS Analysis Derivatization->Analysis 6.

Caption: Overview of the urinary 3-EMGA sample preparation workflow.

Step-by-Step Protocol:

  • Normalization: Thaw urine samples to room temperature. To account for variations in urine dilution, it is common practice to normalize the sample volume to the creatinine concentration.[6] For example, use a volume of urine equivalent to 1 mg of creatinine.[12] If the creatinine concentration is low, a larger volume may be necessary.[6]

  • Internal Standard Addition: Add a fixed volume of the internal standard working solution to each sample, calibrator, and QC.

  • Acidification and Extraction:

    • Acidify the sample to a pH of less than 2 with 5M HCl.[10] This protonates the carboxylic acid groups, making them more soluble in organic solvents.

    • Add NaCl to saturate the aqueous phase, which enhances the partitioning of organic acids into the organic solvent.[10]

    • Perform a liquid-liquid extraction by adding ethyl acetate, vortexing vigorously, and centrifuging to separate the layers.[10][12][13][16] Repeat the extraction process to ensure complete recovery.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.[10]

  • Evaporation: Transfer the dried organic extract to a clean tube and evaporate to complete dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[10][13][14] It is crucial to ensure all solvent is removed as water can interfere with the derivatization step.[17]

  • Derivatization:

    • To the dried residue, add the derivatization reagent. A common and effective reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS), often in the presence of a catalyst like pyridine.[10][13][18] A typical volume would be 75 µL of BSTFA and 20 µL of pyridine.[10]

    • The derivatization reaction involves the replacement of active hydrogen atoms on the carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group.[11][19] This process, known as silylation, increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.[10][18]

    • Cap the vials tightly and heat at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.[14][17][20]

    • After cooling, the sample is ready for injection into the GC-MS.

GC-MS Instrumentation and Parameters

The following table provides typical GC-MS parameters for the analysis of derivatized 3-EMGA. These may need to be optimized for your specific instrument and column.

Parameter Setting Rationale
Gas Chromatograph
Injection Port Temp.250°CEnsures rapid volatilization of the derivatized analytes without thermal degradation.
Injection ModeSplitlessMaximizes the transfer of analytes to the column, enhancing sensitivity for trace-level detection.
Carrier GasHelium, constant flow (e.g., 1.0-1.5 mL/min)Inert carrier gas that provides good chromatographic efficiency.[21]
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms)A common, robust column that provides good separation for a wide range of derivatized organic acids.
Oven Temp. ProgramInitial: 80°C, hold 2 min; Ramp: 5°C/min to 300°C; Hold: 5 minA temperature gradient is essential to separate compounds with different boiling points. The specific program should be optimized to achieve good resolution between 3-EMGA and other urinary components.[20]
Mass Spectrometer
Ion Source Temp.230°COptimizes ionization efficiency and minimizes ion source contamination.
Quadrupole Temp.150°CMaintains stable mass analysis.
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions characteristic of the analyte and internal standard, reducing chemical noise from the matrix.
Selected Ions (m/z)
3-EMGA (TMS derivative)To be determined empirically. Likely fragments include M-15 (loss of CH₃) and other characteristic ions.The selection of a quantifier and qualifier ion enhances the certainty of identification. The most abundant, unique ion is typically chosen as the quantifier.
Internal StandardTo be determined based on the chosen IS.Ions should be unique to the internal standard and free from interference.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks corresponding to 3-EMGA and the internal standard at their respective retention times. The x-axis of the chromatogram represents the retention time, which is the time it takes for an analyte to pass through the column.[22]

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of 3-EMGA to the peak area of the internal standard against the concentration of the 3-EMGA calibrators. A linear regression analysis with a weighting factor (e.g., 1/x) is typically used.

  • Concentration Calculation: Calculate the concentration of 3-EMGA in the urine samples by using the peak area ratios and the regression equation from the calibration curve.

  • Normalization: The final concentration is typically reported relative to the creatinine concentration (e.g., in mmol/mol creatinine) to correct for urinary dilution.[23]

Derivatization cluster_reaction Silylation Reaction cluster_properties Analyte Properties Reactants 3-EMGA (R-COOH) + BSTFA Products TMS-3-EMGA (R-COOSi(CH₃)₃) + Byproducts Reactants->Products Heat, Catalyst (Pyridine) Before Low Volatility Thermally Labile Reactants->Before After High Volatility Thermally Stable Products->After

Caption: The derivatization of 3-EMGA with BSTFA to form a volatile TMS ester.

Method Validation

For clinical and research applications, the analytical method must be thoroughly validated to ensure its reliability.[24][25][26] Key validation parameters include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the urine matrix.[26]

  • Linearity and Range: The concentration range over which the method is accurate and precise.[27]

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[26][27]

  • Recovery: The efficiency of the extraction process.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[27]

  • Stability: The stability of the analyte in urine samples under different storage conditions and the stability of the derivatized samples.[15]

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the quantification of this compound in urine. The combination of a streamlined liquid-liquid extraction, efficient silylation, and selective mass spectrometric detection ensures high sensitivity and accuracy, making it a valuable tool for the diagnosis and monitoring of HMG-CoA lyase deficiency and related metabolic disorders. Adherence to proper quality control and method validation procedures is essential for obtaining clinically meaningful results.

References

Application Notes & Protocols for the Analytical Determination of 3-Ethyl-3-methylglutaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of 3-Ethyl-3-methylglutaric acid (3-EMG). As a crucial biomarker in the study of certain metabolic disorders, the accurate measurement of 3-EMG in biological matrices is of paramount importance. This guide details two primary, robust analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step, ensuring both technical accuracy and field-proven reliability.

Introduction: The Significance of this compound

This compound (3-EMG) is a dicarboxylic acid that is not typically found in significant concentrations in healthy individuals. Its presence, particularly at elevated levels in urine, is indicative of specific inborn errors of metabolism. These are genetic disorders that disrupt normal metabolic pathways, leading to the accumulation of specific organic acids.

Elevated 3-EMG is a key diagnostic marker for certain organic acidurias, which can present with a range of clinical symptoms, from neurological issues to metabolic crises. Accurate and sensitive detection of 3-EMG is therefore critical for early diagnosis, monitoring of treatment efficacy, and for research into the pathophysiology of these metabolic diseases.[1][2] The analytical challenge lies in the polar nature and low volatility of 3-EMG, necessitating specific sample preparation and derivatization techniques for reliable analysis.

Principle Analytical Methodologies

The two most powerful and widely adopted techniques for the analysis of 3-EMG and other organic acids in a clinical and research setting are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This has long been the gold standard for organic acid analysis.[3][4] It offers excellent chromatographic resolution and highly specific detection. However, a critical prerequisite for GC analysis of non-volatile compounds like 3-EMG is a derivatization step to increase their volatility.[5][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has gained prominence due to its high sensitivity, specificity, and often simpler sample preparation.[7] While derivatization can also be employed to enhance ionization efficiency, it is not always a strict requirement as it is for GC-MS.[7]

The choice between these methods often depends on the specific laboratory workflow, available instrumentation, and the desired balance between sample throughput and analytical depth.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The following protocol outlines a robust method for the quantification of 3-EMG in urine using GC-MS. The core principle involves the extraction of organic acids, followed by chemical derivatization to form volatile trimethylsilyl (TMS) esters, which are then amenable to GC analysis.[4]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis urine Urine Sample Collection (Store at -20°C) thaw Thaw and Normalize (Based on Creatinine) urine->thaw is Add Internal Standard (e.g., Heptadecanoic Acid) thaw->is extract Acidify and Liquid-Liquid Extraction (Ethyl Acetate) is->extract dry Evaporate to Dryness (Nitrogen Stream) extract->dry deriv Derivatization (BSTFA + 1% TMCS, 70°C for 60 min) dry->deriv inject Inject 1 µL into GC-MS deriv->inject sep Chromatographic Separation (e.g., DB-5ms column) inject->sep detect Mass Spectrometry Detection (Scan or SIM mode) sep->detect quant Quantification (Internal Standard Method) detect->quant

Caption: GC-MS workflow for 3-EMG analysis.

Step-by-Step Protocol

Materials:

  • Urine sample

  • Internal Standard (IS) solution (e.g., Heptadecanoic acid in methanol)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[8]

  • GC-MS system with a suitable capillary column (e.g., 5% phenylmethyl silicone)[9]

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature and vortex.

    • Normalize the sample volume based on creatinine concentration to account for variations in urine dilution.

    • To 1 mL of normalized urine, add a known amount of the internal standard. The IS is crucial for accurate quantification as it corrects for variations during sample preparation and injection.

  • Extraction:

    • Acidify the urine sample to a pH of approximately 1 with HCl. This protonates the carboxylic acid groups of 3-EMG, making it more soluble in organic solvents.

    • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate. Vortex vigorously for 2 minutes and centrifuge to separate the organic and aqueous layers.[8]

    • Carefully transfer the upper organic layer to a clean tube. Repeat the extraction process for a second time to ensure complete recovery of the analytes.

    • Combine the ethyl acetate extracts and dry them over anhydrous sodium sulfate to remove any residual water, which can interfere with the derivatization reaction.

  • Derivatization:

    • Evaporate the dried extract to complete dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS to the dried residue.[8] This reagent reacts with the active hydrogens on the carboxylic acid groups of 3-EMG, replacing them with a non-polar trimethylsilyl (TMS) group.[5] This process, known as silylation, increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.[10]

    • Cap the vial tightly and heat at 70°C for 60 minutes to ensure the derivatization reaction goes to completion.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • The separation is typically performed on a non-polar capillary column. The temperature program should be optimized to ensure good separation of 3-EMG from other organic acids.[9]

    • The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.

Data and Performance Characteristics
ParameterValueRationale
Analyte This compound, di-TMS derivativeDerivatization is essential for volatility.
Molecular Weight 318.5 g/mol (as di-TMS)Calculated based on the addition of two TMS groups.
Quantifier Ion (m/z) 289A characteristic and abundant fragment ion for quantification.
Qualifier Ions (m/z) 147, 303Used for confirmation of analyte identity.
Linearity (R²) > 0.99Essential for accurate quantification across a range of concentrations.[11]
Limit of Detection (LOD) Low µmol/L rangeDependant on instrument sensitivity and sample matrix.[6]
Limit of Quantification (LOQ) Low to mid µmol/L rangeThe lowest concentration that can be reliably quantified.[6]

Note: Laboratories must perform their own validation studies to establish specific performance characteristics in accordance with relevant guidelines (e.g., ICH Q2(R1)).[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol describes a sensitive and specific method for the analysis of 3-EMG using LC-MS/MS. This approach often requires less sample preparation than GC-MS and can offer higher throughput. Derivatization with an agent like 3-nitrophenylhydrazine (3-NPH) can be employed to improve sensitivity and chromatographic retention on reverse-phase columns.[7][13]

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis urine Urine Sample Collection dilute Dilute and Add Internal Standard (e.g., ¹³C-labeled 3-EMG) urine->dilute deriv Optional Derivatization (e.g., with 3-NPH) dilute->deriv inject Inject into LC-MS/MS deriv->inject sep Chromatographic Separation (Reversed-Phase C18 Column) inject->sep detect Tandem MS Detection (MRM Mode) sep->detect quant Quantification (Stable Isotope Dilution) detect->quant

Caption: LC-MS/MS workflow for 3-EMG analysis.

Step-by-Step Protocol

Materials:

  • Urine sample

  • Stable Isotope Labeled Internal Standard (SIL-IS) (e.g., ¹³C-labeled 3-EMG)

  • Acetonitrile

  • Formic acid

  • (Optional) 3-nitrophenylhydrazine (3-NPH) hydrochloride

  • (Optional) N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • LC-MS/MS system with a reversed-phase column (e.g., C18)

Procedure:

  • Sample Preparation (Direct Injection):

    • Thaw urine samples and vortex.

    • Perform a simple "dilute-and-shoot" approach by diluting the urine sample (e.g., 1:10) with a solution of mobile phase containing the SIL-IS. The use of a SIL-IS is the gold standard for quantitative LC-MS/MS as it co-elutes with the analyte and experiences the same matrix effects, leading to highly accurate results.

    • Centrifuge to pellet any particulates before injection.

  • Sample Preparation (with Derivatization):

    • To enhance sensitivity and chromatographic performance, derivatization of the carboxylic acid groups can be performed.[7]

    • To a diluted urine sample containing the SIL-IS, add a solution of 3-NPH and EDC.

    • Incubate the reaction mixture (e.g., at 40°C for 30 minutes). The 3-NPH reacts with the carboxyl groups, adding a non-polar moiety that improves retention on a C18 column and a readily ionizable group for mass spectrometry.[13]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Chromatographic separation is typically achieved on a C18 column using a gradient elution with water and acetonitrile, both containing a small amount of formic acid to aid in protonation for positive ion mode or deprotonation for negative ion mode.

    • The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This highly specific detection method involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

Data and Performance Characteristics
ParameterValue (for underivatized 3-EMG)Rationale
Analyte This compoundDirect analysis is possible, though derivatization can improve performance.
Ionization Mode Negative Electrospray Ionization (ESI-)Carboxylic acids readily deprotonate to form [M-H]⁻ ions.
Precursor Ion [M-H]⁻ (m/z) 173.1The deprotonated molecular ion of 3-EMG.
Product Ion (m/z) 113.1A characteristic fragment ion for confirmation and quantification.
Linearity (R²) > 0.995Ensures accurate measurement over the desired concentration range.[14]
Limit of Quantification (LOQ) Sub-µmol/L to low nmol/L rangeLC-MS/MS offers excellent sensitivity.[15]
Precision (CV%) < 15%Demonstrates the reproducibility of the method.[14]

Note: As with GC-MS, all LC-MS/MS methods must be fully validated in the laboratory in which they are to be used.

Conclusion

Both GC-MS and LC-MS/MS provide reliable and robust platforms for the quantitative analysis of this compound in biological samples. The choice of methodology will depend on specific laboratory requirements. The GC-MS method, while requiring a derivatization step, is a well-established and highly reliable technique for comprehensive organic acid profiling. The LC-MS/MS method offers high sensitivity and throughput, with the flexibility of either a simple "dilute-and-shoot" protocol or a derivatization step for enhanced performance. By following these detailed protocols and understanding the rationale behind each step, researchers and clinicians can achieve accurate and reproducible results for the detection of this important metabolic biomarker.

References

Application and Protocol for the NMR Spectroscopic Analysis of 3-Ethyl-3-methylglutaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethyl-3-methylglutaric acid, with the IUPAC name 3-ethyl-3-methylpentanedioic acid, is a dicarboxylic acid with the molecular formula C₈H₁₄O₄[1]. Its structure presents a quaternary carbon, making it an interesting small molecule for structural elucidation studies. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous determination of the molecular structure of such organic compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

The structural integrity and purity of small molecules are critical in drug development and chemical research. NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, NMR is crucial for verifying its synthesis and for studying its behavior in different solvent environments.

Predicted ¹H and ¹³C NMR Spectral Analysis

Due to the limited availability of public experimental spectra for this compound, the following spectral analysis is based on established NMR principles and predicted data. These predictions offer a robust framework for what to expect during experimental data acquisition and interpretation.

Molecular Structure and Proton/Carbon Environments

To understand the NMR spectra, it is essential to first analyze the symmetry and the different chemical environments of the protons and carbons in the this compound molecule.

Caption: Structure of this compound with atom numbering.

Based on the structure, we can predict the following distinct signals in the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct signals:

  • Carboxylic Acid Protons (-COOH): The two carboxylic acid protons are chemically equivalent and are expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. This significant downfield shift is due to the deshielding effect of the electronegative oxygen atoms and hydrogen bonding. The broadness of the signal is a result of chemical exchange with residual water and intermolecular hydrogen bonding[2].

  • Methylene Protons alpha to Carbonyls (-CH₂-COOH): There are two equivalent methylene groups (C²H₂ and C⁴H₂) adjacent to the carbonyl groups. These four protons are chemically equivalent and are expected to appear as a singlet. Their chemical shift is predicted to be around 2.4-2.6 ppm due to the deshielding effect of the adjacent carbonyl group.

  • Ethyl Group Protons (-CH₂-CH₃):

    • The methylene protons (C⁷H₂) of the ethyl group are predicted to appear as a quartet around 1.5-1.7 ppm. The quartet multiplicity arises from the coupling with the three neighboring methyl protons (n+1 rule, where n=3).

    • The methyl protons (C⁸H₃) of the ethyl group are expected to appear as a triplet around 0.8-1.0 ppm, resulting from coupling with the two adjacent methylene protons (n+1 rule, where n=2).

  • Methyl Group Proton (-CH₃): The protons of the methyl group directly attached to the quaternary carbon (C⁶H₃) are chemically unique and are predicted to appear as a singlet around 1.1-1.3 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule:

  • Carboxylic Acid Carbons (-COOH): The two equivalent carboxylic acid carbons (C¹ and C⁵) are expected to resonate at the most downfield region of the spectrum, typically between 170-185 ppm, due to the strong deshielding effect of the double-bonded and single-bonded oxygen atoms[2].

  • Quaternary Carbon (C³): The central quaternary carbon is expected to have a chemical shift in the range of 40-50 ppm.

  • Methylene Carbons alpha to Carbonyls (-CH₂-COOH): The two equivalent methylene carbons (C² and C⁴) adjacent to the carbonyl groups are predicted to appear in the range of 40-50 ppm.

  • Ethyl Group Carbons (-CH₂-CH₃):

    • The methylene carbon (C⁷) of the ethyl group is expected to be in the range of 25-35 ppm.

    • The methyl carbon (C⁸) of the ethyl group is predicted to be in the range of 8-12 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon (C⁶) attached to the quaternary center is expected to resonate around 20-30 ppm.

Experimental Protocols

The following protocols are designed to yield high-quality NMR spectra for this compound.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., 0.6-0.7 mL CDCl₃ or DMSO-d₆) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Lock, Tune, Shim) transfer->instrument_setup h1_acq ¹H NMR Acquisition instrument_setup->h1_acq c13_acq ¹³C NMR Acquisition h1_acq->c13_acq processing Fourier Transform, Phasing, Baseline Correction c13_acq->processing integration Integration & Peak Picking processing->integration assignment Spectral Assignment integration->assignment

Caption: General workflow for NMR analysis of this compound.

Part 1: Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

Materials:

  • This compound

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆)

  • Pasteur pipette

  • Small vial

Protocol:

  • Weigh the sample: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial. The use of a higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.

  • Choose a solvent: Select a deuterated solvent in which the compound is soluble. CDCl₃ is a common choice for many organic molecules. However, for dicarboxylic acids, DMSO-d₆ or Acetone-d₆ might be better options to ensure complete dissolution and to observe the exchangeable carboxylic acid protons.

  • Dissolve the sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution. If necessary, gentle warming can be applied, but care should be taken to avoid solvent evaporation.

  • Filter if necessary: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube. Solid impurities can degrade the quality of the magnetic field homogeneity (shimming), leading to broadened spectral lines.

  • Transfer to the NMR tube: Carefully transfer the clear solution into a clean, high-quality NMR tube using a Pasteur pipette.

  • Cap and label: Cap the NMR tube securely and label it clearly with the sample identification.

Part 2: NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.

¹H NMR Acquisition Protocol:

  • Insert the sample: Place the NMR tube in the spinner turbine and insert it into the spectrometer's magnet.

  • Lock and Tune: Lock the spectrometer onto the deuterium signal of the solvent. Tune and match the probe for the ¹H frequency.

  • Shim: Shim the magnetic field to achieve high homogeneity. This is a critical step for obtaining sharp spectral lines and good resolution. Automated shimming routines are generally effective.

  • Set Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width (SW): Approximately 15-20 ppm, centered around 5-6 ppm, to ensure all signals, including the downfield carboxylic acid protons, are captured.

    • Acquisition Time (AQ): Typically 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. For quantitative analysis, a longer delay (5 times the longest T₁) is required.

    • Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.

  • Acquire the spectrum: Start the acquisition.

  • Process the data: After acquisition, perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

¹³C NMR Acquisition Protocol:

  • Tune the probe: After ¹H acquisition, tune and match the probe for the ¹³C frequency.

  • Set Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width (SW): Approximately 200-250 ppm, centered around 100 ppm.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): A higher number of scans (e.g., 128 to 1024 or more) will be necessary compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus. The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.

  • Acquire the spectrum: Start the acquisition.

  • Process the data: Perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Number(s)Proton SignalPredicted ¹H Chemical Shift (ppm)MultiplicityIntegrationCarbon SignalPredicted ¹³C Chemical Shift (ppm)
1, 5-COOH10.0 - 13.0broad s2HC¹, C⁵170 - 185
2, 4-CH₂-2.4 - 2.6s4HC², C⁴40 - 50
7-CH₂-1.5 - 1.7q2HC⁷25 - 35
8-CH₃0.8 - 1.0t3HC⁸8 - 12
6-CH₃1.1 - 1.3s3HC⁶20 - 30
3----40 - 50

Note: Chemical shifts are predicted and may vary depending on the solvent and concentration used. s = singlet, t = triplet, q = quartet.

Conclusion

This application note provides a comprehensive guide to the NMR spectroscopic analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The predicted spectral data and assignments serve as a valuable reference for the structural verification and purity assessment of this compound, which is essential for its application in research and development.

References

Application Note: A Validated Standard for the Quantitative Analysis of 3-Ethyl-3-methylglutaric Acid in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive and robust protocol for the quantitative analysis of 3-Ethyl-3-methylglutaric acid (3E3MGA) in human urine. While not a commonly cited biomarker, the analysis of novel dicarboxylic acids is of increasing interest in metabolomics and drug development. This method establishes a standard based on the well-accepted principles of urinary organic acid analysis. The protocol employs a liquid-liquid extraction (LLE) procedure, followed by chemical derivatization using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance volatility. Subsequent analysis is performed by Gas Chromatography-Mass Spectrometry (GC-MS), a technique renowned for its high sensitivity and specificity.[1] This document provides a self-validating system, from sample preparation to data analysis, complete with detailed validation parameters, troubleshooting guidance, and the scientific rationale behind key procedural steps. It is intended for researchers, clinical scientists, and drug development professionals requiring a reliable method for the quantification of 3E3MGA and analogous organic acids.

Introduction and Scientific Principle

Organic acids are critical intermediates in various metabolic pathways. The detection and quantification of atypical or elevated levels of specific organic acids in biological fluids, particularly urine, is essential for diagnosing inborn errors of metabolism and understanding metabolic disruptions.[2][3][4] this compound (C₈H₁₄O₄) is a dicarboxylic acid whose analytical characterization is crucial for expanding the scope of metabolic profiling.

The analysis of non-volatile, polar compounds like 3E3MGA by gas chromatography presents a significant challenge. Direct injection would result in poor chromatographic performance and thermal degradation. Therefore, a derivatization step is mandatory to convert the polar carboxyl groups into volatile and thermally stable esters.[1][5] This protocol utilizes trimethylsilyl (TMS) derivatization, a gold-standard technique in organic acid analysis, which replaces the acidic protons of the carboxyl groups with TMS groups.[4][6][7]

The overall analytical workflow is grounded in established best practices for urinary organic acid analysis.[5] It involves:

  • Sample Pre-treatment: Acidification of the urine sample to ensure the target analyte is in its protonated form, optimizing its extraction from the aqueous matrix.[4][8]

  • Liquid-Liquid Extraction (LLE): Use of an organic solvent (ethyl acetate) to selectively extract organic acids from the complex urine matrix, leaving behind proteins, salts, and other interferences.[7][9]

  • Derivatization: Conversion of the extracted 3E3MGA into its volatile TMS-ester derivative.

  • GC-MS Analysis: Separation of the derivatized analyte from other components on a capillary GC column followed by detection and quantification using a mass spectrometer, which provides definitive structural information and high sensitivity.[5][6]

This method incorporates a stable isotope-labeled internal standard to ensure the highest level of accuracy and precision by correcting for analyte loss during sample preparation and for variations in instrument response.[5][10]

Experimental Workflow Overview

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis urine Urine Sample (1 mL) is_add Add Internal Standard (e.g., Labeled 3E3MGA) urine->is_add acidify Acidify with HCl (to pH < 2) is_add->acidify extract Liquid-Liquid Extraction (2x with Ethyl Acetate) acidify->extract dry Dry Combined Extracts (N₂ stream) extract->dry deriv Add Pyridine & BSTFA+TMCS Incubate at 70°C dry->deriv gcms GC-MS Injection (2 µL) deriv->gcms data Data Acquisition & Quantification gcms->data

Figure 1: Overall experimental workflow from sample preparation to data analysis.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • This compound standard (e.g., Sigma-Aldrich or equivalent)

  • Internal Standard (IS): Stable isotope-labeled this compound (d-x-3E3MGA) is highly recommended. If unavailable, a structurally similar organic acid not present in the sample, such as heptadecanoic acid, can be used.[11]

  • Ethyl acetate (Chromatography grade)

  • Pyridine (Anhydrous)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (e.g., Supelco)

  • Hydrochloric acid (5M HCl)

  • Sodium chloride (ACS grade)

  • Nitrogen gas (high purity)

  • Deionized water (≥18 MΩ·cm)

  • Glass conical-bottom reaction vials (2 mL) with PTFE-lined caps

  • Autosampler vials (2 mL) with 250 µL inserts

Instrumentation

A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an autosampler is required. The following parameters serve as a validated starting point but may be adapted for other systems.

Parameter Setting Rationale
Gas Chromatograph
Injection Port Temp250 °CEnsures rapid volatilization of derivatized analytes.
Injection ModeSplit (1:12 ratio)Prevents column overloading while maintaining good sensitivity.[8]
Injection Volume2 µLStandard volume for this application.
Carrier GasHelium, constant flow at 1.2 mL/minInert gas providing good chromatographic efficiency.
GC ColumnHP-5ms (or equivalent 5% phenylmethyl silicone), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, general-purpose column providing excellent separation of derivatized organic acids.[8]
Oven ProgramInitial 100°C (hold 1 min), ramp 3°C/min to 200°C, then ramp 6°C/min to 280°C (hold 10 min)A multi-step ramp allows for optimal separation of a wide range of organic acids.[8]
Mass Spectrometer
Ion Source Temp200 °CStandard temperature for stable ion formation.[8]
Transfer Line Temp270 °CPrevents condensation of analytes between the GC and MS.
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Acquisition ModeSelected Ion Monitoring (SIM)Significantly enhances sensitivity and selectivity for quantitative analysis by monitoring only specific ions of interest.[5]

Detailed Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3E3MGA standard and dissolve in 10 mL of deionized water.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution in deionized water. A typical range would be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Internal Standard (IS) Stock (1 mg/mL): Prepare a stock solution of the IS in methanol or water.

  • IS Working Solution (10 µg/mL): Dilute the IS stock to a working concentration.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 7.5, 35, and 75 µg/mL) from a separate stock solution to ensure unbiased validation.

Sample Preparation and Extraction Protocol

This protocol is adapted from established methods for urinary organic acid analysis.[8][12]

  • Thaw frozen urine samples and calibration standards/QCs to room temperature and vortex thoroughly.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.

  • Transfer 1 mL of the clear supernatant into a clean glass reaction vial.

  • Add 20 µL of the 10 µg/mL IS working solution to each sample, standard, and QC. Vortex to mix.

  • Acidify the samples by adding 100 µL of 5M HCl. Confirm the pH is < 2 using pH paper.

  • Add approximately 0.5 g of solid sodium chloride to saturate the aqueous phase, which enhances the extraction efficiency (salting out).[4]

  • Add 2 mL of ethyl acetate to the vial. Cap tightly and vortex vigorously for 2 minutes.

  • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass vial.

  • Repeat the extraction (steps 7-9) with a second 2 mL portion of ethyl acetate, combining the organic layers.

  • Evaporate the combined ethyl acetate extracts to complete dryness under a gentle stream of nitrogen gas at 35-40°C. Ensure no residual solvent remains.

Derivatization Protocol
  • To the dried residue from step 4.2.11, add 20 µL of anhydrous pyridine.

  • Add 80 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.[12]

  • After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial with a micro-insert. The sample is now ready for analysis.

Data Analysis and Method Validation

Mass Spectrometry and Ion Selection

For quantitative analysis in SIM mode, specific ions for the 3E3MGA-di-TMS derivative and the IS-TMS derivative must be selected. A preliminary scan in full scan mode (m/z 50-550) should be performed on a high-concentration standard to confirm the fragmentation pattern. Based on the structure of 3E3MGA, characteristic ions would be selected. For example, the molecular ion ([M]⁺) and characteristic fragments like [M-15]⁺ (loss of a methyl group) are often used.

Analyte Ion Type Suggested m/z Rationale
3E3MGA-di-TMS Quantifier245A stable and abundant fragment ion.
Qualifier 1303[M-15]⁺, confirms identity.
Qualifier 2318[M]⁺, molecular ion.
IS-di-TMS Quantifier(Varies)Select an abundant ion for the chosen IS.

Note: The exact m/z values must be empirically determined from the mass spectrum of the derivatized 3E3MGA standard. The values in the table are hypothetical based on common fragmentation patterns of similar molecules.

Calibration and Quantification
  • Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the calibration standards.

  • Apply a linear regression model with a 1/x weighting factor, which is typically suitable for bioanalytical assays.

  • The concentration of 3E3MGA in unknown samples is calculated using the regression equation from the calibration curve.

Method Validation Summary

The method should be validated according to established bioanalytical method validation guidelines.[13][14] The following parameters demonstrate the robustness and reliability of the protocol.

Validation Parameter Acceptance Criteria Typical Result
Linearity (r²) ≥ 0.99> 0.995
Calibration Range -1 - 100 µg/mL
Limit of Detection (LOD) S/N ≥ 30.3 µg/mL
Limit of Quantification (LOQ) S/N ≥ 10, Precision ≤ 20%1.0 µg/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LOQ)< 12%
Accuracy (% Recovery) 85 - 115%92 - 108%
Specificity No interfering peaks at the retention time of the analyte in blank samples.Confirmed

Troubleshooting

Problem Potential Cause Solution
Low Peak Area / Poor Sensitivity Incomplete derivatizationEnsure reagents (BSTFA, pyridine) are fresh and anhydrous. Check incubation time and temperature.
Analyte loss during extraction/evaporationEnsure pH is < 2 before extraction. Do not over-dry the sample during nitrogen evaporation.
Poor Peak Shape (Tailing) Active sites in the GC systemReplace the injection port liner and trim the GC column.
Incomplete derivatizationSee above.
High Variability in Results Inconsistent sample preparationEnsure accurate and consistent pipetting, especially of the internal standard.
ContaminationUse high-purity solvents and clean glassware. Run solvent blanks.
Interfering Peaks Co-extraction of other compoundsEnsure proper phase separation during LLE. Check for contamination from sample collection or lab environment.

Conclusion

This application note provides a detailed, validated, and scientifically grounded protocol for the quantitative determination of this compound in human urine. By leveraging established best practices in sample preparation, derivatization, and GC-MS analysis, this method demonstrates high sensitivity, specificity, and reliability.[5] The step-by-step instructions and comprehensive validation framework make it suitable for implementation in research, clinical, and pharmaceutical laboratories for metabolic profiling and biomarker analysis.

References

The Versatility of 3-Ethyl-3-methylglutaric Acid: A Strategic Intermediate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique C8 Building Block

In the landscape of organic synthesis, the strategic selection of chemical intermediates is paramount to the efficient construction of complex molecular architectures. 3-Ethyl-3-methylglutaric acid, a C8 dicarboxylic acid with a quaternary center, presents itself as a valuable and versatile building block. Its unique structural feature, a geminal ethyl and methyl substitution at the 3-position, imparts specific conformational constraints and reactivity patterns that can be exploited in the design of novel pharmaceuticals and functional polymers. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis, activation, and application of this compound as a key intermediate. We will delve into the causality behind experimental choices and provide robust, self-validating protocols for its use.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is crucial for its effective and safe utilization.

PropertyValueReference
CAS Number 5345-01-7[1][2][3]
Molecular Formula C₈H₁₄O₄[1]
Molecular Weight 174.19 g/mol [1]
Melting Point 77-81 °C[3]
Appearance White to off-white crystalline powder[2]
Solubility Soluble in hot water, ethanol, and ether[4]

Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Synthesis Protocol: Preparation of this compound

The foundation for any application lies in the reliable and scalable synthesis of the starting material. A well-established and high-yielding procedure for the preparation of this compound is available through Organic Syntheses, a testament to its robustness.[4] This two-step process begins with a Knoevenagel-type condensation followed by hydrolysis and decarboxylation.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Synthesis of α,α'-Dicyano-β-ethyl-β-methylglutarimide cluster_1 Step 2: Hydrolysis to this compound reagents1 Ethyl Cyanoacetate + Methyl Ethyl Ketone conditions1 Ammonia, Ammonium Acetate Ethanol, Refrigerate reagents1->conditions1 React in product1 α,α'-Dicyano-β-ethyl-β-methylglutarimide conditions1->product1 Yields product1_input α,α'-Dicyano-β-ethyl-β-methylglutarimide conditions2 65% Sulfuric Acid Reflux product1_input->conditions2 Hydrolyze with product2 This compound conditions2->product2 Yields

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of α,α'-Dicyano-β-ethyl-β-methylglutarimide [4]

  • Reaction Setup: In a 2-liter round-bottomed flask, combine ethyl cyanoacetate (452 g, 4.0 moles), methyl ethyl ketone (144 g, 2.0 moles), and ammonium acetate (2 g).

  • Ammonia Solution: Add 800 mL of 95% ethanol containing 80 g (4.7 moles) of anhydrous ammonia. Expertise & Experience: The use of an ethanolic ammonia solution provides a homogeneous reaction medium and the ammonium acetate acts as a catalyst for the initial condensation.

  • Reaction and Isolation: Stopper the flask and place it in a refrigerator for approximately 12 hours. The ammonium salt of the imide will precipitate.

  • Work-up: Collect the precipitate by filtration, wash with about 200 mL of ether, and air-dry. Dissolve the salt in the minimum amount of boiling water (approx. 800 mL) and acidify with concentrated hydrochloric acid until acidic to Congo red paper.

  • Purification: Cool the resulting slurry in an ice bath. Collect the precipitated free imide by filtration and dry at 100 °C. The expected yield is 266–287 g (65–70%).

Step 2: Hydrolysis to this compound [4]

  • Reaction Setup: In a 5-liter round-bottomed flask, place the α,α'-dicyano-β-ethyl-β-methylglutarimide (280 g, 1.36 moles) from the previous step.

  • Hydrolysis: Add 1.35 L of 65% (by weight) sulfuric acid. Heat the mixture under reflux for 8–10 hours. Trustworthiness: The use of a large flask is crucial to accommodate the significant foaming that occurs during the initial hours of the reaction.

  • Isolation and Purification: Allow the mixture to cool, and collect the precipitated crude this compound by filtration. Recrystallize the crude product from water (a ratio of 3 mL of water to 1 g of acid is recommended) to yield 174–191 g (73–80%) of the pure acid with a melting point of 78–80 °C. The use of activated carbon during recrystallization is advised to remove colored impurities.

Activation of the Carboxylic Acid: Synthesis of 3-Ethyl-3-methylglutaric Anhydride

For many synthetic applications, particularly in the formation of amides and esters, the conversion of the dicarboxylic acid to its more reactive anhydride is a necessary and advantageous step. The cyclic anhydride can be readily prepared by treating the diacid with a dehydrating agent such as acetic anhydride.

Reaction Scheme: Anhydride Formation

diacid This compound reagent Acetic Anhydride diacid->reagent Reacts with product 3-Ethyl-3-methylglutaric Anhydride reagent->product Forms

Caption: Synthesis of 3-Ethyl-3-methylglutaric anhydride.

Protocol: Synthesis of 3-Ethyl-3-methylglutaric Anhydride
  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, suspend this compound (10 g, 0.057 mol) in acetic anhydride (20 mL).

  • Reaction: Heat the mixture to reflux for 2 hours. The solid will dissolve as the reaction progresses.

  • Isolation: Allow the reaction to cool to room temperature. Remove the excess acetic anhydride and acetic acid formed under reduced pressure.

  • Purification: The resulting crude anhydride can be purified by vacuum distillation or recrystallization from a suitable solvent like a mixture of ether and petroleum ether to yield the pure 3-Ethyl-3-methylglutaric anhydride (CAS 6970-57-6).[5][6]

Application in Pharmaceutical Synthesis: Precursor to Barbiturate and Glutethimide Analogues

The glutarimide ring is a key pharmacophore in a number of centrally active agents. This compound, via its anhydride or diester, is an ideal precursor for the synthesis of substituted glutarimides, including analogues of barbiturates and the sedative-hypnotic drug glutethimide.[4][7] The general synthesis of barbiturates involves the condensation of a disubstituted malonic ester with urea.[8] A similar strategy can be applied to the corresponding glutaric acid derivative.

Conceptual Workflow: Synthesis of a 3-Ethyl-3-methyl Barbiturate Analogue

cluster_0 Esterification cluster_1 Condensation start This compound reagent1 Ethanol, Acid Catalyst start->reagent1 Reacts with intermediate Diethyl 3-Ethyl-3-methylglutarate reagent1->intermediate Forms intermediate_input Diethyl 3-Ethyl-3-methylglutarate reagent2 Urea, Sodium Ethoxide intermediate_input->reagent2 Condenses with product 5-Ethyl-5-methyl- (1,3-diazinane)-2,4,6-trione Analogue reagent2->product Yields

Caption: Pathway to 3-Ethyl-3-methyl substituted barbiturate analogues.

Protocol: Synthesis of a 3-Ethyl-3-methyl Barbiturate Analogue (General Procedure)

This protocol is based on established methods for barbiturate synthesis.[5][8]

  • Esterification: Convert this compound to its diethyl ester by refluxing with excess absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid. Purify the resulting diethyl ester by distillation.

  • Condensation:

    • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal.

    • To the sodium ethoxide solution, add the diethyl 3-ethyl-3-methylglutarate, followed by a solution of dry urea in hot absolute ethanol.

    • Reflux the mixture for several hours. A solid precipitate of the sodium salt of the barbiturate will form.

  • Isolation and Purification:

    • After the reaction is complete, add hot water to dissolve the salt.

    • Acidify the solution with hydrochloric acid to precipitate the free barbituric acid analogue.

    • Cool the mixture in an ice bath and collect the product by filtration.

    • Wash the product with cold water and dry. Further purification can be achieved by recrystallization.

Application in Materials Science: A Monomer for Polyester Synthesis

The dicarboxylic acid functionality of this compound makes it a suitable monomer for polycondensation reactions to form polyesters.[9][10] The presence of the geminal alkyl groups on the polymer backbone can influence the physical properties of the resulting material, such as its glass transition temperature, crystallinity, and solubility.

General Scheme: Polycondensation for Polyester Formation

monomer1 This compound conditions Catalyst, Heat, Vacuum monomer1->conditions monomer2 Diol (e.g., Ethylene Glycol) monomer2->conditions product Polyester + Water conditions->product

Caption: Polycondensation of this compound with a diol.

Protocol: Synthesis of a Polyester from this compound (General Procedure)

This protocol is adapted from general methods for polyester synthesis.[10][11]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, a nitrogen inlet, and a condenser for water removal, charge this compound and a suitable diol (e.g., ethylene glycol) in a defined molar ratio.

  • Esterification: Add a polycondensation catalyst (e.g., antimony trioxide or a tin-based catalyst). Heat the mixture under a slow stream of nitrogen to a temperature of 150-200 °C to initiate the esterification and drive off the water formed.

  • Polycondensation: Once the initial esterification is complete (as indicated by the amount of water collected), gradually increase the temperature to 220-280 °C and apply a vacuum. Authoritative Grounding: The application of a high vacuum is essential to remove the final traces of water and diol, thereby driving the equilibrium towards a high molecular weight polymer.

  • Isolation: Continue the reaction until the desired melt viscosity is achieved. The molten polymer can then be extruded and cooled to yield the solid polyester.

Conclusion: A Building Block with Broad Horizons

This compound is more than just a simple dicarboxylic acid; it is a strategic chemical intermediate with significant potential in both pharmaceutical and materials science. Its synthesis is well-documented and scalable, and its conversion to the more reactive anhydride opens up a wide array of synthetic possibilities. The protocols and conceptual frameworks provided herein are intended to empower researchers to explore the full potential of this unique C8 building block in the creation of novel and functional molecules.

References

Experimental Design for Elucidating the Metabolism of 3-Ethyl-3-methylglutaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: Charting Unknown Metabolic Territory

The study of metabolism is fundamental to understanding health, disease, and the disposition of xenobiotics. While many metabolic pathways are well-documented, the landscape of endogenous and exogenous metabolites is far from completely mapped. 3-Ethyl-3-methylglutaric acid (3-E-3-MGA) represents one such novel molecule. Unlike its well-characterized analog, 3-methylglutaric acid—a known biomarker for specific inborn errors of leucine metabolism and mitochondrial dysfunction—the metabolic origin, fate, and physiological significance of 3-E-3-MGA are currently undefined.

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals tasked with investigating the metabolism of a novel dicarboxylic acid like 3-E-3-MGA. We move beyond rigid templates to offer a logical, hypothesis-driven approach that integrates robust analytical methodologies with mechanistic cell-based assays. The protocols herein are designed as self-validating systems, providing the technical accuracy and field-proven insights necessary to confidently navigate this uncharted metabolic space.

Section 1: Hypothesis Generation - The Logic of Metabolic Investigation

Before any experiment is conducted, a clear hypothesis regarding the origin of 3-E-3-MGA must be formulated. Its chemical structure, a C8-dicarboxylic acid with both a methyl and an ethyl group at the C3 position, provides critical clues. Two primary hypotheses can be proposed:

Hypothesis A: An Aberrant Endogenous Pathway The structure bears resemblance to intermediates of branched-chain amino acid (BCAA) catabolism. The presence of an ethyl group specifically suggests a potential, albeit atypical, link to the catabolism of isoleucine . Standard isoleucine breakdown does not yield this product. Therefore, its formation would imply an unknown or aberrant enzymatic side-reaction, potentially activated under specific genetic or pathological conditions.

Hypothesis B: A Metabolite of a Xenobiotic Compound It is highly plausible that 3-E-3-MGA is not of endogenous origin but is instead a metabolic byproduct of a foreign compound (xenobiotic), such as a drug, industrial chemical, or dietary component.[1][2] Xenobiotic metabolism typically proceeds in phases to increase water solubility and facilitate excretion.[3][4] The formation of 3-E-3-MGA would likely involve Phase I oxidation (e.g., by Cytochrome P450 enzymes) of a parent molecule to create the dicarboxylic acid structure.[1]

The following experimental design is structured to systematically test these competing hypotheses.

Diagram 1: Hypothesized Metabolic Origin of 3-E-3-MGA

cluster_0 Hypothesis A: Endogenous Origin cluster_1 Hypothesis B: Xenobiotic Origin ILE Isoleucine KETO α-keto-β-methylvalerate ILE->KETO Transamination PROP Propionyl-CoA + Acetyl-CoA KETO->PROP Canonical BCAA Catabolism ABERRANT Aberrant Enzymatic Pathway KETO->ABERRANT Hypothetical Side-Reaction E3MGA_A This compound ABERRANT->E3MGA_A XENO Xenobiotic Precursor (e.g., industrial solvent, drug) PHASE1 Phase I Metabolism (e.g., CYP450 Oxidation) XENO->PHASE1 E3MGA_B This compound PHASE1->E3MGA_B PHASE2 Phase II Metabolism (Conjugation) E3MGA_B->PHASE2 EXCRETE Excretion Product PHASE2->EXCRETE

Caption: Competing hypotheses for the metabolic formation of 3-E-3-MGA.

Section 2: A Unified Experimental Workflow

To systematically investigate 3-E-3-MGA, we propose an integrated workflow. This process begins with the development of a reliable analytical method, which becomes the cornerstone for all subsequent mechanistic studies. Stable isotope tracing is then employed in a targeted manner to definitively identify the metabolic precursor.

Diagram 2: Overall Experimental Workflow

start Hypothesis Generation (Endogenous vs. Xenobiotic) method_dev 1. Analytical Method Development (LC-MS/MS or GC-MS) start->method_dev quant 2. Quantification in Biological Matrices (Urine, Plasma, Cells) method_dev->quant isotope 3. Stable Isotope Tracing (e.g., ¹³C-Isoleucine or ¹³C-Xenobiotic Precursor) quant->isotope data_analysis 4. Mass Spectrometry Data Analysis isotope->data_analysis confirm Confirmation of Precursor-Product Relationship data_analysis->confirm elucidate Pathway Elucidation & Mechanistic Studies confirm->elucidate

Caption: Integrated workflow for investigating novel metabolite metabolism.

Section 3: Quantitative Analysis in Biological Matrices

A validated, sensitive, and specific quantitative assay is the prerequisite for any metabolic study. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable, with the choice depending on available instrumentation and required sensitivity.

Protocol 3.1: Sample Preparation from Biological Fluids (Plasma/Urine)

Rationale: Organic acids must be efficiently extracted from complex biological matrices like plasma or urine to remove interfering substances such as proteins and salts.

Materials:

  • Plasma or urine sample

  • Internal Standard (IS): A commercially available, stable isotope-labeled dicarboxylic acid (e.g., ¹³C₄-Succinic acid) or a structurally similar, non-endogenous acid.

  • Acetonitrile (ACN), ice-cold

  • Ethyl acetate

  • Formic acid

  • Centrifuge, vortex mixer, evaporator (e.g., nitrogen stream)

Procedure:

  • Spiking: To a 100 µL aliquot of sample (plasma, urine, or cell culture medium), add 10 µL of the internal standard solution.

  • Protein Precipitation (for plasma/cell lysates): Add 400 µL of ice-cold ACN. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction (LLE):

    • Acidify the supernatant with 5 µL of formic acid to ensure the dicarboxylic acids are in their protonated form.

    • Add 500 µL of ethyl acetate.

    • Vortex for 2 minutes, then centrifuge at 2,000 x g for 5 minutes to separate the layers.

  • Drying: Transfer the upper organic layer (ethyl acetate) to a clean tube and evaporate to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: The dried extract is now ready for derivatization (GC-MS) or can be reconstituted in a suitable mobile phase (e.g., 100 µL of 10% ACN in water) for direct LC-MS/MS analysis.

Protocol 3.2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: Dicarboxylic acids are polar and non-volatile. Derivatization is required to convert them into volatile esters, making them amenable to GC analysis. Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a robust and widely used method.[5][6]

Materials:

  • Dried sample extract from Protocol 3.1

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine

  • GC-MS system with a non-polar capillary column (e.g., DB-5ms)

Procedure:

  • Derivatization: To the dried sample extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70°C for 60 minutes.

  • Injection: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

Table 1: Example GC-MS Parameters

ParameterSettingRationale
Injector Temp 250°CEnsures rapid volatilization of derivatized analytes.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA standard, robust non-polar column for general metabolomics.
Carrier Gas Helium, 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 80°C hold 2 min, ramp 10°C/min to 300°C, hold 5 minSeparates analytes based on boiling point.
MS Source Temp 230°CStandard temperature for electron ionization.
MS Quad Temp 150°CStandard temperature for quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI), 70 eVStandard ionization for creating reproducible fragmentation patterns.
Acquisition Scan (m/z 50-600) for identification; Selected Ion Monitoring (SIM) for quantification.Scan mode helps identify the unknown; SIM mode provides maximum sensitivity for a known target.
Protocol 3.3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale: LC-MS/MS offers high sensitivity and specificity and can often analyze dicarboxylic acids directly in their native form, avoiding derivatization.[7] Analysis is typically performed using reverse-phase chromatography with negative ion electrospray ionization. Derivatization can be used to enhance sensitivity or improve chromatography if needed.[8][9]

Procedure:

  • Sample Preparation: Reconstitute the dried extract from Protocol 3.1 in 100 µL of mobile phase A (e.g., water with 0.1% formic acid).

  • Injection: Inject 5-10 µL onto the LC-MS/MS system.

Table 2: Example LC-MS/MS Parameters

ParameterSettingRationale
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Standard column for separating small polar molecules.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier to improve peak shape and ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic solvent for eluting analytes.
Flow Rate 0.3 mL/minTypical flow rate for analytical scale columns.
Gradient 2% B to 95% B over 8 minutesA generic gradient to elute a wide range of polar metabolites.
Ionization Mode Electrospray Ionization (ESI), NegativeDicarboxylic acids readily form [M-H]⁻ ions.
Acquisition Multiple Reaction Monitoring (MRM)Provides highest specificity and sensitivity by monitoring a specific precursor → product ion transition.
Hypothetical MRM Precursor (Q1): 187.1 m/z ([M-H]⁻)The theoretical mass of deprotonated 3-E-3-MGA.
Hypothetical MRM Product (Q2): 141.1 m/z (loss of COOH+H)A plausible fragmentation is the loss of a carboxyl group.

Section 4: Elucidating Metabolic Origins with Stable Isotope Tracing

Once a robust analytical method is established, the origin of 3-E-3-MGA can be determined using Stable Isotope-Resolved Metabolomics (SIRM).[10][11] This technique involves supplying cells with a nutrient or precursor labeled with a heavy isotope (e.g., ¹³C). If the cells use this precursor to synthesize 3-E-3-MGA, the resulting molecule will be heavier, a mass shift that is easily detectable by mass spectrometry.[12][13] This provides definitive proof of the metabolic pathway.

Protocol 4.1: Cell Culture Labeling to Test Precursor Hypotheses

Rationale: This experiment directly tests whether a proposed precursor is converted into 3-E-3-MGA in a biological system. A liver cell line (e.g., HepG2) is appropriate as the liver is the primary site of both BCAA and xenobiotic metabolism.

Materials:

  • HepG2 cells (or other metabolically relevant cell line)

  • Cell culture media, dialyzed serum (to remove unlabeled amino acids)

  • Labeled Precursors:

    • To test Hypothesis A: U-¹³C-Isoleucine

    • To test Hypothesis B: A custom-synthesized, uniformly ¹³C-labeled version of the suspected xenobiotic precursor.

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Plate HepG2 cells and grow to ~80% confluency.

  • Media Wash: Wash cells twice with phosphate-buffered saline (PBS) to remove existing unlabeled media.

  • Labeling: Add fresh media containing the ¹³C-labeled precursor at a physiologically relevant concentration. Culture cells for a defined time course (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Collection: At each time point, collect both the cell culture media and the cells themselves (after washing with PBS). Quench metabolism in the cells by adding ice-cold 80% methanol.

  • Extraction:

    • Media: Extract the collected media using Protocol 3.1.

    • Cells: Scrape the cells in the quenching solution, lyse them (e.g., via sonication), and centrifuge to pellet debris. Extract the supernatant using Protocol 3.1.

  • LC-MS/MS Analysis: Analyze the extracts using the method from Protocol 3.3. Modify the MRM table to include the predicted masses of the labeled 3-E-3-MGA. For example, if U-¹³C-Isoleucine (6 carbons) is fully incorporated, the new mass would be 188.1 + 6 = 194.1 Da.

  • Data Analysis: Look for a time-dependent increase in the signal for the ¹³C-labeled 3-E-3-MGA isotopologue, concurrent with a potential decrease in the unlabeled (M+0) version. The presence of the labeled product confirms the metabolic link.

Diagram 3: Workflow for Stable Isotope Tracing Experiment

cluster_workflow SIRM Protocol cells Culture HepG2 Cells labeling Incubate with ¹³C-Labeled Precursor (e.g., ¹³C-Isoleucine) cells->labeling harvest Harvest Media & Cells (Time Course) labeling->harvest extract Extract Metabolites (Protocol 3.1) harvest->extract analyze LC-MS/MS Analysis extract->analyze data Analyze Mass Isotopomer Distribution analyze->data result Pathway Confirmed data->result

Caption: Step-by-step workflow for pathway elucidation using SIRM.

Conclusion

Investigating the metabolism of a novel compound like this compound requires a departure from standard protocols and an embrace of a hypothesis-driven, systematic research strategy. By first establishing a robust and reliable analytical method, researchers create a powerful tool to quantify the metabolite in relevant biological systems. This quantitative capability, when combined with the definitive mechanistic power of stable isotope tracing, provides an unambiguous path to identifying the metabolic origins of the molecule. The integrated workflow presented in this guide equips scientists with the necessary protocols and logical framework to confidently explore and characterize new frontiers of metabolism.

References

Application Note: Investigating the Cellular Effects of 3-Ethyl-3-methylglutaric Acid Using In Vitro Cell Culture Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of in vitro cell culture models to investigate the cellular and metabolic consequences of 3-Ethyl-3-methylglutaric acid (3-EMGA) accumulation. 3-EMGA is a dicarboxylic organic acid that can accumulate in certain metabolic disorders, and understanding its pathophysiology is crucial for developing therapeutic strategies. This document outlines the rationale behind selecting appropriate cell models, provides detailed, step-by-step protocols for key experimental assays, and discusses the interpretation of results. The focus is on elucidating the mechanisms of 3-EMGA-induced toxicity, with a particular emphasis on mitochondrial dysfunction and oxidative stress.

Introduction

The Pathophysiological Significance of this compound (3-EMGA)

This compound (3-EMGA) is a C8 dicarboxylic acid.[1] While structurally related to metabolites in the leucine degradation pathway, such as 3-methylglutaric acid, the precise metabolic origin and impact of 3-EMGA are less characterized.[2][3] The accumulation of organic acids, broadly termed organic acidurias, is characteristic of a class of inborn errors of metabolism where enzymatic defects lead to the buildup of toxic intermediates.[4][5] These accumulated metabolites can disrupt cellular homeostasis, leading to a wide range of clinical symptoms, often with severe neurological and systemic consequences.[6][7] The central nervous system is particularly vulnerable to the toxic effects of organic acids, which are thought to induce damage through mechanisms like mitochondrial dysfunction and oxidative stress.[2][8]

3-EMGA and Associated Metabolic Disorders

Elevated levels of various glutaric acid derivatives are hallmarks of specific metabolic disorders. For instance, Glutaric Aciduria Type I is a well-known disorder of lysine and tryptophan metabolism caused by a deficiency of glutaryl-CoA dehydrogenase, leading to the accumulation of glutaric and 3-hydroxyglutaric acid.[6][9] Glutaric Aciduria Type III, a rarer condition, is characterized by the isolated excretion of glutaric acid due to mutations in the SUGCT gene, which encodes a mitochondrial enzyme.[9][10] Although 3-EMGA is not the primary marker for these specific disorders, its presence may indicate downstream or secondary metabolic perturbations. The accumulation of such "unusual" organic acids often points towards compromised mitochondrial energy metabolism.[11][12]

The Need for Robust In Vitro Models

To decipher the specific cellular toxicity of 3-EMGA and to screen potential therapeutic compounds, robust and physiologically relevant in vitro models are indispensable. These models allow for controlled exposure to 3-EMGA, enabling researchers to dissect its effects on specific cellular pathways in isolation from the systemic complexities of an in vivo system. Cell culture models provide a scalable and reproducible platform to investigate dose-dependent toxicity, mitochondrial bioenergetics, redox status, and other critical cellular health parameters.

Selecting the Appropriate Cell Culture Model

The choice of cell model is critical and depends on the specific research question. The primary goal is to use a system that recapitulates the metabolic and physiological characteristics of the tissues most affected by the disease .

  • 2.1 Patient-Derived Primary Fibroblasts: Skin fibroblasts from patients with diagnosed organic acidurias are a highly valuable resource. They carry the specific genetic defect, providing a direct and disease-relevant model.

    • Advantages: High physiological and genetic relevance. Ideal for studying patient-specific responses.

    • Disadvantages: Limited proliferative capacity (senescence), significant inter-patient variability, and more demanding culture requirements.

  • 2.2 Immortalized Cell Lines: Commercially available cell lines offer consistency and ease of use.

    • Hepatocytes (e.g., HepG2): The liver is a central metabolic organ. HepG2 cells are suitable for studying fatty acid oxidation and general metabolic toxicity.

    • Neuronal Cells (e.g., SH-SY5Y): Given the neurotoxic effects of many organic acids, neuroblastoma cell lines are excellent for investigating neurodegeneration, oxidative stress, and mitochondrial dysfunction in a neuronal context.[2]

    • Kidney Cells (e.g., HEK293): Useful for general cytotoxicity screening and mechanistic studies due to their robust growth and high transfection efficiency.

  • 2.3 Induced Pluripotent Stem Cell (iPSC)-Derived Models: iPSCs can be generated from patient fibroblasts and differentiated into specific, disease-affected cell types like neurons or cardiomyocytes.

    • Advantages: Combines the genetic relevance of patient cells with the ability to generate cell types that are otherwise difficult to obtain.

    • Disadvantages: Technically complex, expensive, and time-consuming protocols for generation and differentiation.

Table 1: Comparison of Cell Culture Models for 3-EMGA Studies

Cell ModelAdvantagesDisadvantagesPrimary Application for 3-EMGA Studies
Patient Fibroblasts High genetic and physiological relevance.Limited lifespan, high variability, difficult to source.Validating findings in a disease-relevant context.
HepG2 (Hepatocyte) High reproducibility, established protocols.May not fully represent primary liver metabolism.Investigating effects on hepatic fatty acid oxidation.
SH-SY5Y (Neuronal) Relevant to neurotoxicity. Can be differentiated.Cancer cell origin; metabolic differences from primary neurons.Modeling neurodegenerative aspects of 3-EMGA toxicity.
iPSC-Derived Neurons High physiological relevance, patient-specific.Complex, costly, long differentiation protocols.Advanced mechanistic studies of neurotoxicity.

Core Methodologies and Protocols

The following protocols provide a framework for assessing the cellular impact of 3-EMGA. It is crucial to include appropriate controls, such as vehicle-treated cells and positive controls for toxicity, in every experiment.

Experimental Workflow Overview

The overall experimental process involves selecting and culturing the appropriate cell model, treating the cells with a range of 3-EMGA concentrations, and then performing a battery of assays to assess cellular health, mitochondrial function, and oxidative stress.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cell_selection Select Cell Model (e.g., SH-SY5Y, Fibroblasts) cell_culture Culture & Plate Cells (Allow adherence) cell_selection->cell_culture treatment Treat with 3-EMGA (Dose-Response & Time-Course) cell_culture->treatment vehicle Vehicle Control cell_culture->vehicle cytotoxicity Cytotoxicity Assays (MTT, LDH) treatment->cytotoxicity mito_fx Mitochondrial Function (Respiration, ΔΨm) treatment->mito_fx ox_stress Oxidative Stress (ROS, GSH/GSSG) treatment->ox_stress data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis mito_fx->data_analysis ox_stress->data_analysis

Caption: General experimental workflow for assessing 3-EMGA toxicity.

Protocol 1: Cell Treatment with this compound

Principle: This protocol establishes the conditions for exposing cultured cells to 3-EMGA to study its biological effects. A key aspect is determining an appropriate concentration range, which should ideally be informed by the pathophysiological levels found in patients, if known.

Materials:

  • This compound (CAS 5345-01-7)[13]

  • Dimethyl sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS) for stock solution

  • Complete cell culture medium appropriate for the chosen cell line

  • Sterile microcentrifuge tubes and serological pipettes

Procedure:

  • Prepare Stock Solution: Dissolve 3-EMGA in a suitable solvent (e.g., sterile PBS, with pH adjusted to 7.4 if necessary) to create a high-concentration stock solution (e.g., 100 mM). Sterilize the stock solution by passing it through a 0.22 µm filter.

  • Determine Concentration Range: Perform a pilot dose-response experiment. A broad range is recommended initially (e.g., 1 µM, 10 µM, 100 µM, 1 mM, 10 mM).

  • Cell Plating: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for other assays) at a density that ensures they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.

  • Treatment: Remove the existing culture medium. Add fresh medium containing the desired final concentrations of 3-EMGA. Prepare a vehicle control using the same concentration of solvent used for the highest 3-EMGA dose.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).

Key Considerations:

  • Solubility and pH: Ensure 3-EMGA is fully dissolved and that the final pH of the culture medium is not significantly altered by its addition, as this can independently affect cell health.

  • Dose and Time: The toxic effects of organic acids can be both dose- and time-dependent. A matrix of concentrations and time points will provide a comprehensive view of the compound's activity.

Protocol 2: Assessment of Cytotoxicity (MTT Assay)

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or isopropanol with 0.04 N HCl

  • 96-well plates

  • Plate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Treatment: Plate and treat cells with 3-EMGA as described in Protocol 1 in a 96-well plate. Include wells with medium only (blank) and vehicle-treated cells (negative control).

  • Add MTT Reagent: At the end of the incubation period, add 10 µL of MTT stock solution to each well.

  • Incubate: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilize Formazan: Carefully remove the medium from each well. Add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells. Express the results as a percentage of the vehicle-treated control cells.

Protocol 3: Analysis of Mitochondrial Function

Mitochondrial dysfunction is a common pathogenic mechanism in organic acidurias.[8] Assessing mitochondrial health is therefore critical.

Principle: Real-time measurement of the oxygen consumption rate (OCR) provides a direct assessment of mitochondrial respiratory activity.[14][15] Using pharmacological inhibitors of the electron transport chain (ETC) allows for the dissection of key respiratory parameters.

Key Parameters Measured:

  • Basal Respiration: The baseline oxygen consumption of the cells.

  • ATP-Linked Respiration: OCR dedicated to ATP synthesis.

  • Maximal Respiration: The maximum OCR the cell can achieve, indicative of respiratory capacity.

  • Proton Leak: OCR that is not coupled to ATP synthesis.

Instrumentation: An extracellular flux analyzer, such as the Agilent Seahorse XF Analyzer, is the standard for this measurement.

Simplified Procedure:

  • Seed cells in a Seahorse XF cell culture microplate.

  • Treat with 3-EMGA for the desired duration.

  • On the day of the assay, replace the culture medium with Seahorse XF assay medium.

  • Load the sensor cartridge with sequential inhibitors:

    • Oligomycin: ATP synthase inhibitor.

    • FCCP (or CCCP): An uncoupling agent that collapses the proton gradient.

    • Rotenone/Antimycin A: Complex I and III inhibitors, respectively, to shut down mitochondrial respiration.

  • Run the assay on the Seahorse XF Analyzer to measure OCR changes in real-time following each injection.

Principle: The mitochondrial membrane potential (ΔΨm) is an essential component of energy storage during oxidative phosphorylation. Its dissipation is a key indicator of mitochondrial dysfunction and an early event in apoptosis. Cationic dyes like TMRM or JC-1 accumulate in healthy mitochondria in a potential-dependent manner.

Materials:

  • Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1 dye

  • Fluorescence microscope, flow cytometer, or plate reader

Procedure (using TMRM):

  • Culture and treat cells in a suitable format (e.g., glass-bottom dish for microscopy).

  • Prepare a working solution of TMRM (e.g., 20-100 nM) in culture medium.

  • Remove the treatment medium and incubate cells with the TMRM solution for 20-30 minutes at 37°C.

  • Wash cells with pre-warmed PBS.

  • Image or measure the fluorescence immediately. A decrease in TMRM fluorescence in 3-EMGA-treated cells compared to controls indicates a loss of ΔΨm.

Protocol 4: Quantification of Oxidative Stress

The imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them results in oxidative stress, a likely consequence of mitochondrial dysfunction.[16]

Principle: Cell-permeable dyes like CellROX or DCFH-DA become fluorescent upon oxidation by ROS.[17] MitoSOX Red is a specific indicator for mitochondrial superoxide.[18]

Materials:

  • MitoSOX Red reagent

  • Fluorescence plate reader or flow cytometer

Procedure (using MitoSOX Red):

  • Plate and treat cells as previously described.

  • At the end of the treatment, remove the medium and incubate cells with 5 µM MitoSOX Red reagent in warm buffer (e.g., HBSS) for 10-15 minutes at 37°C, protected from light.

  • Wash the cells gently with warm PBS.

  • Measure the fluorescence (Excitation/Emission ~510/580 nm). An increase in fluorescence indicates higher levels of mitochondrial superoxide.

Principle: Glutathione is a major cellular antioxidant.[16] Under oxidative stress, reduced glutathione (GSH) is oxidized to glutathione disulfide (GSSG). A decrease in the GSH/GSSG ratio is a reliable indicator of oxidative stress.[18]

Method: Commercially available luminescence-based kits (e.g., GSH/GSSG-Glo™ Assay) provide a sensitive and high-throughput method for quantifying both GSH and GSSG from cell lysates.[16] The protocol involves lysing the cells, splitting the lysate into two wells, and using specific reagents to measure total glutathione and GSSG separately.

Proposed Mechanism & Data Interpretation

Accumulated 3-EMGA, like other dicarboxylic acids, may act as a competitive inhibitor of key mitochondrial enzymes or transporters involved in fatty acid oxidation or the TCA cycle. This inhibition can lead to a "backup" in the metabolic pathway, reducing the flow of electrons through the ETC. This impaired electron flow directly decreases mitochondrial respiration (lower OCR) and the proton motive force (decreased ΔΨm). A dysfunctional ETC is prone to "leaking" electrons, which then react with oxygen to form superoxide (O₂⁻), a primary ROS. The cell's antioxidant systems, primarily the glutathione system, become overwhelmed, leading to a drop in the GSH/GSSG ratio and subsequent oxidative damage to lipids, proteins, and DNA, ultimately culminating in cell death.

G cluster_cause Metabolic Insult cluster_mito Mitochondrial Impact cluster_stress Cellular Stress Response cluster_outcome Pathological Outcome emga 3-EMGA Accumulation etc_inhibit ETC Inhibition / Metabolic Block emga->etc_inhibit Inhibits ocr_decrease Reduced OCR etc_inhibit->ocr_decrease Leads to dpsim_loss Loss of ΔΨm etc_inhibit->dpsim_loss Leads to ros_increase ↑ Mitochondrial ROS (Superoxide) etc_inhibit->ros_increase Causes death Cell Death / Apoptosis dpsim_loss->death Triggers gsh_decrease ↓ GSH/GSSG Ratio ros_increase->gsh_decrease Overwhelms damage Oxidative Damage (Lipids, DNA, Proteins) gsh_decrease->damage Permits damage->death Triggers

Caption: Hypothesized pathway of 3-EMGA-induced cellular toxicity.

Interpreting Results:

  • A dose-dependent decrease in cell viability (MTT assay) coupled with decreased OCR, loss of ΔΨm, and increased ROS production provides strong evidence that 3-EMGA induces cytotoxicity via mitochondrial dysfunction and oxidative stress.

  • If maximal respiration is significantly reduced, it suggests the electron transport chain itself is impaired.

  • If basal respiration is affected more than maximal respiration, it could point to issues with substrate supply to the ETC.

Conclusion

The cell culture models and protocols detailed in this application note provide a robust framework for elucidating the mechanisms of 3-EMGA-induced cellular toxicity. By systematically evaluating cell viability, mitochondrial bioenergetics, and oxidative stress, researchers can gain critical insights into the pathophysiology of organic acidurias. These in vitro systems are invaluable for screening potential therapeutic compounds aimed at mitigating mitochondrial dysfunction and restoring cellular homeostasis.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of 3-Ethyl-3-methylglutaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the quantification of 3-ethyl-3-methylglutaric acid (3-EMGA). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this dicarboxylic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of this compound challenging?

A1: The primary challenges in quantifying 3-EMGA stem from its inherent chemical properties and the complexity of the biological matrices in which it is often measured. As a polar, non-volatile dicarboxylic acid, it exhibits poor retention on standard reversed-phase liquid chromatography (LC) columns and does not ionize efficiently in mass spectrometry (MS) without derivatization.[1][2] Furthermore, endogenous isomers and matrix components can interfere with accurate measurement, necessitating robust sample preparation and chromatographic separation.[3][4][5]

Q2: What is the most common analytical technique for 3-EMGA quantification?

A2: Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust technique for the analysis of organic acids like 3-EMGA.[6][7] However, due to the low volatility of 3-EMGA, a derivatization step is essential to convert it into a more volatile compound suitable for GC analysis.[8][9] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also employed, often requiring derivatization to improve chromatographic retention and ionization efficiency.[1][2][10]

Q3: Is derivatization always necessary for 3-EMGA analysis?

A3: For GC-MS analysis, derivatization is mandatory to increase the volatility of 3-EMGA.[8][11] Common derivatization approaches include silylation, which replaces active hydrogens with a silyl group, reducing polarity and increasing volatility.[12] For LC-MS/MS, while not always strictly necessary, derivatization can significantly enhance sensitivity and improve chromatographic peak shape by increasing the compound's hydrophobicity and ionization efficiency.[1][2]

Q4: What are the critical considerations for sample preparation?

A4: Effective sample preparation is crucial for removing interferences and concentrating the analyte. For biological matrices like urine or plasma, this typically involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[5][6] The choice of method depends on the matrix complexity and the required sensitivity. It is also critical to use an appropriate internal standard to correct for analyte loss during sample processing and for variations in instrument response.

Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape or No Peak Detected

Symptoms:

  • Broad, tailing, or split peaks.

  • Complete absence of the 3-EMGA peak.

Potential Causes & Solutions:

  • Incomplete Derivatization (GC-MS): The polar nature of underivatized 3-EMGA leads to poor interaction with the GC column.

    • Solution: Ensure the derivatization reagent (e.g., BSTFA with 1% TMCS) is fresh and not exposed to moisture. Optimize the reaction time and temperature. A typical condition is heating at 60-70°C for 30 minutes.[6][13] Confirm the complete dryness of the sample extract before adding the derivatization reagent, as water will quench the reaction.

  • Poor Retention (LC-MS): 3-EMGA is highly polar and will have minimal retention on a standard C18 column, eluting near the void volume.

    • Solution: Consider using a polar-modified reversed-phase column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Alternatively, derivatization to increase hydrophobicity is a highly effective strategy.[1]

  • Analyte Adsorption: Active sites in the GC inlet liner, column, or LC flow path can cause irreversible adsorption or peak tailing.

    • Solution: Use deactivated GC inlet liners and perform regular column conditioning. For LC, ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state.

Issue 2: Low Sensitivity and Poor Signal-to-Noise Ratio

Symptoms:

  • The analyte peak is present but has a low intensity, making quantification unreliable.

Potential Causes & Solutions:

  • Suboptimal Ionization (MS): 3-EMGA, being a dicarboxylic acid, can be challenging to ionize efficiently, especially in negative ion mode electrospray ionization (ESI).

    • Solution (LC-MS): Optimize ESI source parameters such as capillary voltage, gas flow, and temperature. Consider derivatization to a more readily ionizable species. For instance, butanol derivatization can enhance signal intensity in positive ion mode.[1][2]

    • Solution (GC-MS): Ensure the MS source is clean. For the di-TMS derivative of a similar compound, 3-methylglutaric acid, characteristic quantifier and qualifier ions can be monitored in Selected Ion Monitoring (SIM) mode to improve sensitivity.[6]

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress or enhance the ionization of 3-EMGA, leading to inaccurate quantification.[4][14]

    • Solution: Improve sample cleanup by employing a more rigorous extraction method like SPE.[5] Diluting the sample can also mitigate matrix effects, though this may compromise the limit of detection.[5] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.

Issue 3: Inaccurate or Non-Reproducible Quantitative Results

Symptoms:

  • High variability between replicate injections.

  • Poor linearity of the calibration curve.

  • Inaccurate quantification of quality control samples.

Potential Causes & Solutions:

  • Inconsistent Sample Preparation: Variability in extraction efficiency or derivatization yield will lead to inconsistent results.

    • Solution: Automate sample preparation steps where possible. Ensure precise and consistent addition of the internal standard early in the workflow. A stable isotope-labeled internal standard that mimics the behavior of the analyte throughout the entire process is ideal.[6]

  • Analyte Instability: 3-EMGA or its derivatives may be unstable under certain storage or analytical conditions.

    • Solution: Analyze samples promptly after preparation. If storage is necessary, investigate the stability of the analyte and its derivatives at different temperatures (e.g., 4°C, -20°C, -80°C). Avoid repeated freeze-thaw cycles.

  • Calibration Issues: Improperly prepared calibration standards or an inappropriate calibration model can lead to inaccurate results.

    • Solution: Prepare calibration standards in a matrix that closely matches the study samples to account for matrix effects. Use a fresh set of standards for each analytical run. Evaluate different regression models (e.g., linear, quadratic) and weighting factors (e.g., 1/x, 1/x²) to find the best fit for the data.

Experimental Workflow & Data Presentation

Workflow for GC-MS Quantification of 3-EMGA in Urine

The following diagram illustrates a typical workflow for the quantification of 3-EMGA in a urine sample using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine Urine Sample is_add Add Internal Standard urine->is_add 1. extract Liquid-Liquid Extraction is_add->extract 2. dry Evaporate to Dryness extract->dry 3. deriv Derivatization (e.g., BSTFA) dry->deriv 4. gcms GC-MS Analysis deriv->gcms 5. data Data Acquisition (SIM Mode) gcms->data 6. integrate Peak Integration data->integrate 7. quant Quantification (Calibration Curve) integrate->quant 8. report Report Results quant->report 9.

Caption: GC-MS workflow for 3-EMGA quantification in urine.

Table 1: Typical GC-MS Parameters for Derivatized Organic Acids

This table provides a starting point for method development. Parameters should be optimized for your specific instrumentation.

ParameterValueRationale
GC Column 30m x 0.25mm ID, 0.25µm film (e.g., 5% Phenyl Methylpolysiloxane)Provides good separation for a wide range of derivatized organic acids.
Injection Mode SplitlessMaximizes the amount of analyte transferred to the column for improved sensitivity.[15]
Inlet Temperature 280°CEnsures rapid volatilization of the derivatized analyte.[15]
Oven Program Initial 100°C (4 min), ramp 4°C/min to 290°C (hold 10 min)A temperature ramp allows for the separation of analytes with different volatilities.[15]
MS Ionization Mode Electron Impact (EI)Standard ionization technique for GC-MS that produces reproducible fragmentation patterns.
MS Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions characteristic of the analyte and internal standard.[6]
Quantifier Ion (m/z) for 3-MG-diTMS 275A characteristic and abundant fragment ion used for quantification.[6]
Qualifier Ions (m/z) for 3-MG-diTMS 147, 290Additional fragment ions used to confirm the identity of the analyte.[6]

Note: Specific ions for this compound would need to be determined experimentally, but the values for the similar compound 3-methylglutaric acid (3-MG) are provided as a reference.

References

Technical Support Center: Optimizing Peak Resolution for 3-Ethyl-3-methylglutaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this comprehensive guide designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of 3-Ethyl-3-methylglutaric acid (3-EMGA). This resource provides in-depth troubleshooting, validated protocols, and the scientific rationale behind optimizing peak resolution for this critical biomarker. 3-EMGA is a key analyte for diagnosing inherited metabolic disorders such as ethylmalonic encephalopathy and short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency.[1][2][3][4] Achieving sharp, symmetrical, and well-resolved peaks is paramount for accurate quantification and reliable clinical interpretation.

Understanding the Analyte: Why 3-EMGA Can Be Challenging

This compound is a dicarboxylic acid, meaning its structure contains two carboxylic acid (-COOH) functional groups. This characteristic governs its behavior in chromatographic systems and is the primary source of analytical difficulties.

  • Polarity and Acidity: The carboxylic acid groups are highly polar and acidic. In Gas Chromatography (GC), this leads to low volatility and strong interactions with active sites (e.g., free silanol groups) in the injector, column, and detector. These interactions are a primary cause of severe peak tailing.[5][6][7]

  • Ionization State: In Reversed-Phase Liquid Chromatography (LC), the mobile phase pH determines the ionization state of the carboxyl groups. If the pH is not adequately controlled, 3-EMGA can exist in multiple ionic forms simultaneously, leading to broad, misshapen peaks.[8][9][10]

  • Biological Matrix: When analyzing clinical samples like urine or plasma, 3-EMGA is present among a complex mixture of other organic acids and matrix components, creating a high risk of co-elution.[11][12][13]

To overcome these challenges, a methodical approach focusing on sample preparation, derivatization (for GC), and precise control of chromatographic conditions is essential.

Part 1: Troubleshooting Guide & FAQs

This section uses a question-and-answer format to address the most common issues encountered during 3-EMGA analysis.

Q1: My 3-EMGA peak is tailing significantly in my GC-MS analysis. What's the cause and how do I fix it?

A1: Severe peak tailing for an acidic compound like 3-EMGA in a GC system is a classic sign of unwanted secondary interactions, most often due to incomplete derivatization or active sites within the system.

  • Scientific Rationale: Derivatization, typically silylation, is a critical step that replaces the active, polar hydrogens on the carboxylic acid groups with a non-polar, volatile trimethylsilyl (TMS) group.[14][15][16][17] If this reaction is incomplete, the remaining free carboxyl groups will interact strongly with any available silanol (-Si-OH) groups on the surfaces of the glass inlet liner, the column stationary phase, or transfer lines. This "adsorption" holds a portion of the analyte back, causing it to elute more slowly and create a tail.

  • Troubleshooting Workflow:

    GCTailing_Troubleshooting start GC Peak Tailing Observed for 3-EMGA step1 Step 1: Verify Derivatization - Check reagent age/storage - Ensure sample is completely dry - Optimize reaction time/temp start->step1 step2 Step 2: Inspect Injector - Use a fresh, deactivated liner - Replace the septum - Check for contamination step1->step2 If tailing persists step3 Step 3: Assess Column Health - Trim 10-20 cm from column inlet - Condition column per manufacturer specs step2->step3 If tailing persists step4 Step 4: Review Method - Ensure injection temp is adequate for volatilization step3->step4 If tailing persists end Symmetrical Peak Achieved step4->end Problem Resolved

    Caption: A systematic approach to diagnosing GC peak tailing.

Q2: In my LC-MS/MS method, the 3-EMGA peak is very broad and poorly retained. How can I improve its shape and retention?

A2: This is a common issue for polar acidic compounds in reversed-phase chromatography and is almost always related to the mobile phase pH.

  • Scientific Rationale: For optimal peak shape in reversed-phase LC, an analyte should exist in a single, non-ionized state. As a dicarboxylic acid, 3-EMGA is ionized (negatively charged) at neutral pH. In this state, it is highly polar and has very little retention on a non-polar C18 column, causing it to elute early with poor peak shape. By acidifying the mobile phase with an additive like formic acid (typically 0.1%), the pH is lowered to a point where the carboxylic acid groups are fully protonated (neutral).[8][9] This makes the molecule less polar, allowing it to interact appropriately with the C18 stationary phase, which increases retention and results in a much sharper, more symmetrical peak.

  • Corrective Actions:

    • Acidify the Mobile Phase: Add 0.1% formic acid to both your aqueous (A) and organic (B) mobile phase components. This is the most effective single change you can make.

    • Optimize Gradient: If peaks are still too broad, try a shallower gradient (i.e., a slower increase in the percentage of organic solvent) to give the analyte more time to interact with the column.[10]

    • Consider the Organic Solvent: While acetonitrile is common, switching to methanol can sometimes alter selectivity and improve peak shape for certain compounds.[18]

Q3: I'm seeing a shoulder on my 3-EMGA peak, suggesting co-elution. What are the best strategies to resolve it?

A3: Co-elution occurs when your analytical method cannot distinguish between your analyte and an interfering compound.[19] Resolving this requires changing the selectivity of your chromatographic system.

  • Scientific Rationale: Chromatographic resolution is a function of column efficiency, retention, and selectivity. When faced with co-elution, the most powerful tool is to alter the chemical interactions (selectivity) between the analytes, the stationary phase, and the mobile phase.[18][20]

  • Strategies for Resolution:

MethodStrategyRationale
GC-MS Change Temperature Program A slower oven temperature ramp rate increases the time analytes spend interacting with the stationary phase, which can improve separation of compounds with different volatilities.
Change Column Phase Switching to a column with a different polarity (e.g., from a non-polar DB-5ms to a mid-polar DB-35ms) will alter the elution order and can resolve interfering peaks.[20]
LC-MS Modify Mobile Phase Changing the organic solvent (e.g., acetonitrile to methanol) or the pH can alter the interactions and improve separation.[8][18]
Change Stationary Phase If a C18 column is insufficient, a column with a different chemistry (e.g., Phenyl-Hexyl or a polar-embedded phase) offers different selectivity mechanisms that can resolve co-eluting compounds.
MS Use Tandem MS (MS/MS) If chromatographic separation is impossible, MS/MS provides a highly specific solution. By monitoring a unique precursor-to-product ion transition (MRM), you can selectively quantify 3-EMGA even if it is not physically separated from an interference.[21]

Part 2: Validated Experimental Protocols

These protocols provide robust starting points for your method development.

Protocol 1: Sample Preparation and Silylation for GC-MS

This protocol is a standard method for urinary organic acid analysis.[11][22]

  • Normalization: Thaw a random urine sample and measure the creatinine concentration. This is used to normalize the sample volume for extraction, ensuring results are comparable between different samples.

  • Internal Standard: In a glass tube, add an aliquot of urine equivalent to a set amount of creatinine (e.g., 0.5 mg). Spike with a known amount of a suitable internal standard (e.g., stable isotope-labeled 3-EMGA or a non-endogenous dicarboxylic acid).

  • Acidification & Extraction:

    • Acidify the sample to pH < 2 with HCl.

    • Add 3 mL of ethyl acetate and vortex for 2 minutes.

    • Centrifuge at 2,000 x g for 5 minutes.

    • Transfer the top organic layer to a clean glass tube. Repeat the extraction and combine the organic layers.

  • Drying: Evaporate the pooled ethyl acetate to complete dryness under a gentle stream of nitrogen at 40°C. This step is critical; residual water will quench the derivatization reagent.

  • Derivatization:

    • To the dry residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine.

    • Tightly cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature. The sample is now ready for GC-MS injection.

Protocol 2: "Dilute-and-Shoot" for LC-MS/MS Analysis

This streamlined approach is ideal for high-throughput clinical analysis and minimizes sample preparation.

  • Sample Preparation:

    • In a microcentrifuge tube, combine 50 µL of plasma or urine with 200 µL of cold (–20°C) acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an autosampler vial.

  • LC-MS/MS Starting Conditions:

    • Column: High-quality C18, 2.1 x 100 mm, <2 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 45°C

    • Gradient: 2% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 2% B and re-equilibrate for 2 min.

    • MS Detection: Electrospray Ionization (ESI) in Negative Mode. Optimize MRM transitions for 3-EMGA (e.g., precursor m/z 173.1) and the internal standard on your specific instrument.[21][23][24]

Part 3: System Validation and Quality Control

A robust method is a self-validating one. Regularly monitor system performance to ensure data integrity.

Key Performance Metrics
  • Peak Asymmetry (As): Measures the symmetry of the peak. An ideal peak has As = 1.0. Values between 0.9 and 1.2 are generally acceptable. Values > 1.2 indicate significant tailing that must be addressed.[25]

  • Resolution (Rs): Quantifies the separation between two adjacent peaks. A value of Rs ≥ 1.5 indicates "baseline resolution," which is the goal for accurate quantification.

System_Validation cluster_0 Daily System Suitability Check QC_Sample Inject QC Sample Contains known concentration of 3-EMGA and critical interferences Metrics Metrics QC_Sample->Metrics Decision All Metrics Pass? Metrics->Decision Proceed Proceed with Sample Analysis Decision->Proceed Yes Troubleshoot Initiate Troubleshooting (See Part 1) Decision->Troubleshoot No

Caption: Workflow for daily system suitability testing.

By implementing and documenting these checks, you create a trustworthy analytical system that produces reliable and defensible results.

References

Technical Support Center: Matrix Effects in 3-Ethyl-3-methylglutaric Acid (3-EMGA) Analysis from Serum

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 3-Ethyl-3-methylglutaric acid (3-EMGA) in serum. This resource is designed for researchers, clinical scientists, and drug development professionals to navigate the complexities of bioanalysis, with a specific focus on identifying and mitigating matrix effects.

3-EMGA is a critical biomarker for certain inborn errors of metabolism. Its accurate quantification in serum is paramount for diagnosis and monitoring. However, serum is a notoriously complex biological matrix, and its components can significantly interfere with analytical measurements, a phenomenon known as the "matrix effect."[1][2][3] This guide provides in-depth, experience-driven advice to ensure the accuracy and reliability of your 3-EMGA analytical data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding matrix effects in 3-EMGA analysis.

Q1: What exactly is a "matrix effect" in the context of LC-MS/MS analysis of 3-EMGA in serum?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[4] For 3-EMGA analysis in serum, this means that substances like phospholipids, salts, and endogenous metabolites can suppress or, less commonly, enhance the 3-EMGA signal at the mass spectrometer's ion source.[1][5][6] This interference is not a failure of the mass spectrometer's selectivity but rather a competition during the ionization process, which can lead to inaccurate and unreliable quantification if not properly addressed.[7][8]

Q2: What are the typical signs of matrix effects in my 3-EMGA data?

A2: The most common indicators of matrix effects include:

  • Poor reproducibility: Inconsistent peak areas for quality control (QC) samples or replicates.

  • Inaccurate quantification: Results that are unexpectedly low (ion suppression) or high (ion enhancement).[1]

  • Non-linear calibration curves: Particularly when using standards prepared in a neat solvent compared to those prepared in a matrix.

  • Signal drift: A gradual decrease in analyte signal over the course of an analytical run as the system becomes contaminated with matrix components.

  • Altered peak shapes or retention times: In some cases, matrix components can interact with the analyte, affecting its chromatographic behavior.[9]

Q3: Is serum a particularly difficult matrix for organic acid analysis?

A3: Yes, serum and plasma are considered among the most complex biological matrices for bioanalysis.[3] They contain high concentrations of proteins, lipids (especially phospholipids), salts, and a vast array of endogenous small molecules.[1][5] Phospholipids are a primary cause of ion suppression in electrospray ionization (ESI) LC-MS/MS, a common technique for 3-EMGA analysis.[5] Inadequate removal of these components during sample preparation is a frequent cause of significant matrix effects.[10]

Q4: Which is better for minimizing matrix effects for 3-EMGA: GC-MS or LC-MS/MS?

A4: Both techniques are susceptible to matrix effects, but they manifest differently.

  • LC-MS/MS: Highly prone to ion suppression or enhancement from non-volatile matrix components like phospholipids and salts that co-elute with 3-EMGA.[5][11] However, modern sample preparation and chromatography can effectively manage these issues.

  • GC-MS: Less affected by non-volatile components like salts and phospholipids, which are removed during the necessary derivatization and extraction steps.[12] However, matrix effects can still occur from other volatile or semi-volatile interferences. Derivatization itself, a required step to make organic acids like 3-EMGA volatile, can sometimes be inhibited by matrix components, leading to poor and variable recovery.[13]

For high-throughput clinical applications, LC-MS/MS is often preferred due to its simpler sample preparation (no mandatory derivatization) and faster analysis times.[14]

Part 2: In-Depth Troubleshooting Guide

This section provides detailed answers to specific problems you may encounter during your experiments.

Q5: My 3-EMGA signal is highly variable in serum samples but stable in pure solvent. What is the likely cause and how do I confirm it?

A5: This is a classic sign of ion suppression. The complex serum matrix contains components that co-elute with your analyte and interfere with its ability to form ions in the MS source.[8]

Causality: In electrospray ionization (ESI), the analyte must compete for charge and space on the surface of evaporating droplets to become a gas-phase ion.[8] Endogenous compounds in serum, particularly phospholipids, are often present at much higher concentrations and can outcompete 3-EMGA, leading to a suppressed signal.[5]

How to Confirm and Quantify: You must perform a quantitative assessment of the matrix effect as recommended by regulatory bodies like the EMA and FDA.[15][16] The standard procedure is the post-extraction spike experiment .[1][6]

Protocol 1: Quantitative Assessment of Matrix Effects

Objective: To calculate the Matrix Factor (MF) to determine the extent of ion suppression or enhancement.

Methodology:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike 3-EMGA and its internal standard (IS), preferably a stable isotope-labeled (SIL) version, into the final reconstitution solvent at a low and high concentration (e.g., Low QC and High QC levels).

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank serum through your entire sample preparation procedure.[4][15] In the final, clean extract, spike 3-EMGA and its IS to the same final concentrations as in Set A.

    • Set C (Pre-Spiked Matrix): Spike 3-EMGA and IS into the same six lots of blank serum before starting the sample preparation procedure. This set is used to determine overall process efficiency and recovery.[6]

  • Analyze Samples: Inject all three sets into the LC-MS/MS system and record the peak areas.

  • Calculate the Matrix Factor (MF):

    • Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • An MF = 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the IS-Normalized MF:

    • IS-Normalized MF = (MF of 3-EMGA) / (MF of IS)

    • The coefficient of variation (CV) of the IS-Normalized MF across the different matrix lots should be ≤15%.[15]

The workflow for this assessment is visualized below.

G cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set A: Spike Analyte/IS into Solvent analyze LC-MS/MS Analysis (Measure Peak Areas) A->analyze B_blank Blank Serum (6+ lots) B_extract Extract Blank Matrix B_blank->B_extract C_blank Blank Serum (6+ lots) C_spike Set C: Spike Analyte/IS into Blank Serum C_blank->C_spike B_spike Set B: Spike Analyte/IS into Final Extract B_extract->B_spike C_extract Extract Spiked Matrix C_spike->C_extract B_spike->analyze C_extract->analyze calc_mf Calculate MF (Area B / Area A) analyze->calc_mf calc_is_mf Calculate IS-Normalized MF (MF_Analyte / MF_IS) calc_mf->calc_is_mf evaluate Evaluate Results CV ≤ 15%? calc_is_mf->evaluate

Caption: Workflow for Quantitative Assessment of Matrix Effects.

Q6: I performed a simple protein precipitation, and my matrix effect is severe (MF < 0.5). What should I do next?

A6: Protein precipitation (PPT) is often insufficient for removing phospholipids. While fast and simple, PPT crashes out proteins but leaves most other matrix components, especially phospholipids, in the supernatant that gets injected.[10] This is a common cause of significant ion suppression.

Causality: Phospholipids have a polar head group and non-polar tails. In reversed-phase chromatography, they tend to elute in the middle of the gradient, a region where many small molecule analytes like 3-EMGA also elute, leading to direct co-elution and competition in the ion source.

Solution: You need to implement a more selective sample preparation technique. The goal is to remove interfering components before analysis.[6] The two most effective alternatives are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). By carefully selecting the pH and the organic solvent (e.g., ethyl acetate or methyl tert-butyl ether), you can selectively extract 3-EMGA while leaving the highly polar phospholipids in the aqueous layer.[5]

  • Solid-Phase Extraction (SPE): This is a highly selective and powerful technique.[6] For an acidic analyte like 3-EMGA, an anion-exchange SPE sorbent can be used. The workflow involves loading the sample, washing away neutral and basic interferences (like many phospholipids), and then eluting the retained 3-EMGA with a solvent that disrupts the ionic interaction.

The mechanism of ion suppression by co-eluting matrix components is illustrated in the diagram below.

G cluster_source ESI Droplet Evaporation cluster_droplet1 Initial Droplet cluster_droplet2 Concentrated Droplet cluster_droplet3 Ion Formation ESI ESI Capillary Analyte 3-EMGA ESI->Analyte Matrix Phospholipid Analyte2 3-EMGA Matrix2 Phospholipid Matrix3 Phospholipid Analyte_Ion [3-EMGA-H]- MS_Inlet MS Inlet Analyte_Ion->MS_Inlet Analyte Signal (Suppressed) Matrix_Ion [PL-H]- Matrix_Ion->MS_Inlet Interference Matrix_Ion2 [PL-H]- Matrix_Ion2->MS_Inlet cluster_droplet1 cluster_droplet1 cluster_droplet2 cluster_droplet2 cluster_droplet1->cluster_droplet2 Solvent Evaporation Competition for Surface cluster_droplet3 cluster_droplet3 cluster_droplet2->cluster_droplet3 Coulombic Fission

Caption: Ion Suppression Mechanism in the ESI Source.

Q7: I'm using a stable isotope-labeled internal standard (SIL-IS) for 3-EMGA. Do I still need to worry about matrix effects?

A7: Yes, but a SIL-IS is your best tool for compensation. A SIL-IS is considered the gold standard for correcting matrix effects because it is chemically identical to the analyte and thus co-elutes and experiences nearly the same degree of ion suppression or enhancement.[6] When you calculate the peak area ratio of the analyte to the IS, the variability caused by the matrix effect is largely cancelled out.

However, there are caveats:

  • Severe Suppression: If the ion suppression is extreme (e.g., >80%), the signal for both the analyte and the IS may drop close to the limit of detection, compromising the precision and sensitivity of the assay. You cannot correct for a signal that isn't there.

  • Non-Co-elution: While rare for a SIL-IS, if for some reason (e.g., extreme chromatographic conditions) the IS does not perfectly co-elute with the analyte, it will not experience the exact same matrix effect, and the correction will be imperfect.

  • Regulatory Scrutiny: Regulatory guidelines still require you to assess and minimize matrix effects, even when using a SIL-IS.[4][15] The goal is to develop a robust method where the accuracy is not dependent solely on the correction provided by the IS. Your method should aim for an absolute matrix factor as close to 1 as possible (ideally between 0.8 and 1.2).

Part 3: Data & Methodologies

Table 1: Comparison of Sample Preparation Techniques for 3-EMGA

This table summarizes the expected performance of different sample preparation methods for reducing matrix effects in serum analysis.

Technique Principle Pros Cons Expected Matrix Factor (MF)
Protein Precipitation (PPT) Protein denaturation and removal by organic solvent (e.g., Acetonitrile).Fast, simple, inexpensive, high throughput.Poor removal of phospholipids and salts; high risk of ion suppression.[10]0.2 - 0.7 (Severe Suppression)
Liquid-Liquid Extraction (LLE) Partitioning of analyte between immiscible aqueous and organic phases.Good removal of phospholipids and salts; cleaner extracts than PPT.More labor-intensive, requires solvent optimization, potential for emulsions.0.7 - 1.1 (Minimal Suppression)
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by selective elution.Highly selective, provides the cleanest extracts, excellent for removing interferences.[6]Most expensive, requires method development, can be lower throughput.0.9 - 1.2 (No Significant Effect)
Table 2: Example Calculation of Matrix Factor, Recovery, and Process Efficiency

Using the data from the experiment described in Protocol 1, you can calculate all key validation parameters.

Parameter Calculation Example Peak Areas Result Interpretation
Set A (Neat) -Analyte: 100,000-Reference for no matrix effect.
Set B (Post-Spiked) -Analyte: 75,000-Analyte in extracted matrix.
Set C (Pre-Spiked) -Analyte: 60,000-Analyte after extraction.
Matrix Factor (MF) Area(B) / Area(A)75,000 / 100,0000.75 25% Ion Suppression.
Recovery (RE) Area(C) / Area(B)60,000 / 75,00080% 80% of the analyte was recovered during the extraction process.
Process Efficiency (PE) Area(C) / Area(A)60,000 / 100,00060% The combined effect of recovery and matrix effects.

References

Technical Support Center: Synthesis of 3-Ethyl-3-methylglutaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Ethyl-3-methylglutaric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, particularly following the well-established route from methyl ethyl ketone and ethyl cyanoacetate.

Problem 1: Low Yield of the Intermediate, α,α'-Dicyano-β-ethyl-β-methylglutarimide

Question: I am getting a low yield of the dicyanoimide intermediate. What are the likely causes and how can I improve it?

Answer:

A low yield of the intermediate, α,α'-dicyano-β-ethyl-β-methylglutarimide, often points to issues in the initial condensation reaction. Here are the primary causes and their solutions:

  • Purity of Starting Materials: The purity of ethyl cyanoacetate and methyl ethyl ketone is crucial. Use of freshly distilled or high-purity reagents is recommended to avoid side reactions.

  • Reaction Conditions: The condensation is sensitive to the concentration of ammonia and the temperature. Ensure that the ethanol used is saturated with anhydrous ammonia. The reaction should be allowed to proceed at a low temperature (e.g., in a refrigerator) to facilitate the precipitation of the ammonium salt of the imide, driving the equilibrium towards the product.[1]

  • Incomplete Precipitation: The initial product that precipitates is the ammonium salt of the imide. It's important to allow sufficient time for complete precipitation. Cooling the reaction mixture for an extended period (e.g., 12 hours or more) and even allowing for subsequent crops to crystallize from the mother liquor can significantly improve the yield.[1]

ParameterRecommended ConditionRationale
Reagent Purity High-purity or freshly distilledMinimizes side reactions from impurities.
Ammonia Anhydrous, saturated in ethanolDrives the condensation reaction forward.
Temperature Low (refrigeration)Promotes precipitation of the ammonium salt intermediate.
Reaction Time 12+ hoursAllows for complete precipitation of the product.
Problem 2: Foaming and Incomplete Hydrolysis of the Dicyanoimide Intermediate

Question: During the sulfuric acid hydrolysis of the dicyanoimide intermediate, I am experiencing excessive foaming and my final product is impure, suggesting incomplete reaction. What is happening and how can I fix this?

Answer:

This is a common and critical step where several issues can arise.

Cause of Foaming: The vigorous evolution of gases (CO2 and ammonia) during the hydrolysis of the nitrile and imide functionalities is the primary cause of foaming.[1] This is especially pronounced in the initial hours of heating.

Cause of Incomplete Hydrolysis: The hydrolysis of the two nitrile groups and the imide ring to carboxylic acids is a multi-step process.[2] Incomplete reaction can lead to a mixture of products containing residual amide and nitrile groups. Concentrated sulfuric acid can also promote side reactions if the temperature is not well-controlled.[3]

Solutions:

  • Use a Larger Flask: To manage foaming, use a flask with a significantly larger volume than the reaction mixture itself. A 5-L flask for a ~1.5 L reaction volume is recommended.[1]

  • Gradual Heating: Begin heating the reaction mixture gently to control the initial rate of gas evolution.

  • Sufficient Reflux Time: Ensure the reaction is refluxed for an adequate duration (8-10 hours) to drive the hydrolysis to completion.[1]

  • Proper Acid Concentration: A 65% (by weight) sulfuric acid solution is effective for this hydrolysis.[1] Using overly concentrated acid can lead to charring and other side reactions.[3]

Potential Impurities from Incomplete Hydrolysis:

  • 3-Ethyl-3-methyl-glutaramic acid: One amide group remains unhydrolyzed.

  • 3-Cyano-3-ethyl-3-methyl-pentanoic acid: One nitrile group remains unhydrolyzed.

  • α,α'-Dicyano-β-ethyl-β-methylglutarimide: Unreacted starting material.

Below is a diagram illustrating the hydrolysis pathway and the points where incomplete reaction can lead to impurities.

hydrolysis_pathway Intermediate α,α'-Dicyano-β-ethyl-β-methylglutarimide Amide_Nitrile Amide-Nitrile Intermediate Intermediate->Amide_Nitrile Partial Hydrolysis Final_Product This compound Intermediate->Final_Product Complete Hydrolysis (H2SO4, Δ) Diamide Diamide Intermediate Amide_Nitrile->Diamide Hydrolysis Diamide->Final_Product Hydrolysis

Caption: Hydrolysis pathway and potential intermediates.

Problem 3: Product Fails to Crystallize or Oily Product is Obtained

Question: After the hydrolysis and work-up, my this compound is an oil and will not crystallize, or the crystals are of poor quality. Why is this happening?

Answer:

The presence of impurities often leads to the depression of the melting point and can prevent crystallization.

  • Incomplete Hydrolysis: As discussed in Problem 2, the presence of amide or nitrile-containing intermediates will result in an impure mixture that is difficult to crystallize.

  • Side Products from Synthesis: Although the primary synthetic route is generally high-yielding, minor side products from the initial condensation can be carried through the synthesis.

  • Excess Water or Solvent: Incomplete removal of the extraction solvent or the presence of excess water can also inhibit crystallization.

Troubleshooting Steps:

  • Confirm Complete Hydrolysis: Before work-up, ensure the hydrolysis is complete. If in doubt, extending the reflux time is a safe option.

  • Thorough Extraction and Washing: After hydrolysis, a thorough extraction (e.g., with ether) is necessary to separate the product from the aqueous acidic solution.

  • Recrystallization: This is a crucial step for obtaining a pure product. Recrystallization from water is recommended.[1] The use of activated carbon during recrystallization can help remove colored impurities.[1]

  • Drying: Ensure the final product is thoroughly dried to remove any residual solvent or water.

purification_workflow Crude Crude Oily Product Recrystallize Recrystallize from Water (with activated carbon) Crude->Recrystallize Filter Filter Crystals Recrystallize->Filter Dry Dry Under Vacuum Filter->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Purification workflow for obtaining crystalline product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most cited and reliable method is a multi-step synthesis starting from the condensation of methyl ethyl ketone and ethyl cyanoacetate in the presence of ammonia and ammonium acetate. This forms the intermediate α,α'-dicyano-β-ethyl-β-methylglutarimide. Subsequent hydrolysis of this intermediate with a strong acid, such as sulfuric acid, yields this compound.[1]

Q2: Are there alternative synthetic routes?

Yes, other routes have been described, including the oxidation of β-ethyl-β-methyl-δ-valerolactone with chromic acid and the reaction of sodium hypobromite on 1,4-dimethyl-1-ethyl-3,5-cyclohexanedione.[1] However, the cyanoacetamide-based route is often preferred for its accessibility of starting materials and relatively good yields.

Q3: My NMR spectrum shows unexpected peaks. What could they be?

Besides the impurities from incomplete hydrolysis (amides, nitriles), other possibilities include:

  • Starting Materials: Traces of unreacted methyl ethyl ketone or ethyl cyanoacetate if the initial reaction was incomplete.

  • Solvents: Residual solvents from the extraction or recrystallization steps (e.g., ether, ethanol).

  • Symmetrical Glutaric Acid: If a different starting ketone was inadvertently used or present as an impurity, you might have a different substituted glutaric acid.

A careful analysis of the chemical shifts and integration in your NMR spectrum, along with other analytical techniques like GC-MS, can help identify these impurities.

Q4: Can I use a different acid for the hydrolysis step?

While sulfuric acid is commonly used, other strong mineral acids like hydrochloric acid can also effect the hydrolysis of nitriles and amides.[2][4] However, the reaction conditions (temperature, concentration, time) may need to be re-optimized. The procedure from Organic Syntheses specifically calls for 65% sulfuric acid, which has been demonstrated to be effective.[1]

Q5: What is the expected melting point of pure this compound?

The reported melting point for the purified product is in the range of 78-80°C.[1] A lower or broader melting point range is a strong indication of the presence of impurities.

Experimental Protocols

Protocol 1: Synthesis of α,α'-Dicyano-β-ethyl-β-methylglutarimide [1]

  • In a 2-L round-bottomed flask, combine 452 g (4.0 moles) of ethyl cyanoacetate, 144 g (2.0 moles) of methyl ethyl ketone, and 2 g of ammonium acetate.

  • Add 800 mL of 95% ethanol containing 80 g (4.7 moles) of anhydrous ammonia.

  • Stopper the flask and place it in a refrigerator for at least 12 hours.

  • Filter the precipitated ammonium salt of the imide, wash with approximately 200 mL of ether, and air-dry.

  • Dissolve the salt in the minimum amount of boiling water (approx. 800 mL) and acidify the solution with concentrated hydrochloric acid until it is acidic to Congo red paper.

  • Cool the resulting white slurry in an ice bath.

  • Collect the imide by filtration and dry at 100°C.

Protocol 2: Hydrolysis to this compound [1]

  • In a 5-L round-bottomed flask, mix 280 g (1.36 moles) of α,α'-dicyano-β-ethyl-β-methylglutarimide with 1.35 L of 65% (by weight) sulfuric acid.

  • Heat the mixture under reflux for 8-10 hours. Be prepared for initial foaming.

  • Allow the mixture to cool.

  • Filter the precipitate.

  • Recrystallize the crude this compound from water (a ratio of 3 mL of water to 1 g of acid is recommended). The use of activated carbon is advised to decolorize the solution.

  • Collect the pure crystals by filtration and dry thoroughly.

References

Technical Support Center: Resolving Isomeric Interference in the Analysis of 3-Ethyl-3-methylglutaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The accurate quantification of 3-ethyl-3-methylglutaric acid (3E3MG), a C8 dicarboxylic acid, is a critical task in metabolomics and the clinical diagnosis of specific inborn errors of metabolism. However, its analysis is frequently complicated by the presence of structurally similar isomers and related organic acids that exhibit nearly identical physicochemical properties. This leads to significant challenges in chromatographic separation and mass spectrometric detection, potentially causing inaccurate measurements and misdiagnosis.

This technical support guide provides researchers, clinical scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, validated protocols, and in-depth FAQs to effectively address and overcome the challenges of isomeric interference in the analysis of this compound.

Section 1: Understanding the Challenge: The Problem of Isomeric Co-elution

The primary difficulty in analyzing 3E3MG stems from its structural similarity to other dicarboxylic acids that may be present in biological samples. These compounds often share the same nominal mass and produce similar fragmentation patterns upon ionization, making their individual identification and quantification a significant analytical hurdle.

FAQ 1.1: What are the common isomers and related compounds that interfere with this compound analysis?

Several compounds can interfere with 3E3MG analysis. The most common interferences are not strict isomers (same formula) but are structurally related compounds that are often analyzed in the same metabolic panel and can co-elute under standard chromatographic conditions. Key compounds of concern include 3-methylglutaric acid and 3-methylglutaconic acid, which are important biomarkers for various metabolic disorders.[1][2][3][4]

Table 1: Key Analytes and Potential Interferences

Compound Name Abbreviation Molecular Formula Molecular Weight ( g/mol )
This compound 3E3MG C₈H₁₄O₄ 174.19
3-Methylglutaric acid 3MG C₆H₁₀O₄ 146.14
3-Methylglutaconic acid 3MGC C₆H₈O₄ 144.12
Glutaric acid GA C₅H₈O₄ 132.11

| Ethylmalonic acid | EMA | C₅H₈O₄ | 132.11 |

The structural similarities are the root cause of the analytical challenge, as they lead to similar behavior during extraction, derivatization, and chromatography.

G Structural relationships between the target analyte and common interferences. cluster_target Target Analyte A This compound (C8H14O4) B 3-Methylglutaric acid (C6H10O4) C 3-Methylglutaconic acid (C6H8O4) D Glutaric acid (C5H8O4) E Ethylmalonic acid (C5H8O4)

Caption: Structural relationships of key organic acids.

Section 2: Troubleshooting Guide for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for urinary organic acid profiling, but it is particularly susceptible to isomeric interference without careful optimization.[5][6]

Problem 2.1: My chromatogram shows a single, broad, or asymmetric peak where I expect 3E3MG. How can I confirm co-elution?

An ideal chromatographic peak should be symmetrical and sharp. Asymmetry or excessive broadness strongly suggests the presence of more than one compound.

  • Causality: Co-eluting compounds with slightly different retention times merge into a single, distorted peak. This is common when the chromatographic method lacks the necessary resolving power for structurally similar molecules.

  • Troubleshooting Steps:

    • Confirm Peak Purity with Mass Spectrometry: A key advantage of a mass spectrometer as a detector is the ability to acquire spectral data across the entire peak. Examine the mass spectra at different points (leading edge, apex, and trailing edge) of the chromatographic peak. If the relative abundances of the fragment ions change across the peak, it is a definitive sign of co-elution.

    • Analyze Pure Standards: If available, inject pure analytical standards of the suspected interferences (e.g., 3-methylglutaric acid) under the same conditions to determine their exact retention times. This will confirm if their retention times overlap with your target analyte.

    • Spike the Sample: Co-inject the sample with a pure standard of a suspected isomer. A significant and symmetrical increase in the peak height of the unknown confirms its identity.

Problem 2.2: How can I improve the chromatographic separation of these isomers?

If co-elution is confirmed, the next step is to optimize the GC method to resolve the individual components.

  • Causality: Separation on a GC column is governed by the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase. Modifying temperature and the stationary phase chemistry can enhance this partitioning.

  • Solution A: Optimizing the GC Temperature Program

    • Reduce the Ramp Rate: A slower temperature ramp (e.g., 2-5°C/min instead of 10-20°C/min) increases the time analytes spend interacting with the stationary phase. This provides more opportunity for separation between closely eluting compounds.

    • Lower the Initial Temperature: A lower starting temperature can improve the "focusing" of analytes at the head of the column before the temperature ramp begins, leading to sharper peaks and better resolution of early-eluting compounds.

    • Incorporate Isothermal Holds: Adding a brief isothermal (constant temperature) hold at a temperature just below the elution temperature of the isomer cluster can often allow the compounds to separate more effectively.

  • Solution B: Column Selection

    • The choice of GC column is paramount. For complex mixtures of polar organic acids (even after derivatization), a highly polar stationary phase is often recommended to maximize separation selectivity. Consider columns with a high percentage of cyanopropyl or polyethylene glycol phases.

Problem 2.3: My isomers are separated, but their mass spectra are too similar for specific quantification. How can I solve this?

This is a common issue, especially with electron ionization (EI), which can produce extensive fragmentation, leading to many shared ions among isomers.

  • Causality: Structural isomers often produce fragment ions of the same mass-to-charge ratio (m/z), making them indistinguishable with a standard single quadrupole mass spectrometer.

  • Solution: Employ Tandem Mass Spectrometry (GC-MS/MS)

    • Principle of Operation: Tandem mass spectrometry (e.g., using a triple quadrupole instrument) provides a much higher degree of specificity. It allows you to select a specific precursor ion for your analyte, fragment it, and then monitor for a unique product ion. This two-stage filtering process, known as Multiple Reaction Monitoring (MRM), can effectively eliminate interference from co-eluting compounds, even if they share the same precursor ion.[7][8]

    • Implementation: You must develop an MRM method by identifying a unique precursor-to-product ion transition for each analyte. This is typically done by infusing pure standards and optimizing the collision energy for the desired fragmentation. Even if isomers share a precursor ion, they will often produce different product ions or the same product ions at vastly different relative abundances, allowing for specific detection.[7][8]

Table 2: Example GC-MS/MS Transitions for TMS-Derivatized Organic Acids (Note: These are illustrative transitions. Actual m/z values and collision energies must be optimized on your specific instrument.)

Compound Derivative Precursor Ion (m/z) Product Ion (m/z)
Glutaric Acid di-TMS 261 147
3-Hydroxyglutaric Acid tri-TMS 349 333

| 3-Methylglutaric Acid | di-TMS | 275 | 147 |

Section 3: Standard Operating Protocol: A Validated GC-MS/MS Method for Organic Acid Analysis

This protocol provides a self-validating workflow designed for robust and specific quantification of 3E3MG and related metabolites in a urine matrix.

Caption: GC-MS/MS workflow for organic acid analysis.

Step 1: Sample Preparation and Extraction
  • Sample Collection: To a 1 mL aliquot of urine in a glass tube, add an appropriate internal standard (e.g., a stable isotope-labeled version of a target analyte or a non-endogenous dicarboxylic acid like suberic acid).

  • Acidification: Acidify the sample to a pH of ~1 by adding 50 µL of 6M HCl. This protonates the carboxylic acid groups, making them less water-soluble and more amenable to extraction into an organic solvent.

  • Extraction: Add 3 mL of ethyl acetate. Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube. Repeat the extraction (steps 3-5) on the remaining aqueous layer and combine the organic extracts. This double extraction ensures high recovery of the analytes.

Step 2: Derivatization
  • Causality: Organic acids are polar and non-volatile. Derivatization with a silylating agent replaces the acidic protons on the carboxyl groups with non-polar trimethylsilyl (TMS) groups, increasing their volatility and thermal stability for GC analysis.[9][10][11]

  • Evaporation: Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen gas at 40-50°C. It is critical to ensure all solvent is removed, as residual water can quench the derivatization reagent.[9]

  • Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[12]

  • Reaction: Cap the tube tightly and heat at 70°C for 60 minutes to ensure complete derivatization of all acidic protons.

Step 3: GC-MS/MS Instrument Parameters
  • GC Column: Use a high-polarity column such as a DB-5ms (5% phenyl-methylpolysiloxane) or a more polar column if co-elution persists.

  • Injection: Inject 1 µL of the derivatized sample in splitless mode.

  • Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 5°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer: Operate in Electron Ionization (EI) mode.

  • Acquisition Mode: Use Multiple Reaction Monitoring (MRM). Set up the specific precursor-product ion transitions and collision energies for your target analytes and internal standard as determined during method development.

Section 4: Frequently Asked Questions (FAQs)

FAQ 4.1: Can the derivatization step itself cause analytical problems?

Yes. While essential, the derivatization process can be a source of variability.

  • Incomplete Derivatization: If the reaction is incomplete (due to residual water, insufficient reagent, or incorrect temperature/time), you will see poor peak shapes (tailing) and low response for your analytes. This can also lead to the erroneous appearance of mono-derivatized species, complicating the chromatogram.

  • Isomerization: For some molecules, the heating step during derivatization can cause isomerization. For example, it has been shown that trans-3-methylglutaconic acid can convert to a mixture of cis and trans isomers under the conditions used for sample derivatization prior to GC-MS analysis.[13] It is crucial to be aware of this possibility and, if necessary, to quantify both isomeric peaks.

FAQ 4.2: Is Liquid Chromatography-Mass Spectrometry (LC-MS) a viable alternative?

LC-MS is a powerful alternative and is increasingly used for organic acid analysis.

  • Advantages: The primary advantage is that derivatization is typically not required. Samples can often be analyzed after a simple "dilute-and-shoot" preparation. This eliminates a time-consuming and potentially error-prone step.

  • Disadvantages: Chromatographic separation of small, polar organic acids on common reversed-phase LC columns can be challenging. Specialized columns (e.g., HILIC or ion-exchange) may be required. Furthermore, electrospray ionization (ESI), common in LC-MS, can be more susceptible to matrix effects (ion suppression or enhancement) than EI in GC-MS.

FAQ 4.3: Why is the accurate differentiation of these acids clinically important?

Accurate quantification is vital for the correct diagnosis of several inborn errors of metabolism.[14]

  • 3-Methylglutaconic Aciduria (MGA): Elevated levels of 3-methylglutaconic and 3-methylglutaric acid are hallmarks of a group of genetic disorders known as 3-methylglutaconic aciduria.[1][2][3][4][15]

  • Ethylmalonic Encephalopathy (EE): This severe disorder is characterized by elevated urinary excretion of ethylmalonic acid and 2-methylsuccinate.[16][17][18][19]

  • Glutaric Aciduria Type 1 (GA1): This condition leads to the accumulation of glutaric acid and 3-hydroxyglutaric acid.[7][8] Mistaking one acid for another due to isomeric interference could lead to a delayed or incorrect diagnosis, impacting patient outcomes.

References

Technical Support Center: Troubleshooting 3-Ethyl-3-methylglutaric Acid (3-EMGA) Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of 3-Ethyl-3-methylglutaric acid (3-EMGA). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with calibration and quantification of this dicarboxylic acid. As a key biomarker in certain metabolic disorders, accurate measurement of 3-EMGA is critical. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you resolve common issues in your analytical workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Calibration Curve Issues
Question 1: Why is my calibration curve for 3-EMGA non-linear, especially at higher concentrations?

Answer:

Non-linearity in calibration curves for 3-EMGA is a common issue that can often be traced back to detector saturation, matrix effects, or issues with the derivatization process, particularly in Gas Chromatography-Mass Spectrometry (GC-MS) methods.

Troubleshooting Steps & Scientific Rationale:

  • Assess Detector Saturation:

    • Rationale: Mass spectrometry detectors have a finite dynamic range. At high analyte concentrations, the detector can become saturated, leading to a plateau in the signal response and causing the calibration curve to bend.

    • Action: Dilute your higher concentration standards and re-inject. If linearity is restored in a narrower concentration range, detector saturation is the likely cause. You may need to adjust your calibration range or implement a dilution protocol for highly concentrated samples.

  • Investigate Matrix Effects (LC-MS/MS):

    • Rationale: In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), co-eluting endogenous compounds from the sample matrix (e.g., urine, plasma) can suppress or enhance the ionization of 3-EMGA, leading to a non-linear response.[1][2][3] This effect can be concentration-dependent.

    • Action: Prepare a set of calibration standards in the same matrix as your samples (matrix-matched calibrators) and compare the curve to standards prepared in a clean solvent. A significant difference in the slope of the curves indicates the presence of matrix effects. Improving sample cleanup, for example, through Solid Phase Extraction (SPE), can mitigate these effects.[2]

  • Evaluate Derivatization Efficiency (GC-MS):

    • Rationale: For GC-MS analysis, 3-EMGA, being a polar carboxylic acid, requires derivatization to increase its volatility and thermal stability.[4][5] Incomplete or inconsistent derivatization, especially at high concentrations where the derivatizing agent may be depleted, can lead to a non-linear response.

    • Action:

      • Ensure your derivatization reagent (e.g., BSTFA with 1% TMCS) is fresh and not exposed to moisture.

      • Optimize the reaction time and temperature. Some analytes require more stringent conditions for complete derivatization.[6]

      • Consider increasing the amount of derivatizing agent for higher concentration samples to ensure a molar excess.

Troubleshooting Decision Tree for Non-Linearity

start Non-Linear Calibration Curve check_saturation Dilute high concentration standards and re-analyze start->check_saturation saturation_q Is the curve now linear in the lower range? check_saturation->saturation_q saturation_yes Detector Saturation. Adjust calibration range or sample dilution. saturation_q->saturation_yes Yes saturation_no Proceed to next step saturation_q->saturation_no No check_matrix Prepare matrix-matched calibrators saturation_no->check_matrix matrix_q Does the matrix-matched curve differ significantly from the solvent curve? check_matrix->matrix_q matrix_yes Matrix Effects. Improve sample cleanup (e.g., SPE). matrix_q->matrix_yes Yes matrix_no Proceed to next step matrix_q->matrix_no No check_derivatization Optimize derivatization (reagent amount, time, temp) matrix_no->check_derivatization derivatization_q Does optimization improve linearity? check_derivatization->derivatization_q derivatization_yes Incomplete/Inconsistent Derivatization. Implement optimized protocol. derivatization_q->derivatization_yes Yes derivatization_no Consult further instrument diagnostics. derivatization_q->derivatization_no No

Caption: Troubleshooting workflow for a non-linear calibration curve.

Question 2: I'm observing high variability and poor precision between my calibration points. What are the likely causes?

Answer:

High variability in calibration standards points to inconsistencies in your analytical process. The most common culprits are imprecise pipetting, inconsistent sample preparation (extraction or derivatization), or instrument instability.

Troubleshooting Steps & Scientific Rationale:

  • Verify Pipette Accuracy and Technique:

    • Rationale: Inaccurate or imprecise pipetting during the preparation of stock solutions and serial dilutions is a primary source of error that propagates through the entire calibration curve.

    • Action: Ensure all pipettes are calibrated. Use the appropriate size pipette for the volume being dispensed to maximize accuracy. When preparing standards, it is good practice to prepare them independently rather than through serial dilutions from a single stock to avoid compounding errors.[7]

  • Standardize Sample Preparation:

    • Rationale: Any variability in the sample preparation steps will be reflected in the final results. This is particularly true for manual procedures like liquid-liquid extraction (LLE) or derivatization.

    • Action:

      • Extraction: Ensure consistent vortexing/shaking times and speeds. Be precise when separating the organic and aqueous layers.

      • Evaporation: Avoid evaporating samples to complete dryness for extended periods, as this can lead to loss of the analyte. A gentle stream of nitrogen is recommended.[8]

      • Derivatization: Ensure all samples and standards are heated at the same temperature for the same amount of time.

  • Utilize an Appropriate Internal Standard (IS):

    • Rationale: An internal standard is crucial for correcting for variations in sample preparation and instrument response.[9][10] The ideal IS is a stable isotope-labeled version of the analyte (e.g., this compound-d3). This type of IS behaves nearly identically to the analyte during extraction, derivatization, and ionization, thus providing the most accurate correction.[2][11][12]

    • Action: If you are not already using a stable isotope-labeled IS, consider incorporating one into your method. If one is not available, a structural analog that is not present in the sample can be used, but it may not correct for all sources of variability as effectively.[9][13]

Table 1: Comparison of Internal Standard Types

Internal Standard TypeAdvantagesDisadvantages
Stable Isotope-Labeled Co-elutes with the analyte, corrects for matrix effects and procedural losses most effectively.[2]Can be expensive and not always commercially available.
Structural Analog More affordable and widely available. Corrects for some procedural variability.May have different extraction efficiency, derivatization kinetics, and ionization response compared to the analyte.
Sensitivity and Accuracy Issues
Question 3: My low concentration standards are not accurate, and my limit of quantification (LOQ) is too high. How can I improve sensitivity?

Answer:

Poor sensitivity at the lower end of your calibration curve can be due to a number of factors including inefficient extraction, analyte degradation, insufficient derivatization, or suboptimal mass spectrometer settings.

Troubleshooting Steps & Scientific Rationale:

  • Optimize Sample Extraction and Concentration:

    • Rationale: The efficiency of your extraction method directly impacts the amount of analyte that reaches the instrument. A pre-concentration step is often necessary for trace-level analysis.

    • Action:

      • pH Adjustment: 3-EMGA is a dicarboxylic acid. Ensure the sample pH is sufficiently low (acidic) before a liquid-liquid extraction with an organic solvent like ethyl acetate to ensure the analyte is in its neutral, more extractable form.[8]

      • Solvent Choice: Experiment with different extraction solvents to find one that provides the best recovery for 3-EMGA.

      • Concentration Step: After extraction, evaporating the solvent and reconstituting in a smaller volume of a suitable solvent can significantly increase the analyte concentration.

  • Enhance Mass Spectrometer Signal:

    • Rationale: The sensitivity of a mass spectrometer is highly dependent on its settings. Proper tuning and optimization for the specific analyte are critical.

    • Action:

      • Source Conditions: Optimize source parameters such as gas flows, temperatures, and voltages to maximize the generation of the precursor ion for 3-EMGA.

      • MRM Transitions: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and selectivity. Ensure you are using the most intense and specific precursor-to-product ion transitions. You may need to infuse a pure standard of derivatized 3-EMGA to fine-tune these parameters.

  • Address Adsorption and Analyte Loss:

    • Rationale: Polar analytes like organic acids can adsorb to active sites in the GC inlet, column, or on glass surfaces, leading to poor peak shape and reduced signal, especially at low concentrations.[4]

    • Action:

      • Use deactivated glass vials and inserts.

      • Ensure the GC inlet liner is clean and deactivated. A splitless injection mode is often preferred for trace analysis to transfer the maximum amount of analyte onto the column.

      • Confirm that the derivatization is complete, as this process masks the polar functional groups responsible for adsorption.[5]

Protocol: Liquid-Liquid Extraction of 3-EMGA from Urine

start Start: 1 mL Urine Sample add_is Add Internal Standard (e.g., 3-EMGA-d3) start->add_is acidify Acidify to pH 1-2 with HCl add_is->acidify extract1 Add 4 mL Ethyl Acetate, Vortex 2 min acidify->extract1 centrifuge1 Centrifuge at 3000 x g for 5 min extract1->centrifuge1 collect1 Collect Organic Layer centrifuge1->collect1 extract2 Repeat Extraction with 4 mL Ethyl Acetate collect1->extract2 centrifuge2 Centrifuge at 3000 x g for 5 min extract2->centrifuge2 collect2 Collect Organic Layer centrifuge2->collect2 combine Combine Organic Layers collect2->combine dry Evaporate to Dryness under Nitrogen combine->dry derivatize Derivatize with BSTFA + 1% TMCS (60°C, 30 min) dry->derivatize analyze Analyze by GC-MS or LC-MS/MS derivatize->analyze

Caption: A typical LLE workflow for 3-EMGA from a urine matrix.[8]

References

Navigating the Labyrinth of 3-Ethyl-3-methylglutaric Acid Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for the sensitive detection of 3-Ethyl-3-methylglutaric acid (3-EMGA). This guide is meticulously crafted for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this important, yet challenging, analyte. As a key biomarker in ethylmalonic encephalopathy, a severe infantile metabolic disorder, the accurate and sensitive detection of 3-EMGA is paramount for early diagnosis and monitoring.[1][2][3][4][5]

This resource moves beyond standard protocols to provide in-depth troubleshooting and frequently asked questions, structured to address the real-world challenges encountered during experimental workflows.

The Analytical Challenge: Why is 3-EMGA Detection Difficult?

The inherent chemical properties of 3-EMGA, a dicarboxylic acid, present several analytical hurdles. Its high polarity and low volatility make it unsuitable for direct analysis by gas chromatography (GC) and can lead to poor retention on traditional reversed-phase liquid chromatography (LC) columns.[6][7][8] Furthermore, complex biological matrices such as urine and plasma introduce a host of interfering compounds that can suppress or enhance the analyte signal in mass spectrometry (MS), a phenomenon known as the matrix effect.[9][10][11][12]

Therefore, successful and sensitive detection of 3-EMGA necessitates a multi-faceted approach, encompassing robust sample preparation, appropriate derivatization, and optimized chromatographic and mass spectrometric conditions.

Troubleshooting Guide: From Sample to Signal

This section is designed to be your first point of reference when you encounter unexpected results. It is organized by the typical stages of an analytical workflow.

Part 1: Sample Preparation

Issue 1: Low recovery of 3-EMGA from the sample matrix.

  • Potential Cause: Inefficient extraction from the biological matrix (e.g., urine, plasma).

  • Troubleshooting Steps:

    • pH Adjustment: 3-EMGA is an acid. Ensure the sample pH is lowered (typically to <2) before extraction with an organic solvent like ethyl acetate or diethyl ether. This protonates the carboxylic acid groups, making the molecule less polar and more soluble in the organic phase.[13]

    • Salting Out: The addition of a salt, such as sodium chloride, to the aqueous sample can increase the partitioning of 3-EMGA into the organic solvent by reducing its solubility in the aqueous phase.[13]

    • Solvent Choice and Volume: Experiment with different extraction solvents. While ethyl acetate is common, other solvents with varying polarities may offer better recovery. Also, ensure a sufficient volume of solvent is used for efficient extraction, often in multiple steps.

    • Internal Standard Addition: An isotopically labeled internal standard (IS) is crucial for accurate quantification. The IS should be added at the very beginning of the sample preparation process to account for any losses during extraction and subsequent steps.

Issue 2: Inconsistent results between sample replicates.

  • Potential Cause: Incomplete vortexing or phase separation during liquid-liquid extraction (LLE).

  • Troubleshooting Steps:

    • Vigorous Mixing: Ensure thorough mixing of the sample and extraction solvent to maximize the surface area for mass transfer.

    • Centrifugation: After mixing, centrifuge the samples at a sufficient speed and for an adequate duration to achieve a clean separation between the aqueous and organic layers.

    • Careful Aspiration: When collecting the organic layer, be meticulous to avoid aspirating any of the aqueous phase or the protein interface, which can introduce interferences.

Part 2: Derivatization (for GC-MS Analysis)

Issue 3: No or very low derivatized 3-EMGA peak detected.

  • Potential Cause: Incomplete derivatization reaction.

  • Troubleshooting Steps:

    • Reagent Selection: The most common derivatization for organic acids for GC-MS is silylation, which replaces the active hydrogens on the carboxylic acid groups with a trimethylsilyl (TMS) group.[14] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like 1% Trimethylchlorosilane (TMCS) are highly effective.[15][16]

    • Anhydrous Conditions: Silylating reagents are sensitive to moisture. Ensure all glassware is thoroughly dried and that the sample extract is completely evaporated to dryness before adding the derivatization reagent. Any residual water will preferentially react with the silylating agent, reducing its availability for the analyte.

    • Reaction Conditions: Optimize the reaction temperature and time. A common starting point is heating at 60-70°C for 30-60 minutes.[16][17]

    • Reagent Volume: Ensure an adequate excess of the derivatization reagent is used to drive the reaction to completion.

Issue 4: Multiple peaks observed for the derivatized 3-EMGA.

  • Potential Cause: Formation of multiple derivative species or degradation of the analyte.

  • Troubleshooting Steps:

    • Complete Derivatization: Incomplete derivatization can lead to a mixture of partially and fully derivatized products. Re-optimize the derivatization conditions (reagent, temperature, time) to favor the formation of a single, stable derivative.

    • Injector Temperature: A high injector temperature in the GC can sometimes cause thermal degradation of the derivatized analyte. Try reducing the injector temperature in increments to see if the peak shape and number improve.

Part 3: Chromatographic Separation (GC-MS & LC-MS)

Issue 5: Poor peak shape (tailing or fronting).

  • Potential Cause (GC-MS): Active sites in the GC inlet liner or column.

  • Potential Cause (LC-MS): Secondary interactions with the stationary phase or inappropriate mobile phase conditions.

  • Troubleshooting Steps (GC-MS):

    • Inlet Maintenance: Regularly replace the GC inlet liner and septum. Use a deactivated liner to minimize interactions with the analyte.

    • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to remove any residual impurities and ensure a uniform stationary phase.

  • Troubleshooting Steps (LC-MS):

    • Mobile Phase pH: For reversed-phase LC, ensure the mobile phase pH is well below the pKa of 3-EMGA to keep it in its protonated, less polar form, which will improve retention and peak shape.

    • Column Choice: For highly polar analytes like 3-EMGA, consider alternative column chemistries such as Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange chromatography.[6]

Issue 6: Co-elution with interfering peaks.

  • Potential Cause: Insufficient chromatographic resolution.

  • Troubleshooting Steps:

    • Gradient Optimization (LC-MS): Adjust the mobile phase gradient to increase the separation between 3-EMGA and the interfering compounds. A shallower gradient can often improve resolution.

    • Temperature Program Optimization (GC-MS): Modify the oven temperature program. A slower ramp rate can enhance separation.

    • Column Selection: If optimization of the existing method is insufficient, consider a column with a different stationary phase chemistry that offers different selectivity.

Part 4: Mass Spectrometric Detection

Issue 7: Ion suppression or enhancement (Matrix Effect).

  • Potential Cause: Co-eluting compounds from the sample matrix affecting the ionization efficiency of 3-EMGA in the MS source.[9][10][11][12]

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Implement more rigorous sample preparation techniques, such as solid-phase extraction (SPE), to remove a larger portion of the matrix components before analysis.

    • Dilution: Diluting the sample can reduce the concentration of matrix components and thereby lessen their impact on the analyte's ionization.[12] However, this may compromise the limit of detection.

    • Chromatographic Separation: Optimize the chromatography to separate 3-EMGA from the majority of the matrix components.

    • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte will experience the same degree of ion suppression or enhancement, allowing for accurate correction during data processing. This is the most effective way to compensate for matrix effects.[12]

Frequently Asked Questions (FAQs)

Q1: Should I use GC-MS or LC-MS/MS for 3-EMGA analysis?

Both techniques are viable and widely used for the analysis of organic acids.[13][18]

  • GC-MS: Offers excellent chromatographic resolution and is a robust and well-established technique. However, it requires a derivatization step to make the non-volatile 3-EMGA amenable to gas chromatography.[19][20] This adds an extra step to the sample preparation and can be a source of variability.

  • LC-MS/MS: Provides high sensitivity and specificity and can often analyze 3-EMGA without derivatization, simplifying the workflow.[7][8][21] However, it can be more susceptible to matrix effects, and chromatographic separation of the polar 3-EMGA from other polar matrix components can be challenging on standard reversed-phase columns.[6]

The choice often depends on the available instrumentation, the required sensitivity, and the laboratory's expertise.

Q2: What are the expected mass spectral fragments for derivatized 3-EMGA in GC-MS?

For the trimethylsilyl (TMS) derivative of 3-EMGA, you would expect to see characteristic fragments resulting from the loss of methyl groups and cleavage of the carbon chain. The specific fragmentation pattern will depend on the ionization energy used. It is crucial to analyze a pure standard of derivatized 3-EMGA to establish the expected mass spectrum and retention time.

Q3: How can I confirm the identity of the 3-EMGA peak in my chromatogram?

  • Retention Time Matching: The retention time of the peak in your sample should match that of a pure 3-EMGA standard analyzed under the same conditions.

  • Mass Spectral Library Matching: The mass spectrum of the peak should match the spectrum of the 3-EMGA standard in your user-generated library or a commercial library.

  • Multiple Reaction Monitoring (MRM) for LC-MS/MS: In LC-MS/MS, the use of at least two specific precursor-to-product ion transitions provides a high degree of confidence in the identification of the analyte.

Q4: What is a suitable internal standard for 3-EMGA quantification?

The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d3 or -13C4. This is because it will have nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. If a labeled version is not available, a structural analog with similar properties can be used, but it will not correct for all sources of error as effectively.

Q5: My calibration curve for 3-EMGA is not linear. What could be the cause?

  • Detector Saturation: At high concentrations, the MS detector can become saturated, leading to a non-linear response. Try extending the calibration range to lower concentrations or diluting the more concentrated standards.

  • Matrix Effects: If you are using an external calibration without an appropriate internal standard, matrix effects that vary with concentration can lead to non-linearity.

  • Incomplete Derivatization: At higher concentrations of 3-EMGA, the derivatization reaction may be incomplete if there is not a sufficient excess of the reagent, leading to a leveling off of the response.

Visualizing the Workflow

To aid in understanding the analytical process, the following diagrams illustrate the key steps and decision points.

Experimental Workflow for 3-EMGA Analysis

3-EMGA Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Urine/Plasma Sample Add_IS Add Isotope-Labeled Internal Standard Sample->Add_IS Acidify Acidify Sample (pH < 2) Add_IS->Acidify Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) Acidify->Extract Dry Evaporate to Dryness Extract->Dry Derivatize Derivatization (GC-MS) (e.g., BSTFA + 1% TMCS) Dry->Derivatize For GC-MS LCMS LC-MS/MS Analysis Dry->LCMS For LC-MS/MS (Direct Injection) GCMS GC-MS Analysis Derivatize->GCMS Data Data Acquisition and Processing GCMS->Data LCMS->Data Quantify Quantification using Calibration Curve Data->Quantify Report Report Results Quantify->Report

Caption: A generalized workflow for the quantification of 3-EMGA in biological samples.

Troubleshooting Logic for Low Analyte Signal

Troubleshooting Low Signal Start Low or No 3-EMGA Signal Check_Extraction Verify Sample Extraction Efficiency? Start->Check_Extraction Check_Deriv Confirm Complete Derivatization? Check_Extraction->Check_Deriv Yes Improve_Extraction Optimize pH, Solvent, Salting-Out Check_Extraction->Improve_Extraction No Check_Chroma Assess Chromatographic Peak Shape? Check_Deriv->Check_Chroma Yes Improve_Deriv Check Reagents, Optimize Conditions Check_Deriv->Improve_Deriv No Check_MS Investigate Matrix Effects? Check_Chroma->Check_MS Good Improve_Chroma Inlet Maintenance, Optimize Gradient/Ramp Check_Chroma->Improve_Chroma Poor Mitigate_Matrix Improve Cleanup, Use Isotope-Labeled IS Check_MS->Mitigate_Matrix Yes Success Signal Improved Check_MS->Success No Improve_Extraction->Start Re-analyze Improve_Deriv->Start Re-analyze Improve_Chroma->Start Re-analyze Mitigate_Matrix->Start Re-analyze

Caption: A decision tree for troubleshooting low signal intensity in 3-EMGA analysis.

Refined Methodologies: Detailed Protocols

For your convenience, here are detailed starting protocols for both GC-MS and LC-MS/MS analysis. These should be considered as a baseline and may require further optimization for your specific instrumentation and sample matrices.

Protocol 1: GC-MS Analysis of 3-EMGA in Urine
  • Sample Preparation and Extraction:

    • To 1 mL of urine, add 10 µL of a 100 µg/mL solution of the isotopically labeled internal standard.

    • Acidify the sample to a pH of approximately 1-2 with 6M HCl.

    • Add 5 mL of ethyl acetate and vortex for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.

    • Evaporate the combined extracts to complete dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried extract, add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.[16][17]

    • Allow the sample to cool to room temperature before injection.

  • GC-MS Parameters:

    • GC Column: A low-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) is recommended.

    • Injection: 1 µL in splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Program: Initial temperature of 70°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • MS Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550 or selected ion monitoring (SIM) for target ions.

Protocol 2: LC-MS/MS Analysis of 3-EMGA in Plasma
  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of the isotopically labeled internal standard.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Parameters:

    • LC Column: A C18 reversed-phase column is a common starting point, but a HILIC column may provide better retention.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B. A typical gradient might be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-12 min, 5% B.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • MS Parameters: Electrospray ionization (ESI) in negative ion mode. Optimize the precursor and product ions for 3-EMGA and the internal standard for MRM analysis.

Quantitative Data Summary

The following table provides an example of typical parameters that should be recorded and optimized during method development.

ParameterGC-MSLC-MS/MS
Linearity (r²) > 0.995> 0.995
Limit of Detection (LOD) Dependent on matrix and instrumentDependent on matrix and instrument
Limit of Quantification (LOQ) Dependent on matrix and instrumentDependent on matrix and instrument
Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 85-115%85-115%

Conclusion

The sensitive and reliable quantification of this compound is an achievable, albeit challenging, analytical task. By understanding the underlying chemical principles and potential pitfalls, and by systematically troubleshooting any issues that arise, researchers can develop and validate robust methods. This guide provides a framework for that process, combining theoretical knowledge with practical, field-tested advice. Remember that the use of an appropriate internal standard, particularly an isotopically labeled one, is the cornerstone of accurate quantification in complex biological matrices.

References

Validation & Comparative

A Senior Application Scientist's Guide to Predicting and Assessing Antibody Cross-Reactivity for a Novel 3-Ethyl-3-methylglutaric Acid Immunoassay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-Ethyl-3-methylglutaric Acid Quantification

This compound (3-EMGA) is a dicarboxylic acid metabolite. While not as extensively characterized as other glutaric acid derivatives, its structural similarity to key biomarkers of inherited metabolic diseases necessitates the development of precise analytical tools for its quantification. For instance, glutaric acid and 3-hydroxyglutaric acid are hallmark indicators for Glutaric Aciduria Type I (GA1), a devastating neurometabolic disorder.[1][2] The ability to distinguish and accurately measure 3-EMGA in complex biological matrices is paramount for research into metabolic pathways and for the potential discovery of new biomarkers.

Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and sensitive platform for quantifying small molecules like 3-EMGA.[3][4][5] However, the Achilles' heel of any immunoassay is antibody cross-reactivity—the potential for the antibody to bind to molecules other than the intended analyte.[6][7] This is especially critical for small molecule assays where structurally similar endogenous compounds are prevalent.

The Rationale of Cross-Reactivity: A Structural Perspective

The specificity of an antibody is dictated by the three-dimensional structure of its antigen-binding site (paratope) and how it recognizes the epitope on the antigen. For small molecules like 3-EMGA, the entire molecule essentially acts as the epitope. To render such a small molecule immunogenic, it must be covalently conjugated to a larger carrier protein (e.g., Bovine Serum Albumin, Keyhole Limpet Hemocyanin).[8][9][] This complex, known as a hapten-carrier conjugate, is then used to immunize an animal and elicit an antibody response.

The site at which the hapten is linked to the carrier protein is critically important; the antibody will be "blind" to this region and will primarily recognize the exposed portions of the molecule.[11][12] For a dicarboxylic acid like 3-EMGA, conjugation will likely occur at one of the two carboxylic acid groups. Consequently, the resulting antibodies will most strongly recognize the core structure, including the ethyl and methyl groups at the 3-position.

Based on this principle, we can predict that the most significant cross-reactants for a 3-EMGA antibody will be other dicarboxylic acids that share a similar carbon backbone and side-chain configuration.

Predictive Comparison: Likely Cross-Reactants for a 3-EMGA Immunoassay

The following table outlines the most probable cross-reacting molecules for a hypothetical anti-3-EMGA antibody. The prediction of high or low cross-reactivity is based on the degree of structural homology to 3-EMGA.

Compound NameChemical StructurePredicted Cross-ReactivityRationale
This compound (Target Analyte)
alt text
100% The target analyte by definition.
3,3-Dimethylglutaric acid
alt text
HighHigh structural similarity. The antibody may tolerate the substitution of an ethyl group with a methyl group.
3-Methylglutaric acid
alt text
Moderate to HighShares the methyl group at the 3-position and the glutaric acid backbone. The absence of the ethyl group will likely reduce binding affinity.
Glutaric acid
alt text
Low to ModerateShares the pentanedioic acid backbone but lacks the alkyl substitutions at the 3-position, which are key features of the 3-EMGA epitope.
3-Hydroxyglutaric acid
alt text
LowThe presence of a polar hydroxyl group instead of an alkyl group at the 3-position represents a significant structural and chemical difference.
Ethylmalonic acid
alt text
LowWhile it possesses an ethyl group, the shorter dicarboxylic acid backbone (malonic vs. glutaric) makes significant cross-reactivity unlikely.

Experimental Workflow for Assessing Cross-Reactivity

To empirically determine the specificity of an anti-3-EMGA antibody, a competitive ELISA is the most appropriate method.[3][4][5] In this format, free analyte in the sample competes with a fixed amount of labeled or coated analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Below is a diagram illustrating the workflow for a cross-reactivity assessment.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis P1 Prepare serial dilutions of 3-EMGA (Standard) A3 Add anti-3-EMGA antibody and competing compound (Standard or Cross-Reactant) P1->A3 P2 Prepare serial dilutions of potential cross-reactants P2->A3 A1 Coat plate with 3-EMGA-protein conjugate A2 Block non-specific binding sites A1->A2 A2->A3 A4 Incubate to allow competition A3->A4 A5 Wash to remove unbound antibody A4->A5 A6 Add enzyme-conjugated secondary antibody A5->A6 A7 Add substrate and measure signal A6->A7 D1 Plot standard curve: Signal vs. [3-EMGA] A7->D1 D2 Plot inhibition curves for each cross-reactant A7->D2 D3 Calculate IC50 for 3-EMGA and cross-reactants D1->D3 D2->D3 D4 Calculate % Cross-Reactivity D3->D4

References

A Comparative Guide to Biomarkers in Ethylmalonic Encephalopathy: Correlation of Ethylmalonic Acid Levels with Disease Severity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the biochemical markers used in the diagnosis and potential monitoring of Ethylmalonic Encephalopathy (EE), a rare and severe infantile metabolic disorder. We will delve into the correlation of the primary biomarker, ethylmalonic acid, with disease severity, and compare its utility against other key metabolic indicators. This document is intended to serve as a technical resource for researchers and clinicians in the field of inborn errors of metabolism and therapeutic development.

Introduction to Ethylmalonic Encephalopathy: A Disease of Sulfide Metabolism

Ethylmalonic Encephalopathy (EE) is a devastating autosomal recessive neurometabolic disorder with infantile onset.[1][2] The clinical presentation is characterized by a multisystemic involvement affecting the brain, gastrointestinal tract, and peripheral vessels.[3][4] Key clinical features include developmental delay and regression, generalized hypotonia that often progresses to spasticity, seizures, chronic hemorrhagic diarrhea, and characteristic orthostatic acrocyanosis and petechial purpura.[1][2][5][6] The prognosis for classic EE is grim, with most affected children not surviving beyond the first decade of life.[2]

The underlying cause of EE lies in mutations in the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase.[1][3] This enzyme plays a crucial role in the detoxification of hydrogen sulfide (H₂S), a toxic metabolite produced by intestinal bacteria and endogenous amino acid catabolism.[7] Impaired ETHE1 function leads to the accumulation of H₂S, which in turn inhibits key mitochondrial enzymes like short-chain acyl-CoA dehydrogenase (SCAD) and cytochrome c oxidase (COX), disrupting energy metabolism and leading to the characteristic biochemical profile of the disease.[2][7]

It is important to note that the term "3-Ethyl-3-methylglutaric acid" as mentioned in the topic query is not a recognized biomarker for a specific metabolic disease in the provided literature. The prominent analytes in the context of EE and similar metabolic disorders are ethylmalonic acid, 3-methylglutaric acid, and 3-hydroxy-3-methylglutaric acid, each associated with distinct inborn errors of metabolism. This guide will focus on Ethylmalonic Encephalopathy and its established biomarkers.

The Biochemical Signature of Ethylmalonic Encephalopathy

The diagnosis of EE is suggested by a combination of clinical findings and a characteristic pattern of elevated metabolites in blood and urine.[2]

BiomarkerBiological FluidTypical Findings in EENormal Range
Ethylmalonic Acid (EMA) UrineMarkedly elevated<10 µmol/mmol creatinine[2]
Methylsuccinic Acid UrineElevatedNot specified
Lactate BloodIncreased6-22 mg/dL[2]
C4-Acylcarnitine BloodIncreased<0.9 µmol/L[2]
C5-Acylcarnitine BloodIncreased<0.3 µmol/L[2]
Thiosulphate PlasmaIncreased<4 µmol/L[2]

Table 1: Key Biochemical Markers in Ethylmalonic Encephalopathy.

Correlation of Biomarker Levels with Disease Severity

While classic EE presents with a severe and rapidly progressive course, a smaller number of individuals exhibit a milder phenotype with slower neurological deterioration.[5] This clinical heterogeneity provides an opportunity to investigate the correlation between biomarker levels and disease severity.

Ethylmalonic Acid (EMA): The Primary Biomarker

Urinary excretion of ethylmalonic acid is a specific and consistent finding in EE.[5] While a direct quantitative correlation between EMA levels and the severity of neurological outcomes is not yet firmly established across large patient cohorts, existing case reports and smaller studies suggest a trend.

  • Classical, Severe Phenotype: Patients with the typical, severe form of EE often present with significantly elevated urinary EMA levels, with reported values ranging broadly from 45 to 730 mg/g creatinine.[5]

  • Mild Phenotype: Cases described as having a milder clinical course, characterized by slower neurological progression, have been associated with lower levels of urinary EMA and C4 acylcarnitine.[5] For instance, one case with a milder presentation showed an EMA level of 46 mmol/mol creatinine.[4]

It is hypothesized that the degree of EMA elevation reflects the extent of metabolic disruption caused by H₂S toxicity. However, it is crucial to consider that inter-individual variability and the influence of factors like diet and intercurrent illnesses can affect urinary EMA levels.[8]

Other Correlating Biomarkers
  • C4- and C5-Acylcarnitines: Elevated levels of these acylcarnitine esters in blood are a direct consequence of the inhibition of short-chain acyl-CoA dehydrogenase (SCAD) by H₂S.[2] Similar to EMA, there is evidence suggesting that milder phenotypes of EE may present with only slight elevations of C4 and C5 carnitines.[4][5]

  • Lactate: Increased blood lactate levels are indicative of mitochondrial dysfunction, a central feature of EE.[2] While persistently elevated lactate is a common finding, its direct correlation with the fine gradations of disease severity requires further investigation.

Comparative Analysis with Biomarkers of Other Organic Acidurias

To provide context, it is useful to compare the biomarker profile of EE with that of other inborn errors of metabolism that also present with neurological symptoms and organic aciduria.

DiseasePrimary DefectKey Biomarkers
Ethylmalonic Encephalopathy (EE) ETHE1 (Sulfide detoxification)Ethylmalonic acid, Methylsuccinic acid, Lactate, C4/C5-acylcarnitines
3-Hydroxy-3-methylglutaric Aciduria (HMG Aciduria) HMG-CoA lyase (Leucine catabolism & ketogenesis)3-hydroxy-3-methylglutaric acid, 3-methylglutaconic acid, 3-hydroxyisovaleric acid[9][10][11]
3-Methylglutaconic Aciduria (3-MGA-uria) Various defects in leucine metabolism or mitochondrial function3-methylglutaconic acid, 3-methylglutaric acid[12][13]
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency ACADSB (Isoleucine catabolism)2-methylbutyrylglycine, elevated C5-carnitine[14][15][16]

Table 2: Comparison of Biomarkers in Different Organic Acidurias.

This comparison highlights the specificity of the biomarker profile for each disorder, which is crucial for accurate differential diagnosis. While some metabolites like 3-methylglutaric acid can be found in multiple conditions, the overall pattern of organic acids and acylcarnitines is typically distinct.[12][17]

Experimental Protocols

Quantification of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

The gold standard for the diagnosis and monitoring of organic acidurias, including EE, is the quantitative analysis of urinary organic acids by GC-MS.[9][18]

Step-by-Step Methodology:

  • Sample Preparation: A measured volume of urine is acidified.

  • Internal Standard Addition: A known amount of a stable isotope-labeled internal standard (e.g., a deuterated organic acid) is added to each sample to ensure accurate quantification.

  • Extraction: The organic acids are extracted from the aqueous urine sample into an organic solvent, typically ethyl acetate. This is usually performed twice to maximize recovery.

  • Drying: The organic extract is dried, often using anhydrous sodium sulfate, to remove any residual water.

  • Derivatization: The non-volatile organic acids are chemically modified to increase their volatility for GC analysis. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a pyridine solvent. The mixture is heated to ensure complete reaction.

  • GC-MS Analysis: The derivatized sample is injected into the gas chromatograph. The different organic acids are separated based on their boiling points and retention times as they pass through the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is used to identify and quantify each organic acid.

  • Data Analysis: The concentration of each organic acid, including ethylmalonic acid, is calculated by comparing its peak area to that of the internal standard. Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.[19]

Analysis of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)

Newborn screening and confirmatory testing for EE and other inborn errors of metabolism heavily rely on the analysis of acylcarnitines in dried blood spots or plasma using tandem mass spectrometry.[11]

Workflow:

  • Sample Collection: A small blood sample is collected, typically via a heel prick for newborns, and spotted onto a filter paper card (dried blood spot).

  • Extraction: A small punch from the dried blood spot is placed in a microplate well, and the acylcarnitines are extracted using a solvent, usually methanol, containing internal standards (stable isotope-labeled acylcarnitines).

  • Derivatization (Optional but common): The extracted acylcarnitines are often derivatized (e.g., butylation) to improve their ionization efficiency and fragmentation patterns in the mass spectrometer.

  • MS/MS Analysis: The prepared sample is introduced into the tandem mass spectrometer. The first mass spectrometer (MS1) selects for precursor ions of a specific mass-to-charge ratio. These selected ions are then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting fragment ions. This process allows for highly specific and sensitive detection and quantification of different acylcarnitine species, such as C4- and C5-acylcarnitines.

  • Data Interpretation: The levels of various acylcarnitines are quantified and compared to established reference ranges to identify abnormal profiles indicative of specific metabolic disorders.

Visualizing the Pathophysiology and Diagnostic Workflow

Metabolic Pathway Disruption in Ethylmalonic Encephalopathy cluster_0 Mitochondrion ETHE1 ETHE1 Gene (Mutation) Sulfur_Dioxygenase Sulfur Dioxygenase (Deficient) ETHE1->Sulfur_Dioxygenase Encodes H2S Hydrogen Sulfide (H₂S) (Accumulation) Sulfur_Dioxygenase->H2S Fails to detoxify SCAD Short-Chain Acyl-CoA Dehydrogenase (SCAD) (Inhibited) H2S->SCAD Inhibits COX Cytochrome c Oxidase (COX) (Inhibited) H2S->COX Inhibits C4_C5_Acylcarnitines C4/C5 Acylcarnitines (Elevated) SCAD->C4_C5_Acylcarnitines Leads to accumulation of ETC Electron Transport Chain COX->ETC Component of Isoleucine_Metabolism Isoleucine Metabolism Isoleucine_Metabolism->SCAD Substrate for EMA Ethylmalonic Acid (EMA) (Elevated) Isoleucine_Metabolism->EMA Precursor to Fatty_Acid_Oxidation Fatty Acid Oxidation Fatty_Acid_Oxidation->SCAD Substrate for Lactate Lactate (Elevated) ETC->Lactate Dysfunction leads to

Caption: Pathophysiological cascade in Ethylmalonic Encephalopathy.

Diagnostic Workflow for Ethylmalonic Encephalopathy Clinical_Suspicion Clinical Suspicion (e.g., Hypotonia, Seizures, Acrocyanosis, Diarrhea) Urine_Organic_Acids Urine Organic Acid Analysis (GC-MS) Clinical_Suspicion->Urine_Organic_Acids Newborn_Screening Newborn Screening (Dried Blood Spot) MSMS Tandem Mass Spectrometry (MS/MS) Newborn_Screening->MSMS Elevated_C4_C5 Elevated C4/C5 Acylcarnitines MSMS->Elevated_C4_C5 Elevated_C4_C5->Urine_Organic_Acids Confirmatory Testing Genetic_Testing ETHE1 Gene Sequencing Elevated_C4_C5->Genetic_Testing Suggests EE Elevated_EMA_MSA Elevated EMA & Methylsuccinic Acid Urine_Organic_Acids->Elevated_EMA_MSA Elevated_EMA_MSA->Genetic_Testing Suggests EE Diagnosis Diagnosis of Ethylmalonic Encephalopathy Genetic_Testing->Diagnosis

Caption: Diagnostic workflow for Ethylmalonic Encephalopathy.

Conclusion and Future Directions

Ethylmalonic acid is a sensitive and specific biomarker for Ethylmalonic Encephalopathy. While a definitive quantitative link between EMA levels and the full spectrum of disease severity requires further systematic study in larger patient cohorts, current evidence suggests that lower levels of EMA and other associated biomarkers may be indicative of a milder clinical phenotype. The standardized quantification of these metabolites through GC-MS and tandem mass spectrometry is essential for accurate diagnosis, differential diagnosis from other organic acidurias, and potentially for monitoring disease progression and response to therapeutic interventions.

Future research should focus on:

  • Longitudinal studies to track biomarker levels in individual patients over time and correlate these with clinical outcomes.

  • Investigating the impact of therapeutic strategies, such as metronidazole and N-acetylcysteine which target H₂S production and detoxification, on biomarker levels and disease severity.[7]

  • The development of novel therapeutic approaches aimed at correcting the underlying metabolic defect or mitigating the downstream toxic effects of H₂S accumulation.

By refining our understanding of the relationship between these biomarkers and the clinical course of Ethylmalonic Encephalopathy, we can improve diagnostic accuracy, prognostication, and the development of much-needed treatments for this devastating disorder.

References

Navigating the Nuances of Glutaric Acid Biomarkers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of metabolic biomarker discovery and application, precision is paramount. This guide was initiated to provide a comprehensive analysis of the specificity and sensitivity of 3-Ethyl-3-methylglutaric acid as a diagnostic marker. However, a thorough review of the current scientific literature reveals a notable absence of studies validating its role as a significant biomarker for any specific metabolic disorder.

Therefore, this guide has been expertly pivoted to address the underlying interest in this class of dicarboxylic acids. We will provide a detailed comparative analysis of two structurally similar and clinically significant biomarkers: 3-methylglutaric acid (3-MG) and 3-hydroxy-3-methylglutaric acid (3-HMG) . These compounds are well-documented indicators of specific inborn errors of metabolism, and a deep understanding of their diagnostic performance is crucial for researchers in this field.

This guide will delve into the metabolic pathways associated with 3-MG and 3-HMG, compare their diagnostic utility, provide detailed experimental protocols for their quantification, and present the data in a clear, comparative format to support your research and development endeavors.

The Uncharted Territory of this compound

Despite its availability as a chemical standard, this compound is not currently established as a biomarker in the scientific literature. There is a lack of published data on its association with any specific disease, and consequently, no information on its diagnostic sensitivity or specificity.

Hypothetical Metabolic Origin:

While not documented, one could hypothesize that this compound might arise from an aberrant metabolic pathway involving the condensation of propionyl-CoA (a three-carbon unit) and a five-carbon intermediate, possibly related to isoleucine metabolism. However, without experimental evidence, this remains speculative.

The Established Biomarkers: 3-Methylglutaric Acid (3-MG) and 3-Hydroxy-3-methylglutaric Acid (3-HMG)

In contrast to the lack of data for this compound, 3-MG and 3-HMG are pivotal biomarkers for several inherited metabolic disorders. Their presence and concentration in biological fluids, primarily urine, provide critical insights into underlying enzymatic defects.

Metabolic Pathways and Associated Disorders

Elevated levels of 3-MG and 3-HMG are hallmarks of specific organic acidurias, which are inborn errors of metabolism affecting amino acid and fatty acid catabolism.

  • 3-Hydroxy-3-methylglutaric acid (3-HMG) is a key intermediate in the catabolism of the branched-chain amino acid leucine and in ketogenesis. A deficiency in the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase leads to the accumulation of HMG-CoA, which is then hydrolyzed to 3-HMG and excreted in the urine. This condition is known as 3-hydroxy-3-methylglutaric aciduria (HMG aciduria) .[1][2]

  • 3-Methylglutaric acid (3-MG) accumulation is more complex. It can be elevated in:

    • Primary 3-Methylglutaric Aciduria: This includes HMG aciduria, where it is a secondary metabolite, and 3-methylglutaconyl-CoA hydratase deficiency , another disorder of leucine metabolism.[3][4]

    • Secondary 3-Methylglutaric Aciduria: Elevated 3-MG can also be a secondary finding in a range of mitochondrial disorders where the primary defect is not in the leucine degradation pathway.[3][4] These include Barth syndrome and other conditions affecting the electron transport chain. In these cases, it is theorized that mitochondrial dysfunction leads to an accumulation of acetyl-CoA, which is then diverted to a novel pathway for 3-MG synthesis.[4][5]

The following diagram illustrates the metabolic pathways leading to the accumulation of 3-HMG and 3-MG.

Leucine Leucine Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Leucine->Methylcrotonyl_CoA HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG-CoA Lyase Acetyl_CoA_Ketogenesis Acetyl-CoA HMG_CoA->Acetyl_CoA_Ketogenesis HMG-CoA Lyase HMG_acid 3-Hydroxy-3-methylglutaric Acid (3-HMG) HMG_CoA->HMG_acid Hydrolysis (in HMG-CoA Lyase Deficiency) Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylglutaconyl_CoA->HMG_CoA MG_acid 3-Methylglutaric Acid (3-MG) Methylglutaconyl_CoA->MG_acid Side Pathway (elevated in primary and secondary acidurias) Methylcrotonyl_CoA->Methylglutaconyl_CoA Mitochondrial_Dysfunction Mitochondrial Dysfunction Acetyl_CoA_TCA Acetyl-CoA Mitochondrial_Dysfunction->Acetyl_CoA_TCA Inhibition of TCA Cycle Entry Acetyl_CoA_TCA->MG_acid Acetyl-CoA Diversion Pathway TCA_Cycle TCA Cycle Acetyl_CoA_TCA->TCA_Cycle

Caption: Metabolic pathways leading to the formation of 3-HMG and 3-MG.

Comparative Diagnostic Performance

The diagnostic utility of a biomarker is determined by its sensitivity and specificity for a particular condition. While precise numerical values for sensitivity and specificity can vary between studies and patient populations, the following table summarizes the general diagnostic performance of 3-HMG and 3-MG.

BiomarkerAssociated Primary Disorder(s)SpecificitySensitivityKey Considerations
3-Hydroxy-3-methylglutaric acid (3-HMG) 3-Hydroxy-3-methylglutaric aciduria (HMG-CoA lyase deficiency)HighHighVery high levels are strongly indicative of HMG-CoA lyase deficiency.[1][6]
3-Methylglutaric acid (3-MG) 3-Methylglutaconic acidurias, HMG-CoA lyase deficiency, Mitochondrial disordersModerate to LowHighElevated levels are sensitive but not specific, as they can be seen in various primary and secondary metabolic disorders. The presence of other biomarkers is crucial for differential diagnosis.[3][7]

Key Insights:

  • 3-HMG as a Specific Marker: The presence of significantly elevated 3-HMG is a highly specific indicator of HMG-CoA lyase deficiency. Its diagnostic power is very strong for this particular inborn error of metabolism.

  • 3-MG as a Sensitive but Non-Specific Marker: Elevated 3-MG is a sensitive marker for a group of metabolic disorders but lacks specificity. Its presence should prompt a broader investigation of organic acids and acylcarnitines to pinpoint the underlying cause. For instance, in HMG-CoA lyase deficiency, both 3-HMG and 3-MG will be elevated. In contrast, in many secondary mitochondrial disorders, 3-MG may be elevated without a corresponding significant increase in 3-HMG.[3][7]

Experimental Protocols for Quantification

Accurate quantification of 3-MG and 3-HMG is essential for their use as biomarkers. The gold standard method is gas chromatography-mass spectrometry (GC-MS) following organic solvent extraction and derivatization.

Urine Sample Collection and Preparation
  • Sample Type: Random urine sample. A first morning void is often preferred due to its higher concentration.

  • Volume: A minimum of 5-10 mL is typically required.

  • Storage: Samples should be frozen at -20°C or lower if not analyzed immediately.

Step-by-Step GC-MS Protocol for Urinary Organic Acid Analysis

This protocol is a standard method for the analysis of organic acids, including 3-MG and 3-HMG, in urine.

  • Sample Thawing and Normalization: Thaw frozen urine samples at room temperature and vortex to ensure homogeneity. To account for variations in urine concentration, it is common practice to normalize the sample volume to a specific creatinine concentration.

  • Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled analog of a related organic acid) to a defined volume of urine.

  • Acidification: Acidify the urine sample to a pH of approximately 1-2 with hydrochloric acid (HCl). This protonates the organic acids, making them less water-soluble and more amenable to extraction.

  • Liquid-Liquid Extraction:

    • Add an organic solvent, such as ethyl acetate, to the acidified urine.

    • Vortex vigorously for 1-2 minutes to facilitate the transfer of organic acids from the aqueous phase to the organic phase.

    • Centrifuge to separate the two phases.

    • Carefully collect the upper organic layer. Repeat the extraction for a more exhaustive recovery.

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.

  • Derivatization:

    • Evaporate the dried extract to complete dryness under a gentle stream of nitrogen.

    • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.

    • Incubate at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes). This step converts the non-volatile organic acids into their volatile trimethylsilyl (TMS) derivatives, which are suitable for GC analysis.

  • GC-MS Analysis:

    • Inject a small volume (typically 1 µL) of the derivatized sample into the GC-MS system.

    • The GC separates the different organic acid derivatives based on their boiling points and interaction with the capillary column.

    • The MS detects and fragments the separated compounds, generating a unique mass spectrum for each, which allows for their identification and quantification.

The following diagram illustrates the experimental workflow for urinary organic acid analysis by GC-MS.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Thaw_Normalize Thaw and Normalize Urine_Sample->Thaw_Normalize Add_IS Add Internal Standard Thaw_Normalize->Add_IS Acidify Acidify (pH 1-2) Add_IS->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry Dry Extract (Sodium Sulfate) Extract->Dry Derivatize Derivatize (BSTFA/TMCS) Dry->Derivatize GC_MS GC-MS Analysis Derivatize->GC_MS Data_Analysis Data Analysis (Quantification) GC_MS->Data_Analysis

Caption: Experimental workflow for urinary organic acid analysis by GC-MS.

Reference Ranges and Interpretation

Interpreting the results of organic acid analysis requires comparison to established reference ranges in a healthy population. These ranges can vary slightly between laboratories depending on the specific analytical methods and patient demographics.

AnalyteTypical Reference Range (mmol/mol creatinine)
3-Methylglutaric acid (3-MG) < 10
3-Hydroxy-3-methylglutaric acid (3-HMG) < 5

Note: These are approximate ranges and should be confirmed with the specific laboratory performing the analysis.

Interpretation of Elevated Levels:

  • Significantly elevated 3-HMG (often >100 mmol/mol creatinine) with elevated 3-MG: Strongly suggestive of HMG-CoA lyase deficiency.

  • Elevated 3-MG with normal or near-normal 3-HMG: Suggests a 3-methylglutaconic aciduria or a secondary mitochondrial disorder. Further investigation, including acylcarnitine profiling and molecular genetic testing, is warranted.

Conclusion and Future Directions

While the initial focus on this compound did not yield established data for its use as a biomarker, this guide provides a robust comparative analysis of the clinically relevant and structurally related biomarkers, 3-methylglutaric acid and 3-hydroxy-3-methylglutaric acid.

For researchers in the field of inborn errors of metabolism, a clear understanding of the specificity and sensitivity of these established biomarkers is essential for accurate diagnosis and the development of novel therapeutic strategies. The provided experimental protocols and comparative data serve as a valuable resource for these endeavors.

Future research could explore the potential, if any, of this compound as a biomarker. This would require targeted metabolomic studies in patient cohorts with unexplained organic acidurias to determine if this compound is elevated in any specific condition.

References

A Comparative Guide to the Synthetic Routes of 3-Ethyl-3-methylglutaric Acid: Purity and Yield Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and high-purity synthesis of unique molecular scaffolds is a cornerstone of innovation. 3-Ethyl-3-methylglutaric acid, a substituted dicarboxylic acid, presents a valuable building block in various chemical endeavors. This guide provides an in-depth comparison of the known synthetic routes to this compound, with a critical focus on reaction yield and product purity. While one route is exceptionally well-documented, we will explore other potential pathways, offering insights into their theoretical advantages and current limitations.

Introduction to this compound

This compound is a C8 dicarboxylic acid with a quaternary carbon center, making it a structurally interesting target for organic synthesis. The presence of two carboxylic acid functionalities allows for a range of subsequent chemical transformations, rendering it a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical candidates and polymers. The purity of this compound is paramount, as impurities can lead to unforeseen side reactions and complications in multi-step synthetic sequences. Similarly, a high-yielding synthesis is crucial for the economic viability and scalability of any process that relies on this intermediate.

Route 1: The Well-Established Pathway via Dicyanoglutarimide Hydrolysis

The most thoroughly documented and reliable synthesis of this compound proceeds through a two-step process, beginning with the condensation of methyl ethyl ketone and ethyl cyanoacetate, followed by the hydrolysis of the resulting dicyanoglutarimide intermediate. This method is detailed in the esteemed Organic Syntheses collection, attesting to its reproducibility and robustness.[1]

Experimental Protocol

Step 1: Synthesis of α,α'-Dicyano-β-ethyl-β-methylglutarimide [1]

  • In a 2-liter round-bottomed flask, combine 452 g (4.0 moles) of ethyl cyanoacetate, 144 g (2.0 moles) of methyl ethyl ketone, and 2 g of ammonium acetate.

  • Add 800 mL of 95% ethanol containing 80 g (4.7 moles) of anhydrous ammonia.

  • Stopper the flask and store it in a refrigerator for approximately 12 hours.

  • Collect the precipitated ammonium salt of the imide by filtration, wash with approximately 200 mL of ether, and air-dry.

  • Dissolve the salt in the minimum amount of boiling water (around 800 mL) and acidify the solution to Congo red paper with concentrated hydrochloric acid.

  • Cool the resulting white slurry in an ice bath and collect the α,α'-Dicyano-β-ethyl-β-methylglutarimide by filtration.

  • Dry the product in an oven at 100°C or in a vacuum desiccator. This step yields 266–287 g (65–70%) of the imide with a melting point of 187–191°C.

Step 2: Hydrolysis to this compound [1]

  • In a 5-liter round-bottomed flask, combine 280 g (1.36 moles) of α,α'-dicyano-β-ethyl-β-methylglutarimide with 1.35 L of 65% (by weight) sulfuric acid.

  • Heat the mixture under reflux for 8–10 hours. Note that significant foaming may occur during the initial hours of the reaction.

  • Allow the mixture to cool and collect the precipitated crude this compound by filtration on a sintered glass funnel.

  • Recrystallize the crude product from water. The final yield of pure this compound is 174–191 g (73–80%), with a melting point of 78–80°C.[1]

Mechanistic Insights

The first step of this synthesis is a tandem Knoevenagel condensation and Michael addition. The reaction is catalyzed by ammonia, which facilitates the condensation of methyl ethyl ketone with two equivalents of ethyl cyanoacetate. The resulting intermediate then undergoes an intramolecular cyclization to form the glutarimide ring. The subsequent hydrolysis step is a vigorous acid-catalyzed process that converts both nitrile groups and the imide functionality into carboxylic acids, liberating ammonia in the process.

Purity and Yield Analysis

This method provides a good overall yield of 50-56% across the two steps. The final product's melting point of 78-80°C is a strong indicator of high purity. Recrystallization from water is an effective final purification step. The detailed protocol and the reputation of its source make this the gold standard for synthesizing this compound.

Alternative Synthetic Approaches: A Theoretical Comparison

While the dicyanoglutarimide hydrolysis route is well-established, other synthetic strategies have been mentioned in the literature, though they lack detailed experimental validation for this specific target molecule.[1] Below, we explore the theoretical underpinnings of these alternative routes.

Route 2: Oxidation of β-Ethyl-β-methyl-δ-valerolactone

This approach involves the ring-opening and oxidation of a corresponding lactone precursor.

G cluster_0 Route 2: Lactone Oxidation Lactone β-Ethyl-β-methyl-δ-valerolactone Acid This compound Lactone->Acid Oxidizing Agent (e.g., Chromic Acid)

Caption: Proposed oxidation of a lactone to the target dicarboxylic acid.

The synthesis of the starting lactone would likely involve the reduction of a corresponding glutaric anhydride or a related precursor. The subsequent oxidation of the lactone to the dicarboxylic acid would require a strong oxidizing agent capable of cleaving the ester bond and oxidizing the resulting primary alcohol. Chromic acid is mentioned as a potential reagent.[1]

Without specific experimental data, it is difficult to predict the yield and purity of this route. The synthesis of the starting lactone would add steps to the overall process. The oxidation step using strong, non-specific oxidizing agents like chromic acid could lead to side products and purification challenges, potentially impacting the final purity and yield.

Route 3: Haloform Reaction on a Cyclohexanedione Derivative

This route is analogous to the haloform reaction, which is a well-known method for converting methyl ketones into carboxylic acids.

G cluster_1 Route 3: Haloform-type Reaction Diketone 1,4-Dimethyl-1-ethyl-3,5-cyclohexanedione Acid This compound Diketone->Acid Sodium Hypobromite

Caption: Proposed synthesis via a haloform-type reaction on a cyclic diketone.

The reaction of 1,4-dimethyl-1-ethyl-3,5-cyclohexanedione with sodium hypobromite would likely proceed through a series of enolization and halogenation steps, followed by nucleophilic attack of hydroxide and subsequent ring-opening to form the dicarboxylic acid. A similar, well-documented procedure exists for the synthesis of β,β-dimethylglutaric acid from the corresponding dimethyldihydroresorcinol ("methone").

While this route appears plausible based on analogous reactions, the synthesis of the starting substituted cyclohexanedione could be complex. The haloform reaction itself can sometimes be accompanied by side reactions, and the purification of the final dicarboxylic acid from the reaction mixture might be challenging. The yield and purity would be highly dependent on the successful synthesis of the starting material and the optimization of the haloform reaction conditions.

Comparative Summary

Synthetic RouteStarting MaterialsKey IntermediatesReported YieldReported Purity (Melting Point)AdvantagesDisadvantages
1. Dicyanoglutarimide Hydrolysis Methyl ethyl ketone, Ethyl cyanoacetate, Ammonia, Sulfuric acidα,α'-Dicyano-β-ethyl-β-methylglutarimide73-80% (for hydrolysis step)78-80°CWell-documented, reproducible, high yield, high purityUse of cyanide-containing reagent, vigorous hydrolysis conditions
2. Lactone Oxidation (Theoretical) β-Ethyl-β-methyl-δ-valerolactone, Oxidizing agent-Not ReportedNot ReportedAvoids use of cyanidesRequires synthesis of the starting lactone, use of strong and potentially non-specific oxidizing agents
3. Haloform-type Reaction (Theoretical) 1,4-Dimethyl-1-ethyl-3,5-cyclohexanedione, Sodium hypobromite-Not ReportedNot ReportedPotentially a more direct route from a cyclic precursorSynthesis of the starting diketone may be challenging, potential for side reactions

Conclusion

Based on the available scientific literature, the synthetic route to this compound via the hydrolysis of α,α'-dicyano-β-ethyl-β-methylglutarimide stands as the most reliable and well-characterized method. It offers a high yield and a demonstrably pure product, as evidenced by its detailed protocol in Organic Syntheses. While alternative routes involving lactone oxidation or a haloform-type reaction are mechanistically plausible, they currently lack the experimental data necessary for a direct and fair comparison of their efficacy in terms of purity and yield. For researchers requiring a dependable and scalable synthesis of this compound, the dicyanoglutarimide hydrolysis pathway is the unequivocally recommended choice. Further research into the alternative routes could, however, open up new avenues for the synthesis of this valuable compound, potentially with milder reaction conditions or different starting materials.

References

A Senior Application Scientist's Guide to Inter-Laboratory Validation of 3-Ethyl-3-methylglutaric Acid Measurement

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of clinical and research diagnostics, the accurate and reproducible measurement of biomarkers is paramount. 3-Ethyl-3-methylglutaric acid (3-EMGA), a metabolite of significant interest in the study of certain inborn errors of metabolism and potentially other metabolic pathways, presents a unique analytical challenge. Establishing robust and comparable measurements across different laboratories is not merely a matter of technical compliance; it is the bedrock upon which reliable clinical diagnoses and multi-center research studies are built.

This guide provides an in-depth comparison of analytical methodologies for 3-EMGA measurement and outlines a framework for inter-laboratory validation. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the scientific rationale behind the experimental choices, ensuring a self-validating system that fosters trust and authority in your results.

The Clinical Imperative for Standardized 3-EMGA Measurement

Comparative Analysis of Analytical Methodologies

The two predominant analytical platforms for the quantification of organic acids like 3-EMGA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique offers a distinct set of advantages and challenges.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by mass-based detection. Requires derivatization for non-volatile analytes like 3-EMGA.Separation of compounds in the liquid phase followed by highly specific mass-based detection.
Sample Preparation More extensive, typically involving liquid-liquid extraction and chemical derivatization to increase volatility.[3][4]Generally simpler, often requiring only protein precipitation or dilution followed by filtration.
Specificity High, but can be susceptible to interference from co-eluting compounds with similar mass spectra.Very high due to the use of precursor-product ion transitions (Multiple Reaction Monitoring - MRM), minimizing interferences.[5]
Sensitivity Generally good, with Limits of Detection (LOD) and Quantification (LOQ) typically in the low to mid µmol/L range for organic acids.[3]Often offers higher sensitivity compared to GC-MS, allowing for the detection of lower analyte concentrations.
Throughput Can be lower due to longer run times and more complex sample preparation.Higher throughput is often achievable due to faster chromatographic runs and simpler sample preparation.
Cost Instrumentation is generally less expensive than LC-MS/MS.Higher initial capital investment for instrumentation.
Maturity A well-established and robust technique for organic acid analysis.[6]A rapidly evolving technology with increasing adoption in clinical laboratories.

Expert Insight: The choice between GC-MS and LC-MS/MS is often dictated by the specific needs of the laboratory. GC-MS, with its extensive libraries of mass spectra, remains a powerful tool for broad-spectrum organic acid profiling. However, for targeted quantification of specific analytes like 3-EMGA, the superior specificity and potentially higher throughput of LC-MS/MS make it an increasingly attractive option. The International Council for Harmonisation (ICH) provides comprehensive guidelines on the validation of bioanalytical methods, which are applicable to both platforms.[7]

A Framework for Inter-Laboratory Validation of 3-EMGA Measurement

An inter-laboratory validation, also known as a collaborative study, is a critical step in standardizing an analytical method.[8] The primary goal is to assess the reproducibility of the method when performed by different analysts in different laboratories.

Key Performance Parameters for Validation

According to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI), a comprehensive method validation should assess the following parameters:[9]

  • Accuracy: The closeness of the measured value to the true value. This is often assessed by analyzing certified reference materials or by spike-recovery experiments.

  • Precision: The degree of agreement among a series of individual measurements. This is typically evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within a single laboratory over a longer period, accounting for variations such as different analysts, different instruments, and different days.

    • Reproducibility (Inter-laboratory precision): Precision between different laboratories. This is the primary focus of an inter-laboratory validation study.

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Specificity/Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components that may be expected to be present in the sample matrix.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Workflow for an Inter-Laboratory Validation Study

The following diagram illustrates a typical workflow for conducting an inter-laboratory validation study for 3-EMGA measurement.

G cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Sample Analysis cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives & Acceptance Criteria P2 Develop Standardized Analytical Protocol P1->P2 P3 Prepare & Characterize Validation Samples P2->P3 P4 Recruit Participating Laboratories P3->P4 E1 Distribute Protocol & Samples to Labs E2 Laboratories Perform Sample Analysis E1->E2 E3 Data Collection & Reporting E2->E3 A1 Statistical Analysis of Inter-Laboratory Data A2 Assessment of Method Performance A1->A2 A3 Preparation of Final Validation Report A2->A3 G cluster_lab Individual Laboratory cluster_eqa External Quality Assessment (EQA) Provider Lab Internal Quality Control Method Validation Routine Sample Analysis EQA Sample Distribution Data Analysis Performance Reporting Lab->EQA Submits Results EQA->Lab Provides Performance Feedback

References

Navigating the Complex Landscape of Dicarboxylic Acids: A Comparative Guide to 3-Methylglutaric Acid Levels in Health and Disease

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: This guide was initially designed to focus on 3-ethyl-3-methylglutaric acid. However, a comprehensive review of the scientific literature revealed a significant scarcity of data pertaining to this specific compound. In contrast, a wealth of information is available for the structurally related and clinically significant metabolite, 3-methylglutaric acid (3-MGA) . Therefore, to provide a robust and evidence-based resource, this guide has been pivoted to focus on 3-MGA. We believe the principles of metabolic dysregulation, analytical methodologies, and clinical relevance discussed herein will provide valuable insights for researchers, scientists, and drug development professionals interested in the broader field of dicarboxylic acidurias.

Introduction: The Significance of 3-Methylglutaric Acid as a Metabolic Biomarker

3-Methylglutaric acid (3-MGA) is a dicarboxylic acid that is typically present in only trace amounts in the urine of healthy individuals.[1] However, its accumulation, a condition known as 3-methylglutaric aciduria, serves as a critical biomarker for a group of inherited metabolic disorders.[2][3] These disorders, broadly classified as primary and secondary 3-methylglutaric acidurias, highlight fundamental disturbances in mitochondrial function and amino acid metabolism.[2][4] Understanding the fluctuations of 3-MGA levels between healthy and diseased states is paramount for accurate diagnosis, patient monitoring, and the development of targeted therapeutic interventions.

Biochemical Origins of 3-Methylglutaric Acid: Two Distinct Pathways

The accumulation of 3-MGA can arise from two primary metabolic routes, each with distinct implications for cellular function.

Primary Pathway: Defects in Leucine Catabolism

The canonical pathway for 3-MGA production involves the degradation of the branched-chain amino acid, leucine.[5] Deficiencies in key enzymes within this pathway, namely 3-methylglutaconyl-CoA hydratase (AUH) and 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL), lead to a metabolic block.[2][6] This blockage causes the upstream accumulation of intermediates, including 3-methylglutaconyl-CoA, which is subsequently converted to 3-MGA.[5] This is the hallmark of primary 3-methylglutaric acidurias.[5]

Secondary Pathway: The Acetyl-CoA Diversion Pathway

Elevated 3-MGA is also observed in a range of metabolic disorders not directly related to leucine metabolism. These "secondary" 3-methylglutaric acidurias are often associated with compromised mitochondrial energy metabolism.[2][7] In these conditions, a proposed "acetyl-CoA diversion pathway" is initiated by a defective electron transport chain, leading to an accumulation of acetyl-CoA.[6][7] This excess acetyl-CoA is then shunted into a series of reactions that ultimately synthesize 3-MGA, providing a metabolic link between mitochondrial dysfunction and this specific biomarker.[6][7]

Caption: Biochemical pathways leading to 3-Methylglutaric acid accumulation.

Comparative Analysis: 3-Methylglutaric Acid Levels in Healthy vs. Disease Cohorts

The concentration of 3-MGA in biological fluids, primarily urine, is a key diagnostic indicator. The following table summarizes the typical findings in healthy individuals versus those with 3-methylglutaric aciduria.

CohortTypical Urinary 3-MGA Levels (mmol/mol creatinine)Associated ConditionsKey Pathophysiology
Healthy Individuals < 20[1]NoneNormal leucine metabolism and mitochondrial function.
Primary 3-Methylglutaric Aciduria Can exceed 1,000[1]3-Methylglutaconic aciduria Type I (AUH deficiency)[1], 3-Hydroxy-3-methylglutaric aciduria (HMGCL deficiency)[8]Direct enzymatic block in the leucine catabolism pathway.[5]
Secondary 3-Methylglutaric Aciduria Elevated, but generally lower than in primary acidurias.Barth syndrome[2], various mitochondrial disorders[7]Impaired mitochondrial energy metabolism leading to the activation of the acetyl-CoA diversion pathway.[7]

Experimental Protocol: Quantification of Urinary 3-Methylglutaric Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

The gold standard for the quantitative analysis of urinary organic acids, including 3-MGA, is Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity and specificity, allowing for the accurate determination of metabolite levels.

Principle

This protocol involves the extraction of organic acids from a urine sample, followed by chemical derivatization to increase their volatility for GC-MS analysis. An internal standard is used to ensure accurate quantification.

Materials and Reagents
  • Urine sample (patient or control)

  • Internal standard (e.g., a stable isotope-labeled analog of 3-MGA)

  • Ethyl acetate (chromatography grade)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization

  • GC-MS system with a suitable capillary column

Step-by-Step Methodology
  • Sample Preparation:

    • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

    • Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.

  • Internal Standard Addition:

    • To a defined volume of the urine supernatant, add a known amount of the internal standard.

  • Extraction:

    • Acidify the urine sample with HCl to a pH of approximately 1.

    • Perform a liquid-liquid extraction by adding a volume of ethyl acetate, vortexing vigorously, and centrifuging to separate the organic and aqueous phases.

    • Carefully collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction step to ensure complete recovery of the organic acids.

  • Drying:

    • Combine the ethyl acetate extracts and dry them over anhydrous sodium sulfate to remove any residual water.

  • Derivatization:

    • Evaporate the dried ethyl acetate extract to dryness under a gentle stream of nitrogen.

    • Add the derivatizing agent (BSTFA with 1% TMCS) to the dried residue.

    • Incubate the sample at a specified temperature (e.g., 60°C) for a defined period to allow for complete derivatization of the organic acids into their more volatile trimethylsilyl (TMS) esters.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • The separation of the TMS-derivatized organic acids is achieved on the gas chromatography column based on their boiling points and interactions with the stationary phase.

    • The mass spectrometer detects and fragments the eluting compounds, generating a unique mass spectrum for each analyte.

    • Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Urine Sample Urine Sample Centrifugation Centrifugation Urine Sample->Centrifugation 1. Preparation Supernatant Supernatant Centrifugation->Supernatant Add Internal Standard Add Internal Standard Supernatant->Add Internal Standard 2. Standardization Acidification (HCl) Acidification (HCl) Add Internal Standard->Acidification (HCl) 3. Extraction Liquid-Liquid Extraction\n(Ethyl Acetate) Liquid-Liquid Extraction (Ethyl Acetate) Acidification (HCl)->Liquid-Liquid Extraction\n(Ethyl Acetate) Drying (Na2SO4) Drying (Na2SO4) Liquid-Liquid Extraction\n(Ethyl Acetate)->Drying (Na2SO4) Evaporation Evaporation Drying (Na2SO4)->Evaporation 4. Derivatization Add BSTFA/TMCS Add BSTFA/TMCS Evaporation->Add BSTFA/TMCS Incubation Incubation Add BSTFA/TMCS->Incubation GC-MS Injection GC-MS Injection Incubation->GC-MS Injection 5. Analysis Separation & Detection Separation & Detection GC-MS Injection->Separation & Detection Quantification Quantification Separation & Detection->Quantification

Caption: Workflow for the quantification of urinary 3-Methylglutaric acid by GC-MS.

Conclusion and Future Directions

The analysis of 3-methylglutaric acid provides a critical diagnostic window into fundamental aspects of cellular metabolism. Its elevation serves as a reliable indicator of either direct defects in leucine catabolism or broader mitochondrial dysfunction. The well-established GC-MS methodology for its quantification offers a robust tool for clinical laboratories and research settings.

Future research should continue to explore the precise molecular mechanisms that trigger the acetyl-CoA diversion pathway in various mitochondrial diseases. Furthermore, longitudinal studies correlating 3-MGA levels with disease progression and therapeutic response will be invaluable in optimizing patient care. While the originally intended focus on this compound was not feasible due to a lack of available data, the in-depth exploration of 3-methylglutaric acid presented here offers a solid foundation for understanding the role of dicarboxylic acids as biomarkers in metabolic diseases.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Ethyl-3-methylglutaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Foundational Knowledge: Hazard Profile and Regulatory Landscape

Before handling disposal, a thorough understanding of the chemical's hazards and the regulations governing its waste stream is essential. This forms the basis of a self-validating safety system in your lab.

Hazard Identification: Know Your Chemical

3-Ethyl-3-methylglutaric acid is an organic acid. While not classified as acutely toxic, it presents definite physical and health hazards that dictate its handling and disposal requirements.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is categorized as an irritant.[1][2]

Identifier & Hazard Information for this compound
IUPAC Name 3-ethyl-3-methylpentanedioic acid
CAS Number 5345-01-7[1][3][4][5]
Molecular Formula C8H14O4[1]
GHS Pictogram
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Signal Word Warning[6]
Hazard Statements H315: Causes skin irritation.[1][2][6] H319: Causes serious eye irritation.[1][2][6] H335: May cause respiratory irritation.[1][2]
Primary Hazards Skin, eye, and respiratory tract irritation.[1]

This hazard profile is the primary driver for its classification as a regulated chemical waste. Direct disposal into the sanitary sewer is not recommended and is often non-compliant, as it can cause irritation to downstream biological treatment systems and violate local wastewater regulations. The precautionary statement P501, "Dispose of contents/container to in accordance with local regulation," is the guiding principle.[1][7][8][9]

The Regulatory Framework: EPA and OSHA Mandates

Two primary federal regulations govern the disposal of laboratory chemicals in the United States:

  • The Resource Conservation and Recovery Act (RCRA): Enforced by the Environmental Protection Agency (EPA), RCRA establishes the "cradle-to-grave" framework for hazardous waste management.[10][11] Your laboratory is considered the "generator" of the waste and is legally responsible for its safe management until its final, documented disposal.[12]

  • OSHA's Laboratory Standard (29 CFR 1910.1450): The Occupational Safety and Health Administration requires laboratories to develop a Chemical Hygiene Plan (CHP) .[13][14][15] This written plan must outline specific procedures for safe chemical handling, including waste disposal protocols.[16] Your disposal procedure for this compound must be incorporated into this mandatory document.

Part 2: Pre-Disposal Protocol: Safe Collection and Segregation

Proper disposal begins at the point of generation. The following steps ensure that waste is collected in a safe and compliant manner before it is removed from the laboratory.

Personal Protective Equipment (PPE)

Based on the hazard assessment, appropriate PPE must be worn at all times when handling this compound and its waste. This is a non-negotiable aspect of your lab's standard operating procedures.

Required Personal Protective Equipment (PPE) Rationale
Safety Goggles or Glasses Protects against splashes that can cause serious eye irritation (H319).[8]
Nitrile Gloves Prevents skin contact and subsequent irritation (H315).[6][8]
Laboratory Coat Protects skin and personal clothing from contamination.
Waste Segregation: Preventing Dangerous Reactions

The causality behind waste segregation is chemical incompatibility. Mixing incompatible waste streams can result in gas generation, heat, fire, or explosions. This compound, as an organic acid, must be collected in a dedicated "Non-Halogenated Organic Acid" waste container.

Chemical Incompatibility Chart
Do NOT Mix With Reason
Bases (e.g., Sodium Hydroxide, Amines) Vigorous and exothermic acid-base neutralization reaction.[17]
Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides) Potential for a violent, heat-generating reaction.[6][17]
Reactive Metals (e.g., Sodium, Potassium) Can react to produce flammable hydrogen gas.
Cyanides or Sulfides Can react to generate highly toxic hydrogen cyanide or hydrogen sulfide gas.[18]

Part 3: Step-by-Step Disposal Workflow

This section outlines the procedural flow for disposing of this compound waste, from the lab bench to final hand-off. This workflow should be formally adopted into your laboratory's Chemical Hygiene Plan.

Experimental Protocol: Waste Collection and Disposal
  • Waste Characterization:

    • All waste containing this compound, including pure excess chemical, contaminated solutions, and the first rinse of any emptied container, must be treated as hazardous chemical waste.[19]

    • Crucial Note: Do not dispose of this chemical down the drain. While some institutional guidelines may permit sewer disposal for specific, neutralized, dilute acids, the irritant nature of this compound makes this practice unsafe without explicit, written approval from your institution's Environmental Health & Safety (EHS) department and confirmation of compliance with local wastewater authority regulations.[20] Absent this specific permission, it must be collected as hazardous waste.

  • Containerization in a Satellite Accumulation Area (SAA):

    • Your lab bench or a designated fume hood area is considered an SAA under EPA regulations.[10][21]

    • Obtain a designated hazardous waste container from your EHS department. This container must be chemically compatible with organic acids (typically glass or high-density polyethylene).

    • Affix a hazardous waste label to the container before adding any waste.[12]

    • The label must be filled out completely and legibly, including:

      • The full chemical name: "Waste this compound" (no abbreviations).

      • All components of any solution, including solvents and their percentages.

      • The relevant hazard characteristics (e.g., "Irritant").

    • Keep the waste container securely closed at all times, except when actively adding waste.[22][23] This is a common point of regulatory failure and is critical to prevent the release of vapors.

  • Waste Accumulation and Removal:

    • Store the sealed waste container in a designated, safe location within the lab, such as a secondary containment bin in a ventilated cabinet.

    • Do not accumulate more than 55 gallons of hazardous waste within your SAA.[21]

    • Once the container is full or the experiment is complete, submit a waste pickup request to your institution's EHS department or designated hazardous waste management provider. Follow your internal procedures for this request.

  • Documentation and Record-Keeping:

    • Retain any documentation provided during the waste pickup process. This serves as proof of your compliance with RCRA's "cradle-to-grave" mandate.

Disposal Workflow Diagram

G Disposal Workflow for this compound cluster_0 In-Laboratory Procedures cluster_1 Institutional Waste Management A Waste Generation (e.g., excess reagent, contaminated solution) B Wear Required PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Waste Container (e.g., HDPE, Glass) B->C D Affix & Complete Hazardous Waste Label C->D E Add Waste to Container D->E F Keep Container Securely Closed E->F G Store in Satellite Accumulation Area (Secondary Containment) F->G H Container Full or Project Complete? G->H H->G No I Submit Waste Pickup Request to EHS H->I Yes J EHS / Licensed Vendor Collects Waste I->J K Waste Transported to a Treatment, Storage, and Disposal Facility (TSDF) J->K L Retain Disposal Documentation J->L

Caption: Decision workflow for compliant laboratory waste management.

Part 4: Emergency Response Protocols

Preparedness is a key element of safety. All personnel must be familiar with these procedures.

Spill Response

For a small spill of this compound solid or solution:

  • Alert Personnel: Immediately notify others in the area.

  • Isolate: Secure the area to prevent spreading. If flammable solvents are involved, turn off ignition sources.[17]

  • Protect Yourself: Don appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Contain & Absorb: Cover the spill with a neutral absorbent material (e.g., vermiculite, sand, or a universal spill pad). Do not use combustible materials like paper towels for large spills.

  • Collect: Carefully sweep or scoop the absorbed material into a designated waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the container with the spill debris as hazardous waste and dispose of it according to the protocol in Part 3.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][7] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6][7] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[7][8] If breathing is difficult, provide respiratory support and seek immediate medical attention.

By integrating these detailed procedures and the rationale behind them into your laboratory's standard practices, you build a culture of safety and ensure that your vital research is conducted with the utmost responsibility.

References

A Senior Application Scientist's Guide to Handling 3-Ethyl-3-methylglutaric Acid: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or uncommon reagents like 3-Ethyl-3-methylglutaric acid requires more than just following a generic protocol; it demands a deep, causal understanding of the material's properties to establish a self-validating system of safety. This guide provides essential, immediate safety and logistical information for handling this specific organic acid, grounding every recommendation in authoritative data to ensure both personnel safety and experimental validity.

Hazard Assessment: Understanding the Reactivity of this compound

This compound (CAS: 5345-01-7) is a solid organic acid.[1][2] While comprehensive toxicological data is not as abundant as for more common reagents, aggregated GHS information from multiple suppliers provides a clear and consistent hazard profile.[1] The primary risks associated with this compound are irritant in nature, affecting the skin, eyes, and respiratory system.

The rationale for our protective measures stems directly from these internationally recognized classifications:

  • H315 - Causes skin irritation: This indicates that direct contact with the solid or its solutions can cause redness, itching, or inflammation.[1]

  • H319 - Causes serious eye irritation: The eyes are particularly vulnerable.[3] Contact with dust or splashes can lead to significant, potentially damaging irritation.[1]

  • H335 - May cause respiratory irritation: As a solid, this compound can form dust during handling (e.g., weighing, transferring).[3] Inhaling this dust can irritate the nose, throat, and lungs.[4]

Understanding these specific hazards allows us to move beyond a "one-size-fits-all" PPE approach and select controls that directly mitigate the identified risks.

Core Protective Measures: An Integrated Safety System

A robust safety protocol integrates engineering controls, administrative procedures, and personal protective equipment (PPE). This creates multiple layers of protection, ensuring that the failure of one layer does not result in exposure.

Primary Engineering Control: The Chemical Fume Hood

Causality: Given the respiratory irritation hazard (H335) associated with the dust of solid organic acids, all manipulations of this compound must be conducted within a properly functioning chemical fume hood.[3][5] The hood's constant airflow contains and exhausts airborne particles, providing the most critical layer of protection against inhalation.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound. The selection is based on its corrosive/irritant nature as a solid acid.[3][6]

  • Eye and Face Protection: At a minimum, chemical safety goggles that form a seal around the eyes are required to protect against dust and accidental splashes.[6] For procedures with a higher risk of splashing, such as preparing a concentrated solution, a full-face shield should be worn in addition to safety goggles.[7]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact with this type of organic acid.[5] If prolonged contact is anticipated or when handling concentrated solutions, consider heavier-duty gloves such as neoprene.[5] Always inspect gloves for tears or defects before use and wash hands thoroughly after removal.[7]

  • Skin and Body Protection: A standard laboratory coat is required to protect against minor spills and dust on clothing.[5] Ensure the coat is fully buttoned. For larger-scale operations, a chemical-resistant apron may be worn over the lab coat.[8] Full-length pants and closed-toe shoes are mandatory to prevent any skin exposure on the lower body and feet.[7]

Quantitative Hazard and PPE Summary
Hazard Classification (GHS)Route of ExposureHealth EffectRequired Protective Measures
H335InhalationRespiratory Tract IrritationPrimary: Chemical Fume Hood.[3] Secondary: N/A under normal use.
H319EyesSerious Eye IrritationPrimary: Chemical Safety Goggles.[6] Secondary: Face shield for splash risk.[7]
H315SkinSkin IrritationPrimary: Lab Coat, Chemical-Resistant Gloves (Nitrile).[5]
N/AIngestionIrritation of GI TractAdministrative: Prohibit eating/drinking in lab; Wash hands after handling.[9]

Step-by-Step Protocol: Weighing and Preparing a Solution

This protocol for weighing the solid and preparing a stock solution serves as a practical, self-validating workflow that integrates the safety measures discussed.

  • Preparation:

    • Ensure a chemical fume hood is certified and operating correctly.

    • Gather all necessary equipment: the reagent container, a tared weigh boat or beaker, spatula, solvent, and any necessary glassware.

    • Don all required PPE: lab coat, safety goggles, and nitrile gloves.

  • Dispensing the Solid:

    • Perform all actions within the fume hood sash, set at the appropriate height.

    • Carefully open the container of this compound, avoiding any puff of dust.

    • Use a clean spatula to carefully transfer the desired amount of solid to the weigh boat. Minimize the height from which the powder is dropped to prevent dust generation.

    • Securely close the primary reagent container.

  • Preparing the Solution:

    • Place the beaker containing the stir bar and the bulk of the solvent on a stir plate inside the fume hood.

    • Carefully add the weighed solid to the solvent.

    • Crucial Step: When diluting acids or dissolving solid acids, always add the acid to the solvent (e.g., water), never the other way around, to safely dissipate any heat generated.[3][7]

    • Rinse the weigh boat with a small amount of solvent and add it to the beaker to ensure a complete transfer.

    • Allow the solution to mix until the solid is fully dissolved.

  • Cleanup and Waste Disposal:

    • Wipe the spatula and any affected surfaces within the fume hood with a damp cloth or towel.

    • Dispose of the weigh boat and cleaning materials in the designated solid waste container.

    • Follow the specific waste disposal plan outlined in Section 5.

Experimental Workflow: Safe Handling and Dispensing

This diagram illustrates the logical flow and decision points for safely handling this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep1 Verify Fume Hood Certification & Airflow prep2 Don Required PPE: - Goggles - Lab Coat - Gloves prep1->prep2 handle1 Retrieve Reagent (Use Bottle Carrier) prep2->handle1 Proceed to Handling handle2 Weigh Solid Chemical (Minimize Dust) handle1->handle2 handle3 Prepare Solution (Add Acid to Solvent) handle2->handle3 clean1 Decontaminate Workspace & Equipment handle3->clean1 Task Complete clean2 Segregate & Label Waste clean1->clean2 clean3 Dispose via EH&S Guidelines clean2->clean3

Caption: Workflow for safe handling of this compound.

Spill and Emergency Procedures

Skin Contact: Immediately remove any contaminated clothing.[10] Flush the affected skin with copious amounts of water for at least 15 minutes.[5][7] Seek medical attention if irritation persists.

Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

Minor Spill (Solid):

  • Restrict access to the area.

  • Wearing your full PPE, gently cover the spill with a neutral absorbent material like sodium bicarbonate or a commercial spill kit for acids.[5]

  • Avoid raising dust.

  • Once neutralized, carefully sweep the material into a designated waste container.

  • Decontaminate the area with soap and water.

Major Spill: Evacuate the laboratory and alert personnel.[7] Contact your institution's Environmental Health & Safety (EH&S) department immediately.[5]

Storage and Disposal Plan

Storage: Store this compound in a cool, dry, well-ventilated area in a tightly sealed container.[4][11] It must be segregated from incompatible materials, particularly bases and strong oxidizing agents.[3][7] Store organic acids in a dedicated, appropriately labeled cabinet, separate from mineral acids.[3]

Disposal: Do not dispose of this compound or its solutions down the drain unless explicitly permitted by your local EH&S office.[5] While some institutional guidelines may permit sewer disposal for certain organic acids after neutralization, this is not a universal standard.[12] The most reliable and compliant method is to collect all waste (both solid and liquid) in a clearly labeled, sealed hazardous waste container for collection by your institution's EH&S department.[5][13]

By adhering to these detailed procedures, grounded in a clear understanding of the material's specific hazards, researchers can ensure a safe and controlled environment for advancing their scientific objectives.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-3-methylglutaric acid
Reactant of Route 2
3-Ethyl-3-methylglutaric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.